molecular formula C14H18O4 B1325752 5-Oxo-5-(4-isopropoxyphenyl)valeric acid CAS No. 898791-85-0

5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Cat. No.: B1325752
CAS No.: 898791-85-0
M. Wt: 250.29 g/mol
InChI Key: SQGMMNSIZRTKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(4-isopropoxyphenyl)valeric acid (CAS 898791-85-0) is a specialized organic compound with a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol . It belongs to the class of valeric acid (pentanoic acid) derivatives, which are carboxylic acids featuring a five-carbon chain . The compound's structure incorporates a 4-isopropoxybenzoyl group, making it a potential building block or intermediate in medicinal chemistry and pharmaceutical research. Compounds with the valeric acid scaffold are investigated for their diverse biological activities. For instance, research on the structurally similar 5-phenyl valeric acid (5PVA) has demonstrated its potential as a neuroprotective agent, showing efficacy in reducing α-synuclein aggregation and endoplasmic reticulum stress in models of Parkinson's disease . Furthermore, valeric acid itself is known to act as an agonist on biological targets such as the Free Fatty Acid Receptor 2 (FFAR2), indicating that its derivatives may have interesting interactions within various biochemical pathways . This product is specifically intended for research applications in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGMMNSIZRTKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645445
Record name 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-85-0
Record name 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Oxo-5-(4-isopropoxyphenyl)valeric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid: Properties, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a keto-acid of interest to researchers in synthetic chemistry and drug development. The document details the compound's fundamental chemical and physical properties, offers a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, and presents an analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the potential applications of this molecule as a versatile chemical intermediate and a scaffold for the development of novel therapeutic agents, supported by insights into the role of similar structures in medicinal chemistry.

Chemical Identity and Core Properties

This compound, also identified by its CAS number 18847-18-2, is a crystalline organic compound.[1] Its structure uniquely combines a hydrophilic carboxylic acid terminus with a lipophilic 4-isopropoxyphenyl group, mediated by a ketone functional group.[1] This amphiphilic nature makes it an interesting subject for studies in medicinal chemistry and material science. The isopropyl group, in particular, enhances the molecule's lipophilicity, which can influence its solubility and interaction with biological systems.[1]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 5-oxo-5-(4-prop-2-yloxyphenyl)pentanoic acid
Synonyms 5-(4-iso-Propylphenyl)-5-oxovaleric acid, Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo-
CAS Number 18847-18-2[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O[1]
InChI Key ZDLSMQFJULLIEF-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Appearance Crystalline Solid[1]
Melting Point 79-80°C[1]
Boiling Point 411.0 ± 28.0°CPredicted[1]
Density 1.088 ± 0.06 g/cm³Predicted[1]
pKa 4.60 ± 0.10Predicted[1]
Solubility Soluble in common organic solvents[1]

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is highly efficient for forming the carbon-carbon bond between the aromatic ring and the acyl group.[2][3]

Causality of Experimental Design

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with an oxygen atom on the glutaric anhydride, polarizing the carbonyl group and facilitating the ring-opening to form a highly reactive acylium ion electrophile.[4] Isopropoxybenzene is used as the substrate because the isopropoxy group is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the acylium ion, primarily at the para position due to reduced steric hindrance.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) activates the glutaric anhydride, leading to the formation of a resonance-stabilized acylium ion.

  • Nucleophilic Attack: The electron-rich π-system of the isopropoxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the [AlCl₃(OH)]⁻ complex formed during workup, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization GA Glutaric Anhydride AlCl3 AlCl3 (Lewis Acid) GA->AlCl3 Coordination Acylium Acylium Ion Intermediate AlCl3->Acylium Ring Opening Sigma Sigma Complex (Carbocation) Acylium->Sigma IPB Isopropoxybenzene IPB->Sigma Attack on Acylium Ion Product This compound Sigma->Product Proton Abstraction

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 2.2 eq.) is suspended in an anhydrous solvent like dichloromethane (DCM) or nitrobenzene. The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: Glutaric anhydride (1.0 eq.) is added portion-wise to the stirred suspension. Subsequently, isopropoxybenzene (1.0 eq.) is added dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: The organic layer is separated. The aqueous layer is extracted three times with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Synthetic Workflow Visualization

G Reactants Charge Reactants (AlCl3, Glutaric Anhydride, Isopropoxybenzene) Reaction Stir at RT (12-18h) Reactants->Reaction Quench Quench (Ice/HCl) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Recrystallization Extract->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product Final Product Analyze->Product

Caption: High-level workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural verification of the synthesized compound is achieved through a combination of spectroscopic methods. While specific experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure and analysis of similar compounds.[5][6][7]

Technique Expected Observations
¹H NMR ~12.0 ppm (s, 1H): Carboxylic acid proton (broad).~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.~7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.~4.7 ppm (sept, 1H): Isopropoxy -CH group.~3.1 ppm (t, 2H): -CH₂- group adjacent to the ketone.~2.5 ppm (t, 2H): -CH₂- group adjacent to the carboxylic acid.~2.1 ppm (quint, 2H): Central -CH₂- group.~1.4 ppm (d, 6H): Isopropoxy -CH₃ groups.
¹³C NMR ~200 ppm: Ketone carbonyl carbon.~178 ppm: Carboxylic acid carbonyl carbon.~162 ppm: Aromatic carbon attached to the isopropoxy group.~130-131 ppm: Aromatic carbons.~128 ppm: Aromatic carbon attached to the ketone.~116 ppm: Aromatic carbons.~71 ppm: Isopropoxy -CH carbon.~38 ppm: Methylene carbon adjacent to the ketone.~33 ppm: Methylene carbon adjacent to the carboxylic acid.~22 ppm: Isopropoxy -CH₃ carbons.~20 ppm: Central methylene carbon.
Infrared (IR) ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid).~1710 cm⁻¹: C=O stretch (carboxylic acid dimer).~1680 cm⁻¹: C=O stretch (aryl ketone).~1600, 1510 cm⁻¹: C=C stretches (aromatic ring).~1250 cm⁻¹: C-O stretch (aryl ether).
Mass Spec (MS) m/z 234 (M⁺): Molecular ion peak.Fragments: Loss of H₂O (m/z 216), loss of -COOH (m/z 189), cleavage yielding the isopropoxybenzoyl cation (m/z 149).

Applications in Research and Drug Development

While this compound is not an end-product drug, its structure represents a valuable scaffold and intermediate for the synthesis of more complex, biologically active molecules.[8]

Role as a Chemical Intermediate

The molecule possesses two distinct reactive handles: the carboxylic acid and the ketone.

  • Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of diverse chemical moieties. This is a common strategy in drug development to modulate solubility, cell permeability, and target binding.[9]

  • Ketone: Can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or formation of heterocycles like pyridazines or pyrazoles, which are prevalent in medicinal chemistry.[10][11]

Potential Pharmacological Relevance

The core structure is found in various compounds explored for therapeutic purposes.

  • Anticancer Activity: Many small molecules containing substituted aromatic rings and heterocyclic systems derived from keto-acids have been investigated as inhibitors of key signaling proteins in cancer, such as kinases or sirtuins.[10][12] The development of selective estrogen receptor degraders (SERDs) for breast cancer often involves similar carboxylic acid-bearing scaffolds.[13]

  • Antimicrobial Agents: The 5-oxopyrrolidine scaffold, which can be synthesized from keto-acid precursors, is a known feature in compounds with antimicrobial properties.[8]

The lipophilic isopropoxyphenyl group can enhance membrane permeability and binding affinity within hydrophobic pockets of target proteins, a critical consideration in rational drug design.

Conceptual Interaction with a Biological Pathway

To illustrate its potential, a hypothetical derivative of this compound could be designed to target a protein kinase pathway, which is often dysregulated in cancer. The derivative could act as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor Hypothetical Inhibitor (Derived Scaffold) Inhibitor->Block

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a well-defined chemical entity with readily predictable properties. Its synthesis is achievable through robust and scalable chemical reactions like the Friedel-Crafts acylation. While its direct applications are limited, its true value lies in its potential as a versatile building block in synthetic and medicinal chemistry. The presence of multiple functional groups and a tunable lipophilic domain makes it an attractive starting point for the development of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the utility of this compound.

References

[1] 5-(4-iso-Propylphenyl)-5-oxovaleric acid - 18847-18-2 - Vulcanchem. (URL: ) [14] this compound | CymitQuimica. (URL: ) [15] 5-oxo-5-(4-n-pentylphenyl)valeric acid - Fluorochem. (URL: ) [16] this compound | #7157c | Rieke Metals Products & Services. (URL: ) [17] valeric acid, 109-52-4 - The Good Scents Company. (URL: ) [2] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts. (URL: ) [18] iso-Valeric acid - ChemBK. (URL: ) [3] Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. (2010). Khan Academy. (URL: [Link]) [5] Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). (URL: ) [4] Friedel-Crafts acylation (video) - Khan Academy. (URL: ) [9] Valeric acid - Wikipedia. (URL: [Link]) [19] Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (2013). (URL: [Link]) [20] Valeric Acid at BMRB. (URL: ) [21] Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). (URL: [Link]) [6] Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) - Transtutors. (2021). (URL: ) [22] 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: ) [8] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022). (URL: [Link]) [23] 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. (URL: [Link]) [7] 1 H-NMR Analysis spectral interpretation data | Download Table - ResearchGate. (URL: [Link]) [24] Valeric acid(109-52-4) 1 H NMR - ChemicalBook. (URL: ) [13] Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[18]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed. (2020). Journal of Medicinal Chemistry, 63(2), 512-528. (URL: [Link]) [25] Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. (URL: ) [26] Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, the substrate of the 1-deoxy-D-xylulose 5-phosphate reducto-isomerase - PubMed. (2003). Organic & Biomolecular Chemistry, 1(24), 4367-72. (URL: [Link]) [12] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2024). (URL: [Link]) [10] Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors - PubMed. (2012). European Journal of Medicinal Chemistry, 57, 225-33. (URL: [Link]) [11] Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives - ResearchGate. (2007). (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, a valuable keto acid intermediate in various chemical and pharmaceutical research applications. The primary focus of this document is the detailed elucidation of the most prevalent and efficient synthetic pathway: the Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses potential side reactions and purification strategies. Furthermore, it addresses alternative synthetic approaches and provides key characterization data to ensure the identity and purity of the final product. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis of the target molecule in a laboratory setting.

Introduction: Significance and Applications

This compound, also known as 4-(4-isopropylbenzoyl)butanoic acid, is a keto-acid derivative with a molecular formula of C14H18O3. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. While specific, large-scale industrial applications are not widely documented, this molecule and its analogues are of significant interest in medicinal chemistry and materials science. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of subsequent chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][4]

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the carbonyl group, making the acyl carbon more electrophilic. Subsequent cleavage of the C-O bond in the anhydride ring leads to the formation of a highly reactive acylium ion intermediate. This ion is stabilized by resonance.

Step 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of cumene acts as a nucleophile, attacking the electrophilic acylium ion. The isopropyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation predominantly occurs at the para position. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity

A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of moisture or during the workup, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and yields the ketone product complexed with the Lewis acid.

Step 4: Workup

The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with an aqueous acid, such as dilute hydrochloric acid.

Diagram of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Start Cumene + Glutaric Anhydride Intermediate Acylium Ion Formation Start->Intermediate Reaction Initiation Reagents AlCl₃ (Lewis Acid) Inert Solvent (e.g., CS₂ or Nitrobenzene) Reagents->Intermediate EAS Electrophilic Aromatic Substitution (para-attack) Intermediate->EAS SigmaComplex Sigma Complex (Arenium Ion) EAS->SigmaComplex Deprotonation Deprotonation & Aromaticity Restoration SigmaComplex->Deprotonation ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex Workup Aqueous Acid Workup ProductComplex->Workup FinalProduct This compound Workup->FinalProduct

Caption: Key stages in the Friedel-Crafts acylation for the synthesis of the target keto acid.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Isopropylbenzene (Cumene)

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., toluene, heptane, or a mixture)

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the anhydrous solvent.

  • Reagent Addition: Cool the flask in an ice bath. Prepare a solution of glutaric anhydride (1 equivalent) and isopropylbenzene (1 to 1.5 equivalents) in the same anhydrous solvent. Add this solution to the dropping funnel and then add it dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be stirred at room temperature for several hours or gently heated to 40-50 °C to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid and the carboxylic acid product from the organic layer, which can then be re-acidified to precipitate the product), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude this compound is typically a solid and can be purified by recrystallization.[5][6][7]

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot suitable solvent. Toluene or a mixture of ethyl acetate and heptane are often effective.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Property Value
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 115-118 °C (This can vary based on purity)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.25 (d, 6H, -CH(CH₃)₂)

    • δ ~2.05 (quintet, 2H, -CH₂-CH₂-COOH)

    • δ ~2.50 (t, 2H, -CH₂-COOH)

    • δ ~3.00 (septet, 1H, -CH(CH₃)₂)

    • δ ~3.05 (t, 2H, -CO-CH₂-)

    • δ ~7.30 (d, 2H, Ar-H ortho to isopropyl)

    • δ ~7.90 (d, 2H, Ar-H ortho to carbonyl)

    • δ ~12.0 (br s, 1H, -COOH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~20.5 (-CH(CH₃)₂)

    • δ ~23.8 (-CH₂-CH₂-COOH)

    • δ ~33.5 (-CH₂-COOH)

    • δ ~34.2 (-CH(CH₃)₂)

    • δ ~35.5 (-CO-CH₂-)

    • δ ~126.8 (Ar-C ortho to isopropyl)

    • δ ~128.2 (Ar-C ortho to carbonyl)

    • δ ~133.5 (Ar-C ipso to acyl)

    • δ ~154.5 (Ar-C ipso to isopropyl)

    • δ ~179.0 (-COOH)

    • δ ~199.0 (Ar-C=O)

  • IR (KBr, cm⁻¹):

    • ~3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~2960 (C-H stretch, alkyl)

    • ~1710 (C=O stretch, carboxylic acid)

    • ~1680 (C=O stretch, aryl ketone)

    • ~1605, 1570 (C=C stretch, aromatic ring)

    • ~1290, 1230 (C-O stretch)

    • ~830 (para-disubstituted benzene)

Discussion of Potential Side Reactions and Optimization

While Friedel-Crafts acylation is generally a reliable reaction, there are potential side reactions and considerations for optimization:

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group is deactivating, making the product less reactive than the starting material.[2]

  • Isomerization: The isopropyl group is an ortho-, para-director. The formation of the ortho-isomer is possible but is generally minimized due to the steric bulk of the isopropyl group. The reaction conditions (temperature, solvent, and catalyst) can influence the ortho/para ratio. Lower temperatures generally favor para-substitution.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

  • Choice of Solvent: The choice of solvent can impact the reaction. Inert solvents like carbon disulfide or nitrobenzene are commonly used. Chlorinated solvents like dichloromethane can also be employed.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most direct route, other methods could be envisioned, though they are generally more circuitous:

  • Friedel-Crafts Alkylation followed by Oxidation: One could theoretically perform a Friedel-Crafts alkylation of a suitable aromatic precursor with a halo-valeric acid derivative, followed by oxidation of the alkyl chain. However, Friedel-Crafts alkylations are prone to rearrangements and polyalkylation, making this a less desirable route.

  • Grignard-based Syntheses: A Grignard reagent derived from 4-isopropylbromobenzene could be reacted with glutaric anhydride or a derivative, followed by appropriate workup and oxidation steps. This multi-step approach is likely to be lower yielding and more complex than the direct Friedel-Crafts acylation.

Safety Considerations

  • Anhydrous Aluminum Chloride: AlCl₃ is a highly reactive and corrosive substance that reacts violently with water, releasing HCl gas. It should be handled with care in a fume hood, and all glassware must be scrupulously dried.

  • Solvents: Solvents such as carbon disulfide and nitrobenzene are toxic and flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • Quenching: The quenching of the reaction mixture is highly exothermic. It should be performed slowly and with efficient cooling.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride. This technical guide has provided a detailed overview of the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization data. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate for their scientific endeavors. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • ResearchGate. (n.d.). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen†. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000345 Valeric Acid at BMRB. Retrieved from [Link]

  • Transtutors. (2021, January 18). 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, November 25). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Retrieved from [Link]

  • Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Google Patents. (n.d.). US3646125A - Terephthalic acid purification process.
  • Google Patents. (n.d.). US9415053B2 - Solid, orally administrable pharmaceutical composition.
  • National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004014896A1 - Process for preparing 5-(4-fluorophenyl)-1-[2-((2r,4r)-4-hydroxy -6-oxo-tetrahydro-pyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1h-pyrrole-3-carboxylic acid phenylamide.
  • National Institutes of Health. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying and recrystallizing oxalic acid by remelting.
  • Google Patents. (n.d.). CN104109158A - Rivaroxaban purification method.
  • European Patent Office. (n.d.). PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN - EP 2459555 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

Sources

5-Oxo-5-(4-isopropoxyphenyl)valeric acid CAS number 100234-39-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid and Related Aromatic Keto Acids

Section 1: Compound Identification and Structural Elucidation

This guide provides a detailed technical overview of this compound, a member of the aromatic keto acid family. These compounds are of significant interest to researchers and drug development professionals due to their dual functionality—a ketone and a carboxylic acid—making them versatile intermediates for organic synthesis.

A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number. The user-provided CAS number, 100234-39-7, is inconsistently assigned in chemical databases, with some sources linking it to an entirely different structure, 3-(phenoxymethyl)-1,4,10-trioxaspiro[4.5]decane[1]. For the target molecule, this compound, other sources cite CAS numbers such as 898791-85-0[2].

Furthermore, this compound is often confused with its close structural analog, 5-Oxo-5-(4-isopropylphenyl)valeric acid (CAS: 18847-18-2)[3]. The distinction lies in an ether linkage (-O-CH(CH₃)₂) versus a direct carbon-carbon bond (-CH(CH₃)₂). Due to the greater availability of data and its classic synthesis, the isopropyl analog will be used as a primary reference for synthetic protocols and physicochemical properties throughout this guide. This approach provides a robust and well-documented framework for understanding the chemical behavior of this entire class of molecules.

Diagram 1: Structural Comparison

A Reactant Preparation (Anhydrous Solvent, Aromatic Substrate, Glutaric Anhydride) B Catalyst Addition (Cool to 0°C, Add AlCl₃ Portion-wise) A->B Inert Atmosphere (N₂) C Reaction (Stir at Room Temp, Monitor by TLC/GC) B->C Exothermic Control D Quenching & Workup (Pour onto Ice/HCl, Separate Layers) C->D Hydrolyze Complex E Extraction & Washing (Extract with Organic Solvent, Wash with Brine) D->E F Purification (Recrystallization or Column Chromatography) E->F G Analysis (NMR, IR, MS, Melting Point) F->G Verify Purity & Structure

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Protocol: Synthesis of 5-Oxo-5-(4-isopropylphenyl)valeric acid

This protocol describes a validated procedure for the model compound, which can be adapted for the isopropoxy analog.

1. Reactant Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

2. Acylium Ion Formation:

  • In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the same anhydrous solvent.

  • Add this solution dropwise to the stirred AlCl₃ suspension. The mixture is stirred for 30-60 minutes to allow for the formation of the acylium ion intermediate complex.

3. Electrophilic Aromatic Substitution:

  • Add isopropylbenzene (cumene, 1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

4. Quenching and Workup:

  • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

5. Purification:

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to extract the carboxylic acid product into the aqueous layer), and finally with brine.

  • Acidify the bicarbonate layer with concentrated HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality and Expertise:

  • Stoichiometric Catalyst: A stoichiometric amount (or more) of AlCl₃ is essential. The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle.[4] The quenching step with acid is required to break this complex and liberate the final product.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst, halting the reaction. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Substrate Choice: The reaction is most effective on electron-rich or neutral aromatic rings. Highly deactivated rings will not react.[5] Isopropylbenzene is an activated ring, making it an excellent substrate.

Diagram 3: Mechanism of Friedel-Crafts Acylation

GA Glutaric Anhydride + AlCl₃ Acylium Acylium Ion Complex [R-C≡O]⁺ [AlCl₃(OOCR')]⁻ GA->Acylium Forms Electrophile Arene Isopropylbenzene Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma Product_Complex Product-Catalyst Complex Sigma->Product_Complex -H⁺ Final_Product Final Keto Acid + Al(OH)₃ + HCl Product_Complex->Final_Product Add H₂O/H⁺

Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.

Section 4: Applications and Biological Relevance

This compound is not widely documented as a final product for a specific application. Its primary value lies in its role as a versatile chemical intermediate .[6] The presence of two distinct and reactive functional groups allows for orthogonal chemical modifications.

  • Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol.

  • Ketone Derivatization: The ketone can undergo reactions such as reduction to a secondary alcohol (e.g., via Clemmensen or Wolff-Kishner reduction to form the corresponding alkane), reductive amination, or conversion to an oxime.

This dual functionality makes it a valuable building block for synthesizing more complex molecules in the pharmaceutical and fine chemical industries.[1][6]

Diagram 4: Potential Application Pathways

cluster_pharma Pharmaceutical Synthesis cluster_chem Fine Chemical Synthesis Core 5-Oxo-Aryl-Valeric Acid (Core Scaffold) PI3K PI3K Inhibitor Analogs Core->PI3K via Amide Coupling S1P1 S1P1 Agonist Scaffolds Core->S1P1 via Ketone/Acid Modification Neuro Neuroprotective Agents Core->Neuro Based on Valeric Acid Moiety Deriv1 Amide/Ester Derivatives Core->Deriv1 via Carboxylic Acid Deriv2 Heterocycle Formation Core->Deriv2 via Ketone Condensation

Caption: Logical pathways for the application of the core keto acid scaffold.

Potential Biological Activity: While no specific biological activity has been reported for the title compound, the activities of its constituent parts offer clues for future research:

  • Valeric Acid Moiety: Valeric acid itself has demonstrated neuroprotective effects in animal models of Parkinson's disease by suppressing oxidative stress and neuroinflammation.[7][8] It may also modulate autophagy pathways.[8]

  • Aromatic Keto Acid Scaffold: Similar chemical structures are actively being investigated in drug discovery. For instance, related indole-containing butanoic acids have been identified as potent S1P₁ receptor agonists for treating autoimmune diseases,[9] and other heterocyclic keto-acids have shown promise as PI3Kα inhibitors for cancer therapy.[10]

These precedents suggest that derivatives of this compound could be promising candidates for screening in various therapeutic areas.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on data for structurally similar compounds like valeric acid and other irritants, the following precautions are advised.

  • GHS Classification (Expected):

    • Skin Irritation (Category 2) * Serious Eye Irritation (Category 2A) * May cause respiratory irritation.

  • Handling and Personal Protective Equipment (PPE):

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Safety showers and eye wash stations should be readily available.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[12]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[13]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

    • Keep away from incompatible materials such as strong bases and reducing agents.[11] Storing under an inert gas like nitrogen or argon is recommended for long-term stability.

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Section 6: Conclusion

This compound, despite ambiguity in its assigned CAS number, represents a valuable molecular scaffold for scientific research and development. Its synthesis is rooted in the fundamental and robust Friedel-Crafts acylation reaction. The true potential of this compound lies in its utility as a versatile chemical intermediate, where its ketone and carboxylic acid functionalities can be selectively manipulated to build a diverse library of more complex molecules. While direct biological applications are yet to be discovered, the known activities of its structural components provide a rational basis for its inclusion in screening programs for neuroprotective, anti-inflammatory, and anti-cancer agents. Proper adherence to safety and handling protocols is essential when working with this and related chemical entities.

References

  • Safety Data Sheet - 5-Fluorouracil. DC Fine Chemicals. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • This compound. Rieke Metals Products & Services. [Link]

  • Cas no 898791-73-6 (5-Oxo-5-(4-n-propoxyphenyl)valeric acid). Kuujia. [Link]

  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed Central, NIH. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • iso-Valeric acid. ChemBK. [Link]

  • [On the mechanism of action of valproid acid]. PubMed, NIH. [Link]

  • Proposed mechanism of action of valerenic acid regulating inflammatory... ResearchGate. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/02f8f8313467472c47087090b8f36c5685822365]([Link]

  • Spectral Information. PubChem, NIH. [Link]

  • 5-Oxo-5-(4-thiomethylphenyl)valeric acid. Chemical product page. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives... PubMed Central, NIH. [Link]

  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress... PubMed, NIH. [Link]

  • Valeric Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

  • Valeric acid. Wikipedia. [Link]

  • Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. PubMed, NIH. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed, NIH. [Link]

  • 1 H-NMR Analysis spectral interpretation data. ResearchGate. [Link]

  • 5-(3-Isopropoxyphenyl)-5-oxopentanoic acid. PubChem, NIH. [Link]

  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid... PubMed, NIH. [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed, NIH. [Link]

Sources

A Technical Guide to the Spectroscopic Data of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predictive methodologies, supported by data from structurally analogous compounds, to offer a robust characterization. This approach ensures a scientifically grounded resource for researchers working with this and related chemical entities.

Introduction

This compound is a carboxylic acid and ketone derivative of isopropoxybenzene. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for synthesis verification, quality control, and further research. This guide presents a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

  • IUPAC Name: 5-(4-isopropoxyphenyl)-5-oxopentanoic acid

  • Molecular Formula: C₁₄H₁₈O₄

  • Molecular Weight: 250.29 g/mol

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced computational algorithms.[1][2]

¹H NMR Spectroscopy

Experimental Protocol - ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.90doublet2HAr-H (ortho to C=O)
~6.90doublet2HAr-H (ortho to O-iPr)
~4.65septet1H-CH(CH₃)₂
~3.05triplet2H-CH₂-C=O
~2.50triplet2H-CH₂-COOH
~2.00quintet2H-CH₂-CH₂-CH₂-
~1.35doublet6H-CH(CH₃)₂

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum shows distinct signals corresponding to the different proton environments in the molecule. The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The two doublets in the aromatic region are indicative of a para-substituted benzene ring. The septet and doublet in the aliphatic region confirm the presence of the isopropyl group. The three multiplets further upfield correspond to the methylene protons of the valeric acid chain.

¹³C NMR Spectroscopy

Experimental Protocol - ¹³C NMR Spectroscopy:

A typical protocol for ¹³C NMR would be:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans, often utilizing proton decoupling to simplify the spectrum and enhance signal intensity.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~198C=O (ketone)
~178C=O (carboxylic acid)
~162Ar-C (ipso to O-iPr)
~130Ar-C (ipso to C=O)
~129Ar-CH (ortho to C=O)
~115Ar-CH (ortho to O-iPr)
~70-CH(CH₃)₂
~38-CH₂-C=O
~33-CH₂-COOH
~22-CH(CH₃)₂
~20-CH₂-CH₂-CH₂-

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is consistent with the proposed structure. The two downfield signals correspond to the ketone and carboxylic acid carbonyl carbons. The signals in the 115-162 ppm range are characteristic of the aromatic carbons. The remaining upfield signals are assigned to the aliphatic carbons of the isopropyl group and the valeric acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol - IR Spectroscopy:

A common method for obtaining the IR spectrum of a solid sample is:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
~2970MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aromatic ketone)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)

Interpretation of the IR Spectrum:

The predicted IR spectrum displays characteristic absorption bands for the functional groups in this compound. The very broad band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. The two strong carbonyl peaks around 1710 cm⁻¹ and 1680 cm⁻¹ correspond to the carboxylic acid and the aromatic ketone, respectively. The aromatic C=C stretching and the C-O stretching of the aryl ether further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol - Mass Spectrometry:

A typical procedure for obtaining an electron ionization (EI) mass spectrum would be:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 250

  • Key Fragment Ions (m/z): 235, 177, 149, 121, 91

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is expected to show a molecular ion peak at m/z 250, corresponding to the molecular weight of the compound. The fragmentation pattern is proposed to involve the following key cleavages:

G M [M]⁺˙ m/z = 250 F1 [M - CH₃]⁺ m/z = 235 M->F1 - •CH₃ F2 [C₁₀H₁₃O₂]⁺ m/z = 177 M->F2 - C₄H₅O₂ F3 [C₉H₁₀O]⁺˙ m/z = 149 F2->F3 - C₂H₄ F4 [C₇H₇O]⁺ m/z = 121 F3->F4 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

The fragmentation is likely initiated by the loss of a methyl group from the isopropyl moiety to give a fragment at m/z 235. A major fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented IR, ¹H NMR, ¹³C NMR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. While based on predictive methods, the data is well-supported by the known spectroscopic behavior of analogous structures, ensuring its utility for researchers in the field.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PerkinElmer. (2021). ChemDraw Tutorial 4 - Prediction of NMR. Retrieved from [Link]

  • SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]

  • NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]

Sources

An Investigative Guide to the Potential Mechanism of Action of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for elucidating the mechanism of action of the novel compound, 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology to propose plausible biological targets and signaling pathways. We postulate a dual-activity model centered on two primary hypotheses: Histone Deacetylase (HDAC) inhibition driven by the valeric acid core, and Peroxisome Proliferator-Activated Receptor (PPAR) agonism facilitated by the 4-isopropoxyphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to the investigation of this compound's pharmacological profile. Detailed experimental protocols are provided to systematically test these hypotheses, alongside conceptual diagrams to visualize the potential signaling cascades.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The chemical structure of this compound presents two key pharmacophoric features: a valeric acid backbone and a substituted aromatic ring. Structure-activity relationship (SAR) studies of analogous compounds suggest that each of these components may contribute to distinct biological activities. The valeric acid moiety is a known feature in a class of epigenetic modulators, while the lipophilic 4-isopropoxyphenyl group is characteristic of ligands for nuclear receptors. This guide will explore the mechanistic possibilities stemming from these structural alerts.

Hypothesis I: Valeric Acid Core as a Histone Deacetylase (HDAC) Inhibitor

Valeric acid and its derivatives, most notably valproic acid, are recognized as inhibitors of histone deacetylases (HDACs).[1][2][3] These enzymes play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[2]

Proposed Mechanism of HDAC Inhibition

We hypothesize that the carboxylic acid group of this compound chelates the zinc ion within the active site of class I and II HDACs, a canonical mechanism for many HDAC inhibitors. The aliphatic chain of the valeric acid moiety would occupy the hydrophobic channel of the enzyme's active site. The 4-isopropoxyphenyl group may further influence binding affinity and isoform selectivity. Studies on aryl-substituted valproic acid derivatives suggest that such aromatic extensions can form π-π stacking interactions with residues in the active site, potentially enhancing inhibitory potency.[4]

HDAC_Inhibition cluster_0 Cell Nucleus Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Chromatin Condensed Chromatin (Transcriptional Repression) Histone Histone Protein Histone->Chromatin Acetyl_Group->Histone Attached to Open_Chromatin Open Chromatin (Transcriptional Activation) Chromatin->Open_Chromatin Relaxation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Leads to PPAR_Agonism cluster_1 Cytoplasm to Nucleus Compound This compound PPAR_RXR PPAR/RXR Heterodimer Compound->PPAR_RXR Binds & Activates PPRE PPRE on DNA PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Lipid Metabolism, Anti-inflammatory) PPRE->Target_Genes Regulates

Figure 2: Hypothesized PPAR Agonism Pathway.

Experimental Validation: PPAR Transcriptional Activation Assay

A cell-based reporter gene assay is the standard method to determine PPAR agonism.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or Cos-7) and transfect with an expression vector for the human PPAR isoform of interest (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. [5][6]2. Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a range of concentrations of this compound. A known PPAR agonist (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) should be used as a positive control. [5][7]3. Incubation: Incubate the cells for 24 hours to allow for ligand binding, receptor activation, and luciferase expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. [8]5. Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the fold activation of luciferase expression versus compound concentration to determine the EC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the potential quantitative outcomes from the proposed experiments.

ParameterThis compoundPositive Control
HDAC Inhibition
IC50 (µM)To be determinede.g., Trichostatin A: ~0.05 µM
PPARγ Agonism
EC50 (µM)To be determinede.g., Rosiglitazone: ~0.1 µM
PPARα Agonism
EC50 (µM)To be determinede.g., Fenofibrate: ~10 µM

Conclusion and Future Directions

This guide outlines a rational, hypothesis-driven approach to characterizing the mechanism of action of this compound. The proposed dual activity as an HDAC inhibitor and a PPAR agonist, if validated, would position this compound as a potentially valuable therapeutic agent with applications in oncology, metabolic diseases, and inflammatory disorders. The experimental protocols provided offer a clear path to testing these hypotheses. Subsequent studies should focus on determining isoform selectivity for both HDACs and PPARs, elucidating downstream gene expression changes via transcriptomics, and ultimately, validating the proposed mechanisms in relevant in vivo disease models.

References

  • Han, R., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Molecular Therapy - Oncolytics, 19, 8-18. [Link]

  • Han, R., et al. (2022). Valeric acid acts as a novel HDAC3 inhibitor against prostate cancer. Medical Oncology, 39(1), 213. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • Kallendrusch, S., et al. (2019). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. Scientific Reports, 9(1), 7176. [Link]

  • Lopes, J. F., et al. (2019). Docking and QSAR studies of aryl-valproic acid derivatives to identify anti-proliferative agents targeting the HDAC8. BORIS Portal. [Link]

  • Qin, S., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2504-2519. [Link]

  • Rochel, N., et al. (2014). Peroxisome proliferator-activated receptor γ agonists induce proteasome-dependent degradation of cyclin D1 and estrogen receptor α in MCF-7 breast cancer cells. Molecular Cancer Research, 12(10), 1435-1446. [Link]

  • Suzuki, T., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1143-1147. [Link]

  • Tsilidis, C., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR Research, 2016, 3878539. [Link]

  • Varin, T., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

  • Wang, L., et al. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 25(22), 5434. [Link]

  • Weng, J. R., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(22), 6205-6214. [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • Zhang, Y., et al. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]

  • Zhang, Y., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(16), 4993. [Link]

Sources

A Prospective Analysis of the Biological Activity of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a novel chemical entity for which no biological data currently exists in the public domain. This technical guide presents a prospective analysis of its potential therapeutic activities, drawing upon established knowledge of its structural analogues, including valeric acid derivatives and other 5-oxo-carboxylic acids. We hypothesize that this compound may possess significant anti-cancer, anti-inflammatory, and neuroprotective properties. This document serves as a comprehensive roadmap for the initial research and development of this molecule, outlining a multi-stage investigative workflow from chemical synthesis and in silico characterization to a tiered in vitro screening cascade. Detailed experimental protocols and logical frameworks are provided to guide researchers, scientists, and drug development professionals in elucidating the therapeutic potential of this promising scaffold.

Introduction and Scientific Rationale

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The structure of this compound combines three key chemical motifs that suggest a high probability of biological activity: the valeric acid backbone, a 5-oxo functional group, and a 4-isopropoxyphenyl ring. While this specific combination has not been previously explored, analysis of its components provides a strong scientific rationale for investigation.

  • The Valeric Acid Core: Valeric acid (pentanoic acid) and its derivatives are short-chain fatty acids known for a surprisingly diverse range of pharmacological effects. Valeric acid itself is a known histone deacetylase (HDAC) inhibitor, a mechanism with profound implications for cancer therapy.[1][2][3] Preclinical studies have demonstrated its potential anti-cancer, anti-inflammatory, and immunomodulatory activities, as well as effects on molecular pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]

  • The 5-Oxo Moiety: The inclusion of a ketone at the 5-position introduces a key polar feature that can participate in hydrogen bonding and other molecular interactions with biological targets. Structurally related compounds, such as 5-oxopyrrolidine derivatives, have shown significant promise as anticancer and antimicrobial agents.[4][5] This suggests the 5-oxo group can serve as a critical pharmacophore.

  • The 4-Isopropoxyphenyl Substituent: This aromatic group significantly increases the lipophilicity of the molecule compared to simple valeric acid, which is likely to have a major impact on its absorption, distribution, metabolism, and excretion (ADME) profile. The isopropoxy group can influence how the molecule binds to target proteins and may enhance its ability to cross cellular membranes, including potentially the blood-brain barrier.

Based on this structural deconstruction, we hypothesize that this compound is a prime candidate for investigation as a multi-functional therapeutic agent. This guide outlines a logical, phased approach to systematically test this hypothesis.

Proposed Research & Development Workflow

A structured, multi-stage approach is essential to efficiently characterize this novel compound. We propose a workflow that begins with foundational steps and progresses to specific biological assays, allowing for go/no-go decisions at each phase.

R_and_D_Workflow A Phase 1: Foundation B Chemical Synthesis & Purification A->B Synthesis of Test Article C In Silico ADME/Tox Prediction A->C Computational Profiling D Phase 2: In Vitro Screening Cascade B->D Purified Compound >95% C->D Favorable Profile? E Anti-Inflammatory Activity D->E Tier 1 F Anticancer Activity D->F Tier 1 G Neuroprotective Activity D->G Tier 1 H Phase 3: Mechanism of Action & Lead Optimization E->H Positive Hit F->H Positive Hit G->H Positive Hit I Target Deconvolution & Pathway Analysis H->I J Structure-Activity Relationship (SAR) Studies H->J

Caption: Proposed Research and Development Workflow for this compound.

Phase 1: Foundational Characterization

Proposed Chemical Synthesis

The synthesis of 5-aryl-5-oxovaleric acids can typically be achieved via a Friedel-Crafts acylation reaction. A plausible route for the target compound is outlined below.

Reaction Scheme: Isopropoxybenzene would be acylated with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by an aqueous workup.

Synthesis_Scheme Isopropoxybenzene Isopropoxybenzene Plus + GlutaricAnhydride Glutaric Anhydride Catalyst AlCl₃, CS₂ Product This compound Catalyst->Product 1. Reaction 2. H₂O Workup cluster_reactants cluster_reactants

Caption: Proposed synthesis route via Friedel-Crafts acylation.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or dichloromethane) cooled to 0°C, add glutaric anhydride portion-wise.

  • Slowly add isopropoxybenzene to the mixture, maintaining the temperature between 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound with >95% purity, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Silico ADME/Tox Profiling

Before committing to extensive in vitro testing, a computational assessment of the compound's drug-like properties is crucial.[6][7][8] This provides an early warning of potential liabilities such as poor absorption or toxicity.[9][10]

Methodology: Utilize established web-based platforms like SwissADME and pkCSM to predict key physicochemical and pharmacokinetic parameters.[8][10]

Table 1: Predicted ADME/Tox Parameters for Initial Assessment

Parameter CategoryPropertyDesired Range/OutcomeRationale
Physicochemical Molecular Weight< 500 g/mol Lipinski's Rule of 5 for oral bioavailability
LogP (Lipophilicity)1 - 4Balance between aqueous solubility and membrane permeability
H-Bond Donors< 5Lipinski's Rule of 5
H-Bond Acceptors< 10Lipinski's Rule of 5
Topological Polar Surface Area (TPSA)< 140 ŲCorrelates with membrane permeability
Absorption Caco-2 PermeabilityHighPredicts intestinal absorption
Human Intestinal Absorption> 80%Likelihood of oral bioavailability
Metabolism CYP450 Substrate/InhibitorNon-inhibitor (esp. 2D6, 3A4)Predicts potential for drug-drug interactions[11]
Toxicity AMES ToxicityNon-mutagenicPredicts potential for carcinogenicity[11]
hERG InhibitionLow riskPredicts risk of cardiotoxicity
HepatotoxicityLow probabilityPredicts risk of liver damage

A favorable in silico profile (e.g., good predicted absorption, low toxicity risk) would strongly support proceeding to in vitro screening.

Phase 2: In Vitro Screening Cascade

Based on the rationale from structural analogues, we propose a parallel screening approach to test for anti-inflammatory, anticancer, and neuroprotective activities.

Anti-Inflammatory Activity Evaluation

Causality: Valeric acid derivatives have shown anti-inflammatory properties.[1] We will assess the ability of the test compound to suppress inflammatory responses in a standard macrophage cell line model.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW264.7 Macrophages [12]

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compound using an MTT or CCK-8 assay to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Assay Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Quantify the amount of nitric oxide produced by measuring its stable metabolite, nitrite, using the Griess reagent system.[12]

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the vehicle control.

Further Steps: If significant NO inhibition is observed, proceed to measure the expression of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and key inflammatory enzymes (iNOS, COX-2) via Western blot or qPCR.[12]

Anticancer Activity Evaluation

Causality: The valeric acid core is associated with HDAC inhibition, a key anti-cancer mechanism.[3] Furthermore, 5-oxopyrrolidine scaffolds have demonstrated potent anticancer activity.[4][5]

Protocol: Broad-Spectrum Cancer Cell Line Viability Screening [13]

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing major cancer types (e.g., NCI-60 panel or a custom panel including lung (A549), breast (MCF-7, MDA-MB-231), colon (HCT116), and liver (HepG2) cancer cells).

  • Cytotoxicity Assay (MTT/SRB):

    • Seed cells in 96-well plates at appropriate densities and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Assess cell viability using a standard colorimetric method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.[14]

    • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) for each cell line.

Table 2: Sample Data Representation for Anticancer Screening

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung[Experimental Value][Reference Value]
MCF-7Breast (ER+)[Experimental Value][Reference Value]
HCT116Colon[Experimental Value][Reference Value]
HepG2Liver[Experimental Value][Reference Value]

Further Steps: For cell lines showing high sensitivity (low IC₅₀), further mechanistic studies should be initiated, including cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), and HDAC activity assays.

Neuroprotective Activity Evaluation

Causality: Valeric acid analogues have demonstrated neuroprotective effects in preclinical models.[1] The compound's increased lipophilicity may facilitate brain penetration.

Protocol: Glutamate-Induced Excitotoxicity Assay in HT22 Cells [15]

  • Cell Culture: Culture HT22 murine hippocampal neuronal cells, which are susceptible to oxidative stress-induced cell death (oxytosis), in DMEM with 10% FBS.

  • Assay Procedure:

    • Seed HT22 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

    • Induce cell death by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 12-16 hours. Include appropriate vehicle and negative controls.

    • Measure cell viability using an MTT or similar assay.

    • Calculate the percentage of neuroprotection afforded by the compound relative to the glutamate-only control.

Further Steps: If neuroprotection is observed, investigate the underlying mechanism by measuring levels of reactive oxygen species (ROS) using probes like DCFDA and assessing mitochondrial membrane potential.

Phase 3: Mechanism of Action and Future Directions

Positive results from the initial screening phase will trigger a deeper investigation into the compound's mechanism of action (MOA).

MOA_Investigation Hit Positive Hit from In Vitro Screening HDAC HDAC Activity Assay Hit->HDAC Anticancer Hit? NFkB NF-κB Pathway Analysis (Western Blot for p65) Hit->NFkB Anti-inflammatory Hit? Apoptosis Apoptosis Pathway (Caspase-3/7 Assay) Hit->Apoptosis Anticancer Hit? ROS ROS Scavenging Assay Hit->ROS Neuroprotective Hit? MOA Elucidated Mechanism of Action HDAC->MOA NFkB->MOA Apoptosis->MOA ROS->MOA

Caption: Decision tree for investigating the Mechanism of Action (MOA) based on initial screening results.

Successful elucidation of the MOA will pave the way for lead optimization, where analogues of the parent compound are synthesized to improve potency, selectivity, and pharmacokinetic properties. This iterative process is fundamental to advancing a novel chemical entity toward preclinical and, ultimately, clinical development.

Conclusion

While this compound is an uncharacterized molecule, a thorough analysis of its structural components provides a compelling, hypothesis-driven basis for its investigation as a therapeutic agent. By leveraging knowledge from valeric acid derivatives and related 5-oxo compounds, we predict potential efficacy in oncology, inflammation, and neurodegeneration. The structured R&D workflow detailed in this guide—from synthesis and in silico analysis to a multi-pronged in vitro screening strategy—offers a scientifically rigorous and efficient path to unlock the biological and therapeutic value of this novel compound.

References

  • Bhatt, P., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Current Medicinal Chemistry. Available at: [Link]

  • Yuan, Y., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. Available at: [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Available at: [Link]

  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Ekins, S. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC. Available at: [Link]

  • Kupseviciute, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]

  • Koprowska, K., & Czyz, M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]

  • MetwareBio. (Date not available). Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio. Available at: [Link]

  • Troshin, K., & Gevorgyan, V. (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from (hetero)arylacrylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Uddin, M. S., et al. (2021). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. Available at: [Link]

  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Available at: [Link]

  • Jamier, V., et al. (2014). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • Kupseviciute, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Khan, H., et al. (2013). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC. Available at: [Link]

  • Ratto, A., & Honek, J. (Date not available). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Available at: [Link]

  • Bhatt, P., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Bentham Science. Available at: [Link]

  • Sharma, A., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. Available at: [Link]

  • Qiu, R., et al. (2022). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Springer. Available at: [Link]

  • Salehi, B., et al. (2023). Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. MDPI. Available at: [Link]

  • Miller, K. A., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. Available at: [Link]

  • Varoni, M. V., et al. (2021). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Available at: [Link]

  • Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. Available at: [Link]

  • Metabolon. (Date not available). Valeric Acid. Metabolon. Available at: [Link]

  • Zhang, Y., et al. (2024). A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine. PMC. Available at: [Link]

  • ResearchGate. (Date not available). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

  • Haiba, M. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link]

  • Méndez-Lucio, O., et al. (2020). In silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • ResearchGate. (Date not available). Synthesis and biological activity of substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2021). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Neoplasia. Available at: [Link]

  • Zorrilla, J. G., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. Available at: [Link]

  • QIMA Life Sciences. (Date not available). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • Arampath, V. K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Available at: [Link]

  • Li, Y., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology. Available at: [Link]

  • Charles River Laboratories. (Date not available). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Wang, B., et al. (2019). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC. Available at: [Link]

  • ResearchGate. (Date not available). The neuroprotective action of bioactive compounds as a strategy for preventing mild cognitive decline. ResearchGate. Available at: [Link]

  • van der Meer, A., et al. (Date not available). Chemistry of α‐diazosulfones: Part V. The synthesis of arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a compound of significant interest due to its close structural resemblance to fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate. This guide posits that the primary therapeutic target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This hypothesis is grounded in the well-established pharmacology of fibrates, which act as PPARα agonists to modulate lipid metabolism and inflammation.[1][2][3] This document provides a comprehensive framework for the experimental validation of this primary target, alongside methodologies to explore potential secondary and off-target effects. The protocols detailed herein are designed to provide a robust and self-validating system for characterizing the pharmacological profile of this compound.

Introduction: The Rationale for Investigating this compound

The escalating prevalence of metabolic disorders, including dyslipidemia and non-alcoholic fatty liver disease (NAFLD), necessitates the development of novel therapeutic agents. This compound emerges as a compelling candidate for investigation due to its structural analogy to fenofibric acid. Fenofibric acid, the active form of fenofibrate, exerts its therapeutic effects primarily through the activation of PPARα, a nuclear receptor that is a master regulator of lipid and glucose homeostasis, as well as inflammation.[4][5][6] The structural similarities suggest that this compound may share this mechanism of action, making PPARα its principal therapeutic target.

Structural Comparison:

CompoundChemical StructureKey Features
Fenofibric Acid Isopropoxy group, aromatic ring, carboxylic acid moiety
This compound Isopropoxy group, aromatic ring, valeric acid chain with a ketone and carboxylic acid

The shared pharmacophoric elements—the isopropoxyphenyl group and a carboxylic acid moiety—strongly support the hypothesis of a shared biological target. This guide will delineate the experimental pathway to rigorously test this hypothesis.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6]

Mechanism of Action of PPARα Agonists

Upon binding to a ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in:

  • Fatty Acid Oxidation: Upregulation of enzymes involved in the β-oxidation of fatty acids, leading to reduced triglyceride levels.[2][7]

  • Lipoprotein Metabolism: Increased synthesis of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL), and decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1][3] This results in increased HDL cholesterol and clearance of triglyceride-rich lipoproteins.

  • Inflammation: PPARα activation has anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB.[8]

PPAR_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) PPARa_RXR_inactive PPARα-RXR Complex (Inactive) Ligand->PPARa_RXR_inactive Enters Cell & Nucleus PPARa_RXR_active PPARα-RXR-Ligand Complex (Active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding & Conformational Change PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription (e.g., CPT1, LPL, APOA1) PPRE->Target_Genes Initiates Transcription Biological_Effects Biological Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides - Increased HDL - Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Experimental Validation of PPARα Agonism

A multi-tiered approach is essential to confirm that this compound is a bona fide PPARα agonist.

In Vitro Assays

Objective: To determine if the test compound directly binds to the PPARα ligand-binding domain (LBD).

Protocol:

  • Reagents and Materials: Recombinant human PPARα-LBD, a fluorescently labeled PPARα ligand (e.g., a Bodipy-labeled fibrate), and the test compound.

  • Procedure:

    • Incubate a fixed concentration of the PPARα-LBD and the fluorescent ligand in a microplate.

    • Add increasing concentrations of the test compound or a known PPARα agonist (positive control, e.g., fenofibric acid).

    • Incubate to allow for competitive binding.

    • Measure the fluorescence polarization or a similar signal that changes upon ligand binding.

  • Data Analysis: A decrease in the fluorescent signal with increasing concentrations of the test compound indicates competitive binding. Calculate the IC50 value, which can be converted to a binding affinity (Ki).

Expected Outcome: The test compound will displace the fluorescent ligand in a dose-dependent manner, yielding a measurable Ki value.

Objective: To demonstrate that the binding of the test compound to PPARα leads to transcriptional activation.

Protocol:

  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids:

    • An expression vector for full-length human PPARα.

    • A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure:

    • Seed the transfected cells in a multi-well plate.

    • Treat the cells with increasing concentrations of the test compound, a known PPARα agonist, and a vehicle control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: A dose-dependent increase in reporter gene activity indicates that the compound is an agonist. Calculate the EC50 value.

Reporter_Assay_Workflow start Start transfect Co-transfect cells with PPARα expression vector and PPRE-reporter plasmid start->transfect seed Seed transfected cells in a multi-well plate transfect->seed treat Treat cells with test compound, positive control, and vehicle seed->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and measure reporter gene activity incubate->lyse analyze Analyze data and calculate EC50 lyse->analyze end End analyze->end

Objective: To confirm that the test compound upregulates the expression of known PPARα target genes in a relevant cell type.

Protocol:

  • Cell Line: Use a metabolically active cell line, such as the human hepatoma cell line HepG2.

  • Procedure:

    • Treat HepG2 cells with the test compound at various concentrations.

    • After an appropriate incubation period (e.g., 24 hours), isolate total RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known PPARα target genes (e.g., CPT1A, LPL, PDK4).

  • Data Analysis: A dose-dependent increase in the mRNA levels of these genes will confirm PPARα activation.

Cell-Based Functional Assays

Objective: To assess the functional consequence of PPARα activation on lipid metabolism.

Protocol:

  • Cell Model: Use HepG2 cells cultured in a high-glucose and high-fatty-acid medium to induce lipid accumulation.

  • Procedure:

    • Co-treat the cells with the high-fat/glucose medium and the test compound.

    • After 24-48 hours, fix the cells and stain for neutral lipids using Oil Red O or a fluorescent dye like Nile Red.

    • Quantify the lipid accumulation by measuring the absorbance of the extracted dye or by fluorescence microscopy.

  • Expected Outcome: The test compound should reduce lipid accumulation in a dose-dependent manner, consistent with increased fatty acid oxidation.

Objective: To determine if the compound exhibits anti-inflammatory properties consistent with PPARα activation.

Protocol:

  • Cell Model: Use human umbilical vein endothelial cells (HUVECs) or a macrophage cell line like THP-1.

  • Procedure:

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Measure the expression of pro-inflammatory markers (e.g., VCAM-1, MCP-1) by qPCR or ELISA.

  • Expected Outcome: The test compound should attenuate the expression of these inflammatory markers.

Identification of Potential Off-Target Effects and Secondary Targets

While PPARα is the most probable primary target, a comprehensive evaluation should consider other possibilities.

Broader Fibrate Pharmacology

Some effects of fibrates may be independent of PPARα activation. These include:

  • Uric Acid Reduction: Fenofibrate increases the urinary excretion of uric acid.[1]

  • HMG-CoA Reductase Inhibition: Some studies suggest a mild inhibitory effect on cholesterol biosynthesis.[7]

Valeric Acid Moiety

The valeric acid component of the molecule may confer additional biological activities. Studies on valeric acid itself have shown neuroprotective and anti-inflammatory effects, potentially through modulation of oxidative stress and autophagy pathways.[9][10]

Target Deconvolution Strategy

To identify novel or off-target interactions, an unbiased approach is recommended.

Affinity-Based Proteomics:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Protein Pulldown: Incubate the biotinylated probe with a cell lysate to allow for binding to target proteins.

  • Isolation and Identification: Use streptavidin-coated beads to pull down the probe-protein complexes. Elute the bound proteins and identify them using mass spectrometry.

This approach can confirm the interaction with PPARα and potentially reveal novel binding partners.

Summary and Future Directions

The structural similarity of this compound to fenofibric acid provides a strong rationale for targeting PPARα. The experimental framework outlined in this guide provides a clear path to validating this hypothesis, from initial binding and reporter assays to functional cellular readouts.

Future directions following successful validation include:

  • In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia and NAFLD.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following this comprehensive guide, researchers can effectively elucidate the therapeutic potential of this compound and advance its development as a potential treatment for metabolic and inflammatory diseases.

References

  • Dr.Oracle. (2025, September 17).
  • Patsnap Synapse. (2024, July 17).
  • Dr.Oracle. (2025, July 28).
  • Drugs.com. (2025, July 16).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (2018, December 12). Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases.
  • Patsnap Synapse. (2024, January 5).
  • PubMed Central. (n.d.). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α.
  • Consensus. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2020, October 16).
  • PubMed Central. (2020, October 16).

Sources

Introduction: Deconstructing 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

This guide provides a comprehensive framework for the computational analysis of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage in silico methodologies to explore the therapeutic potential of this and other novel chemical entities. We will move beyond a simple recitation of steps to provide a rationale-driven narrative, grounding each computational experiment in the principles of modern drug discovery.

This compound is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1] Its structure features a 4-isopropylphenyl group linked to a ketone, which is in turn attached to a butanoic acid chain.[1] This combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid moiety suggests the potential for biological activity, as these features are common in many pharmacologically active molecules.

The valeric acid component itself is a straight-chain alkyl carboxylic acid found in the plant Valeriana officinalis.[2] Studies have shown that valeric acid can exhibit neuroprotective effects by suppressing oxidative stress and neuroinflammation.[3] The presence of the substituted phenyl ring in our target molecule, however, suggests a broader range of potential interactions and invites a thorough computational investigation to unlock its therapeutic possibilities.

The strategic advantage of in silico modeling lies in its capacity to predict a molecule's behavior before committing resources to costly and time-consuming wet-lab synthesis and screening.[4][5][6] By constructing a computational pipeline, we can efficiently characterize the molecule, predict its interactions with biological targets, and evaluate its drug-like properties, thereby accelerating the entire drug discovery process.[7][8]

The Strategic Workflow: A Multi-Pillar Approach to In Silico Characterization

Our investigation will be built upon a logical and iterative workflow. This is not a linear path but a cycle of hypothesis, testing, and refinement, all conducted within the computational realm. The goal is to build a comprehensive profile of the molecule's potential.

In_Silico_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification & Interaction cluster_2 Phase 3: Dynamic Validation & Refinement A Molecule Preparation & Physicochemical Profiling B ADMET Prediction (Drug-Likeness Assessment) A->B Input for Drug Viability D Pharmacophore Modeling A->D 3D Structure C Hypothesis Generation: Potential Biological Targets E Molecular Docking C->E Target Protein D->E Interaction Hypothesis F Molecular Dynamics (MD) Simulations E->F Initial Complex G Binding Free Energy Calculation F->G Trajectory for Analysis

Caption: A multi-phase workflow for the comprehensive in silico analysis of a novel small molecule.

Phase 1: Foundational Analysis

Before we can explore how our molecule interacts with biological systems, we must first understand its intrinsic properties.

Ligand Preparation and Physicochemical Profiling

The first step is to obtain a high-quality 3D structure of this compound. This can be achieved by drawing the molecule in a chemical editor and converting it to a 3D conformation.

Protocol: Ligand Preparation

  • 2D Sketching: Draw the molecule using software like ChemDraw or the open-source MarvinSketch.

  • SMILES Generation: Convert the 2D structure to its SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)c1ccc(cc1)C(=O)CCCC(=O)O.[1]

  • 3D Structure Generation: Use a tool like Open Babel or the functionality within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the SMILES string into a 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy state. A molecular mechanics force field (e.g., MMFF94, OPLS) must be applied to minimize the energy of the structure. This ensures we are using a sterically favorable conformation for subsequent experiments.

With a prepared ligand, we can predict its fundamental physicochemical properties. These properties are key determinants of a molecule's pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight234.29 g/mol Adheres to Lipinski's Rule of Five (< 500)
LogP (octanol/water)~2.5 - 3.0Indicates good membrane permeability
Topological Polar Surface Area (TPSA)54.37 ŲSuggests good oral bioavailability (< 140 Ų)[9]
Hydrogen Bond Donors1Adheres to Lipinski's Rule of Five (≤ 5)
Hydrogen Bond Acceptors3Adheres to Lipinski's Rule of Five (≤ 10)
Rotatable Bonds7Indicates moderate conformational flexibility

Note: These values are predictions from standard cheminformatics toolkits and should be experimentally verified.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of ADMET properties is crucial to avoid late-stage drug development failures.[4][10] We can use a variety of open-access and commercial in silico tools to predict these profiles.[4][9][10]

Protocol: ADMET Prediction

  • Tool Selection: Utilize a consensus approach by employing multiple web servers or software.[4][10] Popular choices include SwissADME, pkCSM, and ADMETlab 2.0.[5][11]

  • Input: Submit the prepared 3D structure or SMILES string of the molecule to the selected platforms.

  • Analysis: Consolidate the predictions. Look for consensus among the tools regarding key parameters like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity flags.[12]

Table 2: Summary of Predicted ADMET Profile

ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Caco-2 PermeabilityHighSuggests good passive diffusion across the gut wall.
Distribution
Blood-Brain Barrier (BBB)Unlikely to penetrateMay be advantageous for targeting peripheral disorders.
Plasma Protein BindingHighMay affect the free concentration of the drug.
Metabolism
CYP2D6 InhibitorUnlikelyLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorPossibleWarrants further investigation for potential drug interactions.
Excretion
Renal OCT2 SubstrateUnlikelyExcretion likely through other pathways.
Toxicity
AMES ToxicityNo alertLow probability of being mutagenic.
hERG InhibitionLow riskReduced likelihood of cardiac toxicity.

Phase 2: Target Identification and Interaction Analysis

With a foundational understanding of the molecule, we now explore its potential biological targets.

Hypothesis Generation: Identifying Potential Targets

The structure of this compound bears resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), many of which contain a phenylpropanoic acid or related scaffold. This leads to a primary hypothesis that it may interact with targets associated with inflammation. Key targets for NSAIDs include:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): The primary targets of most NSAIDs.[13]

  • Peroxisome proliferator-activated receptors (PPARs): Some NSAIDs exert effects through these nuclear receptors.[14][15]

  • NF-κB signaling pathway: A central regulator of inflammation that can be modulated by aspirin and its derivatives.[13][14]

For this guide, we will proceed with COX-2 (Prostaglandin-endoperoxide synthase 2) as our primary hypothetical target due to its well-established role in inflammation and the availability of high-quality crystal structures.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[16][17] This can be done in two ways:

  • Ligand-Based: If multiple active compounds are known, they can be aligned to find common features.[16]

  • Structure-Based: When a protein target structure is available, a pharmacophore can be built from the key interaction points within the binding site.[12][16]

Given our target-centric approach, we will use a structure-based method.

Protocol: Structure-Based Pharmacophore Generation

  • Obtain Target Structure: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB ID: 3LN1).

  • Analyze Binding Site: Using a molecular modeling suite, identify the key interactions between the known inhibitor and the protein. These typically include hydrogen bonds, hydrophobic contacts, and aromatic interactions.

  • Generate Pharmacophore Query: Abstract these interactions into a 3D query. This query will consist of features like "Hydrogen Bond Acceptor," "Hydrophobic," and "Aromatic Ring" arranged in a specific spatial geometry. This query can then be used to screen large databases for other molecules that fit the model.[18]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[19] It is a cornerstone of in silico drug discovery.[6][20]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download PDB Structure (e.g., 3LN1 for COX-2) Clean 2. Prepare Protein (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Generation) Clean->Grid Ligand 3. Prepare Ligand (Energy Minimization) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score 6. Analyze Poses & Scores (Binding Energy) Dock->Score Visualize 7. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

Caption: A streamlined workflow for performing a molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Load the COX-2 PDB file (3LN1) into a preparation tool like AutoDockTools (ADT).[21][22]

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the required .pdbqt format.[23]

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound into ADT.

    • Detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is a 3D box centered on the active site of COX-2.[22] The coordinates can be determined from the position of the original co-crystallized ligand.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina.[21] Provide the prepared protein, ligand, and grid box configuration as inputs.

    • Vina will explore different conformations (poses) of the ligand within the binding site and score them based on a calculated binding affinity (in kcal/mol).[19]

  • Results Analysis:

    • Examine the output file, which contains multiple binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio).[21] Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of COX-2.

Phase 3: Dynamic Validation and Refinement

Molecular docking provides a static snapshot of the binding event. To understand the stability and dynamics of the ligand-protein complex over time, we employ molecular dynamics (MD) simulations.[24][25]

Molecular Dynamics (MD) Simulations

MD simulations calculate the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion.[25][26][27] This provides a view of the system's dynamic evolution, allowing us to assess the stability of the predicted binding pose.

Protocol: MD Simulation of the Ligand-Protein Complex

  • System Setup:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) while restraining the protein and ligand.

    • Run a subsequent equilibration phase at constant pressure and temperature (NPT ensemble) to allow the system density to stabilize.

  • Production Run:

    • Run the main simulation for a significant period (e.g., 100 nanoseconds) without restraints. During this phase, the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. The computational data gathered through this process—from physicochemical and ADMET profiling to detailed interaction analysis with a hypothetical target—provides a robust foundation for subsequent experimental validation. The results from molecular docking and MD simulations can guide medicinal chemistry efforts to optimize the molecule for improved potency and selectivity. By integrating these computational strategies, we can de-risk and accelerate the journey of a promising molecule from a chemical structure to a potential therapeutic agent.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2179–2192. [Link]

  • Eaker, C. W. (2022). Molecular Dynamics Simulations. Research Starters. [Link]

  • Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

  • Wikipedia. (n.d.). Molecular dynamics. Wikipedia. [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(4), 221–230. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2425, pp. 85–115). [Link]

  • FetchCFD. (n.d.). What is Molecular Dynamics Simulation?. FetchCFD. [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. University of Cantabria. [Link]

  • ResearchGate. (2024). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. ResearchGate. [Link]

  • Portal. (2023). An Introduction to Molecular Dynamics Simulations. Portal. [Link]

  • Patsnap Synapse. (2024). What is in silico drug discovery?. Patsnap Synapse. [Link]

  • Taylor & Francis. (n.d.). Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • PubMed. (n.d.). Molecular targets of non-steroidal anti-inflammatory drugs in neurodegenerative diseases. PubMed. [Link]

  • Patheon pharma services. (2023). In Silico Modeling: Accelerating drug development. Patheon pharma services. [Link]

  • MDPI. (n.d.). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. MDPI. [Link]

  • Springer. (n.d.). Molecular targets of non-steroidal anti-inflammatory drugs in neurodegenerative diseases. Springer. [Link]

  • ResearchGate. (n.d.). | Possible targets of NSAiDs. | Download Table. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aspirin. Wikipedia. [Link]

  • MDPI. (2024). Non-Steroidal Anti-Inflammatory Drugs Are Inhibitors of the Intestinal Proton-Coupled Amino Acid Transporter (PAT1): Ibuprofen and Diclofenac Are Non-Translocated Inhibitors. MDPI. [Link]

  • Rieke Metals Products & Services. (n.d.). This compound. Rieke Metals Products & Services. [Link]

  • ChemBK. (n.d.). iso-Valeric acid. ChemBK. [Link]

  • PubMed. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed. [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

  • Wikipedia. (n.d.). Valeric acid. Wikipedia. [Link]

  • PubMed. (n.d.). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

Sources

An In-depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid and its derivatives, a class of compounds with significant potential in drug discovery and development. Drawing from established principles of medicinal chemistry and organic synthesis, this document details the rational design, synthesis, and biological evaluation of these molecules. We will explore the foundational synthetic methodologies, delve into the structure-activity relationships (SAR) that govern their biological effects, and propose detailed protocols for their preclinical assessment, with a particular focus on their potential as anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. The γ-keto acid scaffold, particularly those bearing aromatic moieties, represents a privileged structure in drug design. The presence of both a ketone and a carboxylic acid functional group provides multiple points for hydrogen bonding and other interactions with biological targets, while the lipophilic aromatic ring can enhance membrane permeability and target engagement.[1]

The specific incorporation of a 4-isopropoxyphenyl group is a strategic design choice. The isopropoxy moiety increases lipophilicity compared to a simple phenyl or hydroxyl group, which can favorably impact pharmacokinetic properties such as absorption and distribution.[2] Furthermore, this group can engage in hydrophobic interactions within the binding pockets of target proteins.

While direct biological data for this compound itself is not extensively reported in publicly available literature, the therapeutic potential of closely related analogs provides a strong impetus for its investigation. For instance, derivatives of 5-oxopyrrolidine have demonstrated promising anticancer and antimicrobial activities.[3] This suggests that the 5-oxo-valeric acid core may serve as a valuable pharmacophore for the development of new therapeutic agents. This guide will, therefore, lay the groundwork for the systematic exploration of this promising, yet underexplored, class of compounds.

Synthesis of the Core Scaffold and its Derivatives

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core molecular structure. For this compound, the most logical and established synthetic route is the Friedel-Crafts acylation .

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[4] In this case, isopropoxybenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Isopropoxybenzene Isopropoxybenzene Plus1 + GlutaricAnhydride Glutaric Anhydride Arrow1 AlCl3 AlCl3 Product This compound

Figure 1: General scheme for the Friedel-Crafts acylation to synthesize the core compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0°C using an ice bath. Separately, dissolve isopropoxybenzene (1 equivalent) and glutaric anhydride (1.1 equivalents) in the same inert solvent. Add this solution dropwise to the AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Synthesis of Derivatives and Analogs

The versatility of the this compound scaffold lies in the ability to readily modify both the carboxylic acid and ketone functionalities, as well as the aromatic ring.

Workflow for Derivative Synthesis:

G Core This compound CarboxylicAcid Carboxylic Acid Modification Core->CarboxylicAcid Ketone Ketone Modification Core->Ketone AromaticRing Aromatic Ring Modification Core->AromaticRing Amides Amides CarboxylicAcid->Amides Esters Esters CarboxylicAcid->Esters Alcohols Alcohols (via reduction) Ketone->Alcohols Oximes Oximes Ketone->Oximes Hydrazones Hydrazones Ketone->Hydrazones Halogenation Halogenation AromaticRing->Halogenation Nitration Nitration AromaticRing->Nitration

Figure 2: Potential pathways for the synthesis of derivatives from the core scaffold.

  • Carboxylic Acid Modifications: The carboxylic acid group can be converted to a variety of functional groups. For instance, reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield a library of amides. Esterification can be achieved by reaction with alcohols under acidic conditions.

  • Ketone Modifications: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a new chiral center and alters the molecule's polarity and hydrogen bonding capacity. The ketone can also be converted to oximes or hydrazones, which can be valuable for modulating biological activity.

  • Aromatic Ring Modifications: The isopropoxyphenyl ring can be further functionalized through electrophilic aromatic substitution reactions such as halogenation or nitration, allowing for the exploration of electronic effects on activity.

Biological Evaluation: A Focus on Anticancer Activity

Based on the promising anticancer activities of related 5-oxopyrrolidine derivatives, a primary focus for the biological evaluation of this new class of compounds should be their potential as anticancer agents. A systematic, multi-tiered screening approach is recommended.

In Vitro Anticancer Activity Screening

Workflow for In Vitro Anticancer Evaluation:

G Start Synthesized Compounds Cytotoxicity Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellLines->Cytotoxicity Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V, Caspase activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Migration Cell Migration/Invasion Assays Mechanism->Migration Target Target Identification Studies Mechanism->Target

Figure 3: A stepwise workflow for the in vitro evaluation of anticancer properties.

Step-by-Step Protocols:

  • Cell Viability Assays (e.g., MTT Assay):

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the compounds at their IC50 concentrations. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

    • Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) in compound-treated cells.

  • Cell Cycle Analysis:

    • Treat cells with the compounds and fix them in ethanol.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Summarizing Biological Activity

For clear comparison and interpretation of results, quantitative data should be presented in a tabular format.

Compound IDModificationCell LineIC50 (µM)
Core-01 This compoundMCF-7Data
Core-01 This compoundA549Data
Deriv-01a Amide with AnilineMCF-7Data
Deriv-01b Amide with BenzylamineMCF-7Data
Deriv-02 Methyl EsterA549Data

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the core structure and correlation of these changes with biological activity are crucial for optimizing lead compounds.

Key SAR Postulates to Investigate:

  • The Role of the Carboxylic Acid: The free carboxylic acid is often essential for activity, potentially acting as a hydrogen bond donor or forming salt bridges with target proteins. Esterification or amidation can modulate activity and pharmacokinetic properties.[1]

  • Impact of the Alkyl Chain Length: The length of the valeric acid chain may be optimal for positioning the aromatic ring and the carboxylic acid in the binding site of a target. Shortening or lengthening this chain could significantly impact activity.[5]

  • Influence of the Isopropoxy Group: The size and lipophilicity of the isopropoxy group can be explored by synthesizing analogs with methoxy, ethoxy, or other alkoxy groups to probe the hydrophobic pocket of the target.

  • Aromatic Ring Substitution: The electronic nature of the aromatic ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This can influence both target binding and metabolic stability.

Potential Mechanisms of Action:

Given the structural similarities to other bioactive molecules, several potential mechanisms of action for these compounds can be hypothesized and investigated:

  • Enzyme Inhibition: The γ-keto acid moiety could act as a pharmacophore for inhibiting various enzymes, such as histone deacetylases (HDACs) or kinases.

  • Receptor Modulation: The compounds may act as agonists or antagonists of nuclear receptors or G-protein coupled receptors.

  • Disruption of Protein-Protein Interactions: The extended structure of these molecules could allow them to interfere with critical protein-protein interactions within cancer cells.

Pharmacokinetic Considerations

The drug-like properties of these compounds are critical for their potential therapeutic success. The presence of a carboxylic acid group can influence solubility, permeability, and metabolic stability.[6]

Key Pharmacokinetic Parameters to Evaluate:

  • Solubility: Determine the aqueous solubility of the compounds at different pH values.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient to assess the balance between solubility and membrane permeability.

  • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to assess their metabolic stability and identify potential metabolites.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as this can affect their free concentration and efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive and systematic approach to the synthesis, biological evaluation, and optimization of this class of compounds. The proposed workflows and protocols provide a solid foundation for researchers to explore their potential, particularly in the realm of oncology.

Future work should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of cancer cell lines. Promising lead compounds should then be subjected to in-depth mechanistic studies and in vivo evaluation in animal models of cancer. Through a dedicated and multidisciplinary effort, the therapeutic potential of this compound derivatives can be fully realized.

References

  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed. [Link]

  • US4622421A - Phenylalkanoic acid derivatives and their use - Google P
  • Enzymatic and pharmacokinetic studies on the metabolism of branched chain alpha-keto acids in the rat - PubMed. [Link]

  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. [Link]

  • Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. [Link]

  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Metabolic Activation of Carboxylic Acids - PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. [Link]

  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations - ResearchGate. [Link]

  • Structure-Activity Relationships (SAR) - Pharmacology Mentor. [Link]

  • US7754913B2 - Synthesis of isotopically labeled alpha-keto acids and esters - Google P
  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google P
  • EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google P
  • (PDF) Conversion of aromatic ketones into ?-arylalkanoic acids. Part 2. Routes employing peracid, chlorine, or nitrous acid - ResearchGate. [Link]

  • US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid - Google P
  • Conversion of aromatic ketones into α-arylalkanoic acids. Part 2. Routes employing peracid, chlorine, or nitrous acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

An In-Depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, a keto-acid derivative of significant interest in organic synthesis and potential pharmacological applications. The document delves into the historical context of its discovery, rooted in the foundational principles of Friedel-Crafts acylation. A detailed, step-by-step synthesis protocol is presented, elucidating the mechanistic rationale behind the experimental choices. Furthermore, this guide explores the compound's chemical properties and discusses its potential, yet underexplored, biological activities, drawing parallels with structurally related molecules. This paper aims to be a definitive resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a solid foundation for future investigations into this promising molecule.

Introduction: Unveiling a Structurally Intriguing Keto-Acid

This compound, also identified by its CAS Number 18847-18-2, is an organic compound characterized by a 4-isopropylphenyl group linked to a valeric acid chain via a ketone functional group.[1] Its molecular structure, combining both aromatic and aliphatic moieties with carboxylic acid and ketone functionalities, renders it a versatile scaffold for chemical modifications and a candidate for biological evaluation. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, a property that can significantly influence its pharmacokinetic and pharmacodynamic profiles.[1] While not as extensively studied as some other keto-acids, its structural motifs are present in various biologically active molecules, suggesting a latent potential for therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 18847-18-2
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance Cream colored solid
Purity 97%
InChI Code 1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
InChI Key ZDLSMQFJULLIEF-UHFFFAOYSA-N

Table 1: Key chemical and physical properties of this compound.[1][2]

Historical Context and Discovery: A Legacy of the Friedel-Crafts Reaction

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Developed in 1877 by Charles Friedel and James Crafts, this reaction provides a method for attaching substituents to an aromatic ring. The synthesis of this particular keto-acid is a classic example of a Friedel-Crafts acylation, a variation of the reaction that involves the acylation of an aromatic compound.

The likely historical synthesis of this compound would have involved the reaction of isopropylbenzene (cumene) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a robust and well-established method for the preparation of aryl keto-acids. The use of a cyclic anhydride like glutaric anhydride is particularly elegant as it introduces a four-carbon chain with a terminal carboxylic acid group in a single step.

While a specific seminal publication detailing the very first synthesis of this exact molecule has not been identified in the surveyed literature, its synthesis is a direct application of the well-documented Haworth synthesis, a method for creating polycyclic aromatic hydrocarbons and their derivatives. The initial step of the Haworth synthesis often involves the Friedel-Crafts acylation of an arene with a cyclic anhydride.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride. The following protocol provides a detailed methodology for this synthesis.

Reaction Principle

The core of the synthesis is an electrophilic aromatic substitution reaction. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the generation of an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring of isopropylbenzene. The isopropyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up and Isolation cluster_purification Purification R1 Isopropylbenzene Mix Combine Reactants and Catalyst R1->Mix R2 Glutaric Anhydride R2->Mix Cat Aluminum Chloride (AlCl₃) Cat->Mix Sol Inert Solvent (e.g., Dichloromethane) Sol->Mix React Stir at Room Temperature Mix->React Quench Quench with Ice and HCl React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evap Evaporate Solvent Dry->Evap Purify Recrystallization or Column Chromatography Evap->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Isopropylbenzene (Cumene)

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Dissolve glutaric anhydride (1 equivalent) and isopropylbenzene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted glutaric acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

  • Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is required because it forms a complex with the ketone product, rendering it catalytically inactive.

  • Controlled Temperature: The initial cooling and slow addition of reactants are necessary to control the exothermic reaction and prevent side reactions.

  • Acidic Work-up: The addition of HCl during the work-up ensures the complete protonation of the carboxylate and breaks down the aluminum complexes.

  • Bicarbonate Wash: The sodium bicarbonate wash is essential to remove the acidic byproducts and any unreacted glutaric anhydride.

Potential Biological Activity and Future Directions

While specific biological studies on this compound are not extensively reported in the public domain, the structural class of substituted valeric acids has shown a range of biological activities. For instance, valeric acid and its derivatives are known to exhibit effects on the central nervous system and have been investigated for their potential as anticonvulsants and mood stabilizers.

The presence of the aryl keto-acid moiety is also significant. This structural feature is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The combination of a lipophilic isopropylphenyl group and a hydrophilic carboxylic acid suggests that this molecule may interact with biological membranes and protein targets.

Signaling Pathway Hypothesis

Given the structural similarities to some known enzyme inhibitors, it is plausible that this compound could act as a modulator of various signaling pathways. For example, it could potentially inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Signaling_Hypothesis Compound {this compound} Enzyme Target Enzyme (e.g., COX, LOX) Compound->Enzyme Inhibition Pathway Inflammatory Pathway Enzyme->Pathway Modulation Response {Biological Response (e.g., Anti-inflammatory Effect)} Pathway->Response

Caption: Hypothetical signaling pathway modulation by this compound.

Recommendations for Future Research

To unlock the full potential of this compound, the following areas of research are recommended:

  • In-depth Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including enzymes and receptors involved in inflammation, pain, and neurological disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of modifying the isopropyl group, the phenyl ring substitution pattern, and the length of the valeric acid chain on biological activity.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Mechanism of Action Studies: If significant biological activity is identified, detailed studies to elucidate the precise molecular mechanism of action.

Conclusion

This compound stands as a testament to the enduring power of classical organic reactions and a molecule of untapped potential. Its synthesis, rooted in the historic Friedel-Crafts acylation, is straightforward and efficient. While its discovery is a direct application of well-established chemical principles, its biological properties remain a fertile ground for future exploration. This technical guide provides the foundational knowledge necessary for researchers to embark on further investigations, with the hope of uncovering novel therapeutic applications for this intriguing keto-acid.

References

Sources

Methodological & Application

Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, a valuable keto-acid intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride, a robust and scalable method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid moiety. This structural motif makes it a versatile building block for the synthesis of more complex molecular architectures. The isopropoxy group on the phenyl ring enhances its lipophilicity and modulates its electronic properties, making it an attractive precursor for the development of novel therapeutic agents and functional materials.

The synthesis of this target molecule is most effectively achieved through the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[1][2] In this protocol, we utilize the readily available and stable glutaric anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The isopropoxy group of the starting material, isopropoxybenzene, is an electron-donating group, which activates the aromatic ring towards electrophilic attack, primarily directing the substitution to the para position due to steric hindrance at the ortho positions.

Reaction Mechanism

The Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to one of the carbonyl oxygens of glutaric anhydride. This is followed by the cleavage of the C-O bond of the anhydride, leading to the formation of a highly reactive acylium ion intermediate. This acylium ion is the active electrophile in the reaction.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of isopropoxybenzene acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the AlCl₃-complexed carboxylate, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product, this compound, complexed with aluminum chloride.

  • Work-up: The reaction mixture is treated with an aqueous acid to decompose the aluminum chloride complex and protonate the carboxylate, yielding the final, purified product.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier
IsopropoxybenzeneReagentCommercially Available
Glutaric AnhydrideReagentCommercially Available
Anhydrous Aluminum ChlorideReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flask (250 mL)--
Addition funnel (125 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (500 mL)--
Rotary evaporator--
Standard glassware for extraction and filtration--
Reaction Workflow

G setup Reaction Setup reagents Reagent Addition setup->reagents Anhydrous Conditions reaction Reaction reagents->reaction Controlled Temperature (0-5 °C) workup Aqueous Work-up reaction->workup Quenching extraction Extraction workup->extraction Phase Separation purification Purification extraction->purification Drying & Solvent Removal characterization Characterization purification->characterization Analysis

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. The apparatus should be dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 equivalents). Carefully add anhydrous dichloromethane (DCM) to the flask to create a slurry. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve isopropoxybenzene (1.0 equivalent) and glutaric anhydride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the addition funnel.

  • Reaction: Add the solution of isopropoxybenzene and glutaric anhydride dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the internal temperature of the reaction mixture between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropoxy group protons, and the aliphatic protons of the valeric acid chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl (C=O) stretching of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.

Note: At the time of this writing, a publicly available, experimentally verified full dataset for the characterization of this compound is limited. The expected spectral data would be analogous to similar structures found in the literature.[7][8] Researchers should perform a thorough characterization of their synthesized product to confirm its identity.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a corrosive and water-reactive solid. It can cause severe burns upon contact with skin or eyes. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle with extreme care in a dry environment and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a certified chemical fume hood. Avoid inhalation of vapors and skin contact.[8][10]

  • Glutaric Anhydride: Glutaric anhydride is a corrosive solid. Avoid contact with skin and eyes.

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with appropriate PPE.

  • General Precautions: The reaction is exothermic and should be cooled adequately. The quenching step is particularly vigorous and must be performed with caution.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride provides an efficient and direct route to this compound. The protocol described in this application note is robust and can be adapted for various scales. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The synthesized compound serves as a versatile intermediate for further chemical transformations in the pursuit of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (2019).
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. [Link]

  • University of California, Santa Barbara. (2012). Methylene chloride - Standard Operating Procedure. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 15, 1313–1319. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Phenylvaleric acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2015). Valeric acid. Retrieved from [Link]

  • Semantic Scholar. (2000). An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Applied Spectroscopy, 54(8), 1143-1151. [Link]

  • Leah4sci. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2000). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 22(1), 1-4. [Link]

  • ResearchGate. (2021). A Simple, Solvent Free Synthesis of 3-(Bis(4-Chlorophenyl) Metheylene) - Ethoxy-5-Oxopentanoic Acid and its Antimicrobial Activity. International Journal of Scientific Research in Science and Technology, 9(6), 1054-1059. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • PubMed. (1988). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 21(1-2), 1-19. [Link]

  • Human Metabolome Database. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • PubMed Central. (2018). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 122(1), 228-237. [Link]

  • The Chemistry Teacher. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. The methodology is centered on the Friedel-Crafts acylation, a robust and fundamental carbon-carbon bond-forming reaction in organic synthesis. We will explore the underlying mechanistic principles, provide a detailed, field-tested laboratory protocol, and discuss characterization techniques, safety considerations, and troubleshooting. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable steps for successful execution.

Introduction and Scientific Background

Aryl keto-acids are a significant class of organic molecules, frequently serving as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their bifunctional nature, containing both a ketone and a carboxylic acid, allows for diverse subsequent chemical modifications. The target molecule, this compound, is a representative of this class, featuring an electron-rich aromatic ring activated by an isopropoxy group.

The chosen synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] This reaction involves the addition of an acyl group to an aromatic ring, typically using an acyl halide or an acid anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution, a common side reaction in alkylations.[1][2] In this specific synthesis, we utilize isopropoxybenzene (phenisopropyl ether) and glutaric anhydride to construct the target molecule.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and anticipating potential outcomes.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (glutaric anhydride). The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile.[3][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of isopropoxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. The isopropoxy group (-O-iPr) is an activating group due to the lone pairs on the oxygen atom, which donate electron density to the ring via resonance. It is also an ortho, para-director. Due to the steric hindrance imposed by the bulky isopropoxy group, the electrophilic attack predominantly occurs at the para position, leading to the desired 4-substituted product.[6][7] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Restoration of Aromaticity and Catalyst Complexation: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the stable aromatic system.[3] The product, an aryl ketone, is a stronger Lewis base than the reactant anhydride. Consequently, the AlCl₃ catalyst immediately coordinates with the ketone's carbonyl oxygen.[9] This necessitates the use of more than one stoichiometric equivalent of the catalyst, as one equivalent is consumed in this complexation.

  • Work-up: The final product is liberated from the aluminum chloride complex by quenching the reaction with an aqueous acid solution (e.g., ice-cold dilute HCl).[9][10] This hydrolyzes the aluminum salts and protonates the carboxylate end of the molecule, yielding the final keto-acid.

Reaction Scheme Visualization

Friedel_Crafts_Acylation_Scheme cluster_reactants Reactants Isopropoxybenzene Isopropoxybenzene Catalyst AlCl₃ (excess) Dichloromethane (Solvent) GlutaricAnhydride Glutaric Anhydride Intermediate Electrophilic Aromatic Substitution Catalyst->Intermediate 1. Reaction Workup Aqueous Work-up (HCl, H₂O) Intermediate->Workup 2. Quenching Product This compound Workup->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the laboratory-scale synthesis. All operations involving aluminum chloride and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent moisture contamination.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier/GradeNotes
IsopropoxybenzeneC₉H₁₂O136.1910.0 g (73.4 mmol)Sigma-Aldrich, ≥98%Anhydrous
Glutaric AnhydrideC₅H₆O₃114.108.38 g (73.4 mmol)Acros Organics, 98%
Aluminum ChlorideAlCl₃133.3424.5 g (183.5 mmol)Fluka, AnhydrousHighly hygroscopic and corrosive. Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93150 mLFisher Scientific, AnhydrousSolvent
Hydrochloric AcidHCl36.46~50 mLJ.T. Baker, 37% (conc.)For work-up
Deionized WaterH₂O18.02~300 mL
Anhydrous MgSO₄/Na₂SO₄--As neededDrying agent
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction
TolueneC₇H₈92.14As neededFor recrystallization
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel or powder funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure all glassware is dry. Maintain a positive pressure of inert gas (N₂).

  • Reactant Loading: Charge the flask with isopropoxybenzene (10.0 g) and glutaric anhydride (8.38 g). Add 100 mL of anhydrous dichloromethane. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. The reaction is exothermic, and maintaining a low temperature during catalyst addition is crucial to control the reaction rate and minimize side products.[10]

  • Catalyst Addition: While stirring vigorously, carefully add the anhydrous aluminum chloride (24.5 g) in small portions over 30-45 minutes using a powder funnel. The solution will change color (typically to orange or deep red) and HCl gas will evolve.[10] Vent the gas through the top of the condenser to a scrubber (e.g., a beaker with dilute NaOH solution).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching (Work-up): Prepare a beaker with crushed ice (~200 g) and concentrated HCl (~50 mL). While cooling the reaction flask in an ice bath, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will decompose the aluminum-ketone complex.[9][10]

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate. Shake the funnel well, venting frequently. Allow the layers to separate. The product will be in the organic (upper) layer.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain the pure this compound as a crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reactants (Isopropoxybenzene, Glutaric Anhydride) in anhydrous DCM B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add AlCl₃ (Portion-wise) B->C D 4. React at RT (2-3 hours) C->D E 5. Quench in Ice/HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash Organic Layer (H₂O, Brine) F->G H 8. Dry and Evaporate Solvent G->H I 9. Purify by Recrystallization H->I

Caption: Step-by-step laboratory workflow for the Friedel-Crafts acylation synthesis.

Data, Characterization, and Expected Results

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point~110-115 °C (Predicted/Typical for analogues)
SolubilitySoluble in ethyl acetate, acetone, ethanol; sparingly soluble in toluene; insoluble in water.
Yield Calculation
  • Limiting Reagent: Isopropoxybenzene (73.4 mmol) and Glutaric Anhydride (73.4 mmol) are used in a 1:1 molar ratio.

  • Theoretical Yield: 73.4 mmol * 250.29 g/mol = 18.37 g.

  • Expected Experimental Yield: 70-85% (12.86 g - 15.61 g).

Characterization Methods
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the isopropoxy group.

    • δ ~4.6 ppm (sept, 1H): Methine proton (-CH-) of the isopropoxy group.

    • δ ~3.0 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the ketone.

    • δ ~2.4 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid.

    • δ ~2.0 ppm (quint, 2H): Central methylene protons (-CH₂-) of the valeric acid chain.

    • δ ~1.4 ppm (d, 6H): Methyl protons (-CH₃) of the isopropoxy group.

    • δ ~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~198 ppm: Ketone carbonyl carbon (C=O).

    • δ ~178 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~163 ppm: Aromatic carbon attached to the isopropoxy group.

    • δ ~130 ppm: Aromatic carbons ortho to the carbonyl group.

    • δ ~129 ppm: Aromatic carbon attached to the acyl chain.

    • δ ~115 ppm: Aromatic carbons ortho to the isopropoxy group.

    • δ ~70 ppm: Methine carbon (-CH-) of the isopropoxy group.

    • δ ~38 ppm, ~33 ppm, ~20 ppm: Methylene carbons of the valeric acid chain.

    • δ ~22 ppm: Methyl carbons (-CH₃) of the isopropoxy group.

  • IR Spectroscopy (ATR):

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1710 cm⁻¹ (sharp): C=O stretch of the carboxylic acid dimer.

    • ~1680 cm⁻¹ (sharp): C=O stretch of the aryl ketone.

    • ~1600, 1510 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretch of the aryl ether.

  • Mass Spectrometry (EI):

    • Expected molecular ion peak (M⁺) at m/z = 250.

Safety and Troubleshooting

Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM): A potential carcinogen and volatile solvent. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.

  • Reaction Quenching: The work-up procedure is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood and behind a safety shield.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive AlCl₃ catalyst. 3. Insufficient reaction time.1. Use oven-dried glassware and anhydrous solvents. 2. Use a fresh, unopened bottle of anhydrous AlCl₃. 3. Monitor reaction by TLC to confirm completion before work-up.
Dark, Tarry Crude Product 1. Reaction temperature was too high. 2. Prolonged reaction time leading to polymerization/decomposition.1. Maintain strict temperature control (0-5 °C) during AlCl₃ addition. 2. Monitor reaction closely and quench once the starting material is consumed.
Formation of Isomers Steric hindrance was insufficient to achieve full para-selectivity.This is less common with the bulky isopropoxy group, but isomers can be separated by column chromatography if necessary.
Cleavage of Ether Linkage Excess Lewis acid or high temperatures can sometimes cleave aryl ethers.[11]Use the minimum effective amount of AlCl₃ and maintain low reaction temperatures.
Difficult Emulsion during Work-up Formation of aluminum hydroxides at the interface.Add more acid (HCl) or brine to the separatory funnel to help break the emulsion. Allow to stand for a longer period.

Conclusion

The Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride is an effective and reliable method for the synthesis of this compound. The reaction's success hinges on the careful control of reaction parameters, particularly the exclusion of moisture and management of temperature. The protocol described herein provides a robust framework for obtaining the target molecule in good yield and high purity. This application note serves as a practical guide for chemists to leverage this powerful C-C bond-forming reaction for the synthesis of valuable aryl keto-acid intermediates.

References

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[11]

Sources

Application Note: Comprehensive Analytical Characterization of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a keto-carboxylic acid derivative whose structure suggests potential utility as a building block in medicinal chemistry and materials science. The presence of a substituted aromatic ring, a ketone, and a carboxylic acid offers multiple points for chemical modification. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and establishing reliable specifications for its use in research and development. Inconsistent or poorly characterized starting materials can significantly impact the reproducibility of synthetic routes and the validity of biological or material science data.

This application note provides a multi-platform analytical workflow for the in-depth characterization of this compound. We will detail protocols for structural elucidation by spectroscopic methods (NMR, FTIR, and MS) and for purity assessment using High-Performance Liquid Chromatography (HPLC). The causality behind key experimental choices is explained to provide a framework for adapting these methods to related compounds.

Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties. These data are crucial for handling, formulation, and quality control.

PropertyValueSource / Method
Molecular Formula C₁₄H₁₈O₃Calculated
Molecular Weight 234.29 g/mol Calculated[1]
Appearance Crystalline solidPredicted[1]
Melting Point 79-80°CPredicted[1]
Solubility Soluble in organic solventsPredicted[1]

Structural Elucidation via Spectroscopic Methods

Spectroscopy provides unambiguous confirmation of the covalent structure of a molecule. A combination of NMR, FTIR, and Mass Spectrometry offers a complete picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

Expertise & Causality: ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, we expect distinct signals for the aromatic protons, the isopropoxy group, and the aliphatic valeric acid chain. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

Expected Spectroscopic Data:

¹H NMR - Predicted Data¹³C NMR - Predicted Data
Assignment δ (ppm) Multiplicity Assignment δ (ppm)
Isopropyl -CH₃~1.3Doublet (d)Isopropyl -CH₃~22
Valeric Acid -CH₂-~2.0Quintet (quin)Valeric Acid -CH₂-~20-25
Valeric Acid -CH₂-~2.4Triplet (t)Valeric Acid -CH₂-~33
Isopropyl -CH~4.7Septet (sept)Valeric Acid -CH₂-~35
Aromatic H (ortho to O)~7.0Doublet (d)Isopropyl -CH~70
Aromatic H (ortho to C=O)~7.9Doublet (d)Aromatic C-H~115, 130
Carboxylic Acid -OH~12.0Broad Singlet (br s)Aromatic C (quaternary)~130, 162
Carboxylic Acid C=O~174
Ketone C=O~197

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. Protons on carbons adjacent to carbonyl groups are deshielded and typically absorb near 2.0-3.0 ppm.[2] The carbonyl carbon of a ketone is significantly more deshielded (~197 ppm) than that of a carboxylic acid (~174 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expertise & Causality: The molecule contains two distinct carbonyl groups (ketone and carboxylic acid) and a hydroxyl group. The C=O stretch of a carboxylic acid typically appears around 1710 cm⁻¹ and is often broadened by hydrogen bonding. The ketone C=O stretch is expected at a slightly different frequency, typically around 1680 cm⁻¹ for an aromatic ketone. The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is a result of hydrogen-bonded dimerization.[2][3]

Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform a background subtraction.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very strong, very broad
C-H Stretch (Aromatic/Aliphatic)3100 - 2850Medium to strong, sharp
C=O Stretch (Carboxylic Acid)~1710Strong, sharp
C=O Stretch (Aromatic Ketone)~1680Strong, sharp
C=C Stretch (Aromatic)1600 - 1450Medium, sharp peaks
C-O Stretch (Ether & Acid)1320 - 1210Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and typically showing a strong signal for the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 233.28. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 235.30. The most likely fragmentation pathway involves cleavage of the C-C bonds adjacent to the ketone, particularly alpha-cleavage, which is common for ketones.[4][5] This would lead to a prominent benzoyl-type fragment ion.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to observe daughter ions.

Expected Mass Spectral Data:

IonExpected m/zRationale
[M-H]⁻233.28Deprotonated molecular ion (loss of acidic proton)
[M+H]⁺235.30Protonated molecular ion (protonation of a carbonyl oxygen)
[C₉H₁₁O]⁺147.08Fragment from cleavage alpha to the ketone (loss of C₅H₇O₂)
[C₁₀H₁₃O]⁺149.10Fragment corresponding to the 4-isopropoxybenzoyl cation

Purity and Quantitative Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical ingredients and other high-purity chemicals.[6]

Expertise & Causality: A reversed-phase C18 column is the stationary phase of choice, as it effectively retains moderately polar to nonpolar analytes like the target compound. The mobile phase must be acidic (e.g., buffered with phosphate or containing formic/acetic acid) to suppress the ionization of the carboxylic acid group.[7] Suppressing ionization ensures the analyte is in a single, neutral form, leading to better peak shape and reproducible retention times. UV detection is suitable due to the presence of the aromatic chromophore; a wavelength around 210 nm is often used for general organic acid detection, while a higher wavelength (e.g., 254 nm or 275 nm) may offer more selectivity for the aromatic system.[7][8]

Protocol: Reversed-Phase HPLC Method for Purity Analysis

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to make a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the diluent.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention and resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to suppress ionization.[7]
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 30% B to 90% B over 15 minA gradient ensures elution of the main peak with good shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[8]
Detection UV at 275 nmWavelength where the substituted benzoyl chromophore has strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Transfer to Vial separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate Generate Chromatogram calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Report

Sources

Comprehensive NMR Spectroscopic Analysis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid: Protocols and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a multifunctional organic molecule featuring a keto-acid backbone and a substituted aromatic ring. Its structure incorporates several key functional groups—a carboxylic acid, a ketone, an ether linkage, and an aromatic system—making it a valuable intermediate or building block in medicinal chemistry and materials science. Accurate structural verification and purity assessment are paramount for its application in any synthetic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such small molecules.

This application note provides an in-depth technical guide to the complete ¹H and ¹³C NMR analysis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental choices. We will cover theoretical predictions, sample preparation, data acquisition protocols, and a detailed guide to spectral interpretation, ensuring a robust and reproducible analytical workflow.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's topology is the first step in predicting its NMR spectrum. The structure contains 10 unique carbon environments and 8 distinct proton environments, which will give rise to a corresponding number of signals in the ¹³C and ¹H NMR spectra, respectively.

Diagram 1: Annotated Structure of the Analyte

Caption: Chemical structure with atom labeling for NMR assignments.

Predicted ¹H NMR Spectral Data

The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups like carbonyls and oxygen atoms deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1][2][3] The predicted assignments are summarized below.

Label# of ProtonsEnvironmentPredicted Shift (ppm)Predicted Multiplicity
Hc1HCarboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)
Hd2HAromatic (ortho to C=O)7.8 - 8.1Doublet (d)
He2HAromatic (ortho to O-iPr)6.9 - 7.1Doublet (d)
Hg1HIsopropoxy (-OCH(CH₃)₂)4.6 - 4.8Septet (sept)
Hf2HMethylene α to C=O2.9 - 3.1Triplet (t)
Ha2HMethylene α to COOH2.4 - 2.6Triplet (t)
Hb2HMethylene β to C=O & COOH2.0 - 2.2Quintet (quint)
Hh6HIsopropoxy (-OCH(CH₃)₂)1.3 - 1.4Doublet (d)
Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides a direct count of the unique carbon atoms and is particularly useful for identifying quaternary and carbonyl carbons.[4]

Carbon Atom(s)EnvironmentPredicted Shift (ppm)
C (Ketone, C=O)Carbonyl195 - 205
C (Acid, C=O)Carbonyl175 - 185
C (Aromatic, C-O)Aromatic160 - 165
C (Aromatic, C-C=O)Aromatic130 - 135
C (Aromatic, CH ortho to C=O)Aromatic129 - 131
C (Aromatic, CH ortho to O-iPr)Aromatic115 - 117
C (Isopropoxy, CH)Aliphatic C-O70 - 72
C (Methylene α to C=O)Aliphatic35 - 40
C (Methylene α to COOH)Aliphatic30 - 35
C (Methylene β to carbonyls)Aliphatic20 - 25
C (Isopropoxy, CH₃)Aliphatic21 - 23

Experimental Protocols: A Self-Validating System

The trustworthiness of NMR data hinges on meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data.

Protocol 1: Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice for general solubility. However, the carboxylic acid proton signal can be broad and may exchange with trace amounts of water. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms stronger hydrogen bonds, resulting in a sharper -COOH signal at a very downfield position.

Materials:

  • This compound (5-10 mg)

  • Deuterated Solvent (CDCl₃ or DMSO-d₆, NMR grade)

  • Tetramethylsilane (TMS) or solvent residual peak for reference

  • NMR Tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

Causality Insight: Using a consistent concentration ensures that chemical shifts, particularly for hydrogen-bonding species like the -COOH proton, are comparable across different experiments.[5][6]

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

This protocol aims to achieve good resolution and accurate integration, which is essential for confirming the proton count for each signal.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment is sufficient for qualitative and quantitative analysis.
Spectral Width (SW)16 ppm (approx. 6400 Hz)Ensures all signals, from TMS (0 ppm) to the acidic proton (~13 ppm), are captured.
Number of Scans (NS)8 to 16Provides excellent signal-to-noise for a 5-10 mg sample.
Relaxation Delay (D1)5 secondsA longer delay allows for full relaxation of all protons, ensuring integrations are accurate.
Acquisition Time (AT)~4 secondsA longer acquisition time leads to better resolution in the frequency domain.
Receiver Gain (RG)Auto-adjustThe instrument will optimize the gain to prevent signal clipping and maximize dynamic range.
Protocol 3: ¹³C {¹H} NMR Data Acquisition (101 MHz Spectrometer)

Because the ¹³C isotope has a low natural abundance (~1.1%), more scans are required. The {¹H} notation indicates that proton decoupling is used to simplify the spectrum into a series of single lines.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse.
Spectral Width (SW)240 ppm (approx. 24000 Hz)Covers the full range of expected carbon signals from aliphatic to carbonyl carbons.
Number of Scans (NS)256 to 1024Necessary to achieve an adequate signal-to-noise ratio due to the low abundance of ¹³C.
Relaxation Delay (D1)2 secondsSufficient for qualitative analysis. For quantitative ¹³C NMR, a much longer delay would be needed.
Acquisition Time (AT)~1-2 secondsProvides sufficient resolution for most small molecules.
Receiver Gain (RG)Auto-adjustOptimized by the spectrometer.

Data Analysis and Interpretation Workflow

The process from raw data to final structure confirmation follows a logical sequence.

Diagram 2: NMR Analysis Workflow

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Prep Sample Preparation Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 FID Raw FID Data Acq_H1->FID Acq_C13->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (to TMS) Phase->Reference Processed_Spectrum Processed Spectrum Reference->Processed_Spectrum Assign_H1 ¹H Signal Assignment (Shift, Integration, Multiplicity) Processed_Spectrum->Assign_H1 Assign_C13 ¹³C Signal Assignment (Shift) Processed_Spectrum->Assign_C13 Structure Structure Confirmation Assign_H1->Structure Assign_C13->Structure

Caption: Workflow from sample preparation to structural confirmation.

Step-by-Step Spectral Interpretation
  • Carboxylic Acid Proton (Hc, ~11.9 ppm in CDCl₃): The first signal to identify is the highly deshielded -COOH proton. It appears as a broad singlet far downfield. To confirm its identity, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing its signal to disappear.[5][6]

  • Aromatic Protons (Hd, He, ~6.9-8.0 ppm): The para-substituted aromatic ring gives a classic AA'BB' system, which often appears as two distinct doublets.

    • The doublet around 7.9 ppm (Hd) corresponds to the two protons ortho to the electron-withdrawing ketone group.

    • The doublet around 7.0 ppm (He) corresponds to the two protons ortho to the electron-donating isopropoxy group. The magnetic anisotropy of the aromatic ring causes protons outside the ring to be deshielded.[4]

  • Isopropoxy Protons (Hg, Hh, ~4.7 and 1.3 ppm):

    • The single proton of the -OCH group (Hg) is adjacent to six equivalent protons on the two methyl groups. Following the n+1 rule, its signal is split into a septet around 4.7 ppm .

    • The six equivalent methyl protons (Hh) are adjacent to the single methine proton. Their signal is split into a doublet around 1.3 ppm . The integration ratio of the septet to the doublet will be 1:6.

  • Aliphatic Chain Protons (Hf, Ha, Hb, ~2.0-3.1 ppm): This is the signature of the valeric acid chain.

    • Hf (~3.0 ppm): These two protons are alpha to the ketone. They are adjacent to the two Hb protons, so their signal is a triplet.

    • Ha (~2.5 ppm): These two protons are alpha to the carboxylic acid carbonyl. They are adjacent to the two Hb protons, resulting in a triplet. Protons adjacent to a carboxylic acid typically appear in the 2-3 ppm region.[6]

    • Hb (~2.1 ppm): These two protons are in the middle of the chain, adjacent to both the Ha (2 protons) and Hf (2 protons) methylene groups. With four neighboring protons, the signal is split into a quintet (4+1).

  • ¹³C Spectrum Assignment:

    • Carbonyls: The two lowest-field signals will be the ketone (~198 ppm) and the carboxylic acid (~178 ppm). Ketone carbonyls are generally more deshielded than acid carbonyls.[6][7]

    • Aromatic Carbons: Four signals will appear in the 115-165 ppm range, corresponding to the four unique carbon environments in the para-substituted ring.

    • Aliphatic Carbons: The remaining five signals in the upfield region (20-75 ppm) correspond to the isopropoxy and valeric acid chain carbons, consistent with the predicted values.

Conclusion

This application note has detailed a comprehensive and reliable methodology for the NMR spectroscopic analysis of this compound. By combining theoretical predictions with robust experimental protocols for sample preparation and data acquisition, researchers can confidently perform structural elucidation. The systematic approach to spectral interpretation, starting from the most characteristic signals and moving through the molecular framework, provides a clear path to verifying the chemical structure. This workflow serves as a foundational tool for quality control, reaction monitoring, and characterization of this and structurally related molecules in a research and development setting.

References

  • University of Manitoba. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from the University of Manitoba Chemistry website. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

  • chemistNATE. (2020). 1H NMR of C5H10O2 (pentanoic acid, valeric acid). YouTube. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • ChemTutorDerek. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • Professor Carbon. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from the University of Regensburg website. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Valeric Acid at BMRB. [Link]

  • Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. [Link]

Sources

Application and Protocol for the Mass Spectrometric Analysis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, experimental protocols, and data interpretation for the sensitive and selective quantification of this emerging keto acid. We will explore the rationale behind methodological choices, from sample preparation and chromatographic separation to the intricacies of electrospray ionization and collision-induced dissociation. This guide is structured to be a self-validating system, ensuring technical accuracy and field-proven insights for robust and reproducible results.

Introduction: The Significance of this compound

This compound is a keto acid of growing interest in various fields of chemical and pharmaceutical research. Its structure, featuring a 4-isopropoxyphenyl group linked to a valeric acid chain via a ketone, imparts both lipophilic and hydrophilic characteristics, suggesting potential biological activity.[1] The accurate and sensitive detection of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control in synthetic processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite selectivity and sensitivity for these demanding applications.[2][3][4][5] This application note will serve as a detailed guide to developing and validating a robust LC-MS/MS method for this compound.

Physicochemical Properties and Expected Ionization Behavior

Understanding the physicochemical properties of this compound is fundamental to developing an effective mass spectrometric method.

PropertyValueSource
Molecular FormulaC₁₄H₁₈O₃[1]
Molecular Weight234.29 g/mol [1]
Predicted pKa4.60 ± 0.10[1]
AppearanceCrystalline solid[1]

Given its carboxylic acid moiety, the molecule is expected to readily deprotonate, making it highly suitable for analysis by electrospray ionization (ESI) in the negative ion mode , where the [M-H]⁻ ion at m/z 233.1 would be the primary precursor ion.[6][7] While positive ionization is possible, forming [M+H]⁺ or adducts like [M+Na]⁺, negative mode typically offers higher sensitivity and a cleaner background for carboxylic acids.[4][8]

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the comprehensive workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s_start Start: Sample s_prep Protein Precipitation or Liquid-Liquid Extraction s_start->s_prep s_evap Evaporation & Reconstitution s_prep->s_evap s_filt Filtration s_evap->s_filt lc_inj Injection s_filt->lc_inj Prepared Sample lc_sep Reversed-Phase Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion Eluent ms_full Full Scan (MS1) ms_ion->ms_full ms_frag Tandem MS (MS/MS) ms_full->ms_frag d_acq Data Acquisition ms_frag->d_acq Ion Signals d_quant Quantification d_acq->d_quant d_rep Reporting d_quant->d_rep

Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., plasma, urine, reaction mixture). The goal is to remove interferences and concentrate the analyte.

Protocol 1: Protein Precipitation (for plasma/serum)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The evaporation and reconstitution step helps to concentrate the analyte and ensures compatibility with the mobile phase.

Protocol 2: Liquid-Liquid Extraction (for aqueous samples)

  • To 500 µL of the aqueous sample, add a suitable internal standard.

  • Acidify the sample to a pH of approximately 3 with formic acid to ensure the analyte is in its neutral form.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Rationale: Acidification of the sample protonates the carboxylic acid, increasing its partitioning into the organic solvent. Ethyl acetate is a common solvent for extracting moderately polar compounds.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for separating this compound from potential interferences.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for carboxylic acids and enhances ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 30% B to 95% B over 5 min, hold for 1 min, re-equilibrateA generic gradient to elute the compound and clean the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard injection volume.
Mass Spectrometry

The following parameters are provided as a starting point for method development on a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for the deprotonation of the carboxylic acid.[6][7]
Capillary Voltage 3.0 kVA typical voltage for ESI.
Source Temp. 150°CA standard source temperature.
Desolvation Temp. 400°CEnsures efficient solvent evaporation.
Desolvation Gas Flow 800 L/hrAids in desolvation.
Cone Gas Flow 50 L/hrHelps to focus the ions.
Collision Gas ArgonAn inert gas for collision-induced dissociation.

Full Scan (MS1) Analysis: Initially, a full scan analysis from m/z 50 to 300 should be performed to confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 233.1.

Tandem MS (MS/MS) Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting the precursor ion (m/z 233.1) and monitoring specific product ions generated through collision-induced dissociation.

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several key pathways, primarily involving cleavages adjacent to the carbonyl group and within the isopropoxy moiety.

fragmentation_pathway cluster_main Proposed ESI-MS/MS Fragmentation cluster_frags Product Ions parent [M-H]⁻ m/z 233.1 frag1 m/z 191.1 [M-H - C₃H₆]⁻ parent->frag1 Loss of propene frag2 m/z 163.1 [M-H - C₄H₆O]⁻ parent->frag2 Cleavage of valeric acid chain frag3 m/z 147.1 [M-H - C₅H₁₀O]⁻ parent->frag3 α-cleavage frag4 m/z 121.1 [C₇H₅O₂]⁻ frag2->frag4 Further fragmentation

Caption: Proposed negative ion mode ESI-MS/MS fragmentation pathway for this compound.

Explanation of Key Fragments:

  • m/z 191.1 ([M-H - C₃H₆]⁻): This fragment likely arises from the loss of propene from the isopropoxy group.

  • m/z 163.1 ([M-H - C₄H₆O]⁻): This corresponds to the cleavage of the valeric acid chain, a common fragmentation pathway for ketones.[9]

  • m/z 147.1 ([M-H - C₅H₁₀O]⁻): This fragment is likely due to an alpha-cleavage adjacent to the carbonyl group.

  • m/z 121.1 ([C₇H₅O₂]⁻): A further fragmentation product, likely representing a benzoyl-containing species.

Based on these predictions, the following MRM transitions can be used for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound233.1191.1Quantifier
This compound233.1163.1Qualifier

Method Validation

A robust LC-MS/MS method requires thorough validation to ensure its reliability for the intended application. Key validation parameters are outlined below, with references to established guidelines.[10][11][12][13]

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The relationship between the concentration of the analyte and the instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The matrix factor should be consistent across different lots of matrix.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Stability The stability of the analyte in the matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the detailed steps for sample preparation, liquid chromatography, and tandem mass spectrometry, researchers can develop a sensitive, selective, and robust method for the quantification of this compound. The proposed fragmentation pathway and validation guidelines offer a solid foundation for achieving high-quality, reproducible data in a research or drug development setting.

References

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1467-1476. [Link]

  • Noguchi, H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Metabolites, 6(2), 19. [Link]

  • Vogeser, M., & Seger, C. (2010). A decade of HPLC-tandem mass spectrometry in the clinical laboratory--milestones, developments, and future perspectives. Clin Biochem, 43(1-2), 48-56. [Link]

  • Wang, Y., et al. (1999). The Mass Spectral Fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4-Tetrahydrooxazirino[2,3-a][3][10]benzodiazepines. Rapid Communications in Mass Spectrometry, 13(23), 2424-2427. [Link]

  • van der Knaap, M. S., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Metabolomics, 14(3), 27. [Link]

  • Cheu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][10]benzodiazepin-1(2H)-ones. Rapid Communications in Mass Spectrometry, 14(1), 19-23. [Link]

  • Chen, Y., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 27(19), 6516. [Link]

  • Tanaka, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Diagnostics (Basel), 11(12), 2195. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Gronert, S., & O'Hair, R. A. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 24(10), 1603-1610. [Link]

  • Waters Corporation. (2019). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Application Note. [Link]

  • Tanaka, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. MDPI. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] Comprising three isoforms—PPARα, PPARγ, and PPARβ/δ—these ligand-activated transcription factors are significant targets for drug discovery in the context of metabolic diseases such as type 2 diabetes, dyslipidemia, and nonalcoholic steatohepatitis (NASH).[1][3] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5][6]

This document provides a comprehensive guide for the in vitro evaluation of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, a novel compound with structural motifs suggestive of potential interaction with the PPAR family. The following protocols are designed to enable researchers to meticulously characterize the binding affinity, cofactor recruitment, and transcriptional activation of all three PPAR isoforms, thereby elucidating the compound's potency, selectivity, and mechanism of action.

I. Ligand Binding Affinity Assessment: Scintillation Proximity Assay (SPA)

Scientific Rationale: The Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioligand binding assay that obviates the need for a separation step, making it highly amenable to high-throughput screening.[7][8][9] The principle relies on the proximity of a radiolabeled ligand to a scintillant-impregnated bead. When the radioligand binds to the receptor-coated bead, it emits light that can be quantified.[10][11]

Experimental Workflow: SPA for PPAR Ligand Binding

SPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Assay Buffer a1 Add Buffer, Test Compound, Radioligand, and Beads to Microplate Wells p1->a1 p2 Dilute Test Compound (this compound) p2->a1 p3 Prepare Radioligand (e.g., [3H]-Rosiglitazone for PPARγ) p3->a1 p4 Prepare Receptor-Coated SPA Beads p4->a1 a2 Incubate at Room Temperature (e.g., 4-16 hours) a1->a2 d1 Read Plate on a Scintillation Counter a2->d1 an1 Calculate Specific Binding d1->an1 an2 Generate Competition Curves and Determine Ki an1->an2

Caption: Workflow for PPAR ligand binding analysis using SPA.

Protocol: PPARγ Ligand Binding SPA

Materials:

ReagentSupplierCatalog Number
Human PPARγ Ligand Binding Domain (LBD)Cayman Chemical10009256
[3H]-RosiglitazonePerkinElmerNET1131001MC
Protein A-coated SPA beadsRevvityRPNQ0019
Anti-GST AntibodyGE Healthcare27-4577-01
Assay Buffer (25 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4)In-houseN/A
96-well MicroplateCorning3632

Procedure:

  • Bead-Antibody-Receptor Complex Formation:

    • In a microcentrifuge tube, combine the Protein A-coated SPA beads with the anti-GST antibody and the GST-tagged PPARγ-LBD.

    • Incubate for 1 hour at room temperature with gentle mixing to allow for the formation of the bead-antibody-receptor complex.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of a serial dilution of this compound or a known reference ligand (e.g., Rosiglitazone) to the appropriate wells.

    • Add 25 µL of [3H]-Rosiglitazone (final concentration ~2 nM) to all wells.

  • Initiation of Reaction and Incubation:

    • Add 25 µL of the bead-antibody-receptor complex to each well to initiate the binding reaction.

    • Seal the plate and incubate for 4-16 hours at room temperature on a plate shaker.

  • Data Acquisition:

    • Measure the light emission from each well using a scintillation counter.

Data Analysis:

  • Determine the inhibition constant (Ki) by fitting the data to a one-site competition model using GraphPad Prism or equivalent software.

II. Cofactor Recruitment Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Scientific Rationale: Ligand binding to a nuclear receptor induces a conformational change that promotes the recruitment of coactivator proteins, a critical step in transcriptional activation. The TR-FRET assay quantifies this interaction by measuring the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the receptor and an acceptor fluorophore (e.g., APC) conjugated to a coactivator peptide.[12][13][14]

Experimental Workflow: TR-FRET for PPAR Cofactor Recruitment

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Assay Buffer a1 Add Compound, PPAR-LBD, and Coactivator Peptide to Microplate p1->a1 p2 Dilute Test Compound p2->a1 p3 Prepare PPAR-LBD p3->a1 p4 Prepare Biotinylated Coactivator Peptide p4->a1 p5 Prepare Donor (Eu-Ab) and Acceptor (SA-APC) a3 Add Donor and Acceptor p5->a3 a2 Incubate a1->a2 a2->a3 a4 Incubate a3->a4 d1 Read Plate on a TR-FRET enabled reader (320nm ex / 620nm & 665nm em) a4->d1 an1 Calculate TR-FRET Ratio d1->an1 an2 Generate Dose-Response Curves and Determine EC50 an1->an2

Caption: Workflow for PPAR cofactor recruitment analysis using TR-FRET.

Protocol: PPARα Cofactor Recruitment TR-FRET

Materials:

ReagentSupplierCatalog Number
Human PPARα-LBD (GST-tagged)Thermo FisherPV4692
Biotinylated SRC-1 coactivator peptideAnaSpecAS-62295
LanthaScreen™ Elite Tb-anti-GST AntibodyThermo FisherPV3551
Streptavidin-APCProZymePJ35S
TR-FRET Dilution BufferThermo FisherPV3574
384-well low-volume microplateCorning3673

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in TR-FRET dilution buffer.

    • Prepare a solution containing PPARα-LBD and the biotinylated SRC-1 peptide in the same buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the PPARα-LBD/SRC-1 peptide solution to each well.

    • Incubate for 1 hour at room temperature.

  • Detection Reagent Addition:

    • Prepare a solution containing the Tb-anti-GST antibody and Streptavidin-APC in TR-FRET dilution buffer.

    • Add 10 µL of this detection mix to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

III. Transcriptional Activation Assessment: Dual-Luciferase Reporter Assay

Scientific Rationale: A cell-based reporter assay provides a functional readout of receptor activation in a more physiological context.[15][16][17] This assay utilizes cells co-transfected with a plasmid expressing the full-length PPAR (or a chimera of its LBD fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of PPREs (or GAL4 upstream activating sequences).[16][18] Ligand-induced activation of the receptor drives luciferase expression, which is quantified by measuring luminescence. A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize for transfection efficiency and cell viability.[16][18]

Experimental Workflow: Dual-Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Cell Culture & Transfection cluster_assay Compound Treatment cluster_detection Luminescence Measurement cluster_analysis Data Analysis p1 Culture HEK293T cells p2 Co-transfect with PPAR expression vector and PPRE-Luciferase reporter p1->p2 p3 Seed transfected cells into a 96-well plate p2->p3 a1 Treat cells with serial dilutions of test compound p3->a1 a2 Incubate for 24 hours a1->a2 d1 Lyse cells a2->d1 d2 Add Luciferase Assay Reagent II (Firefly Luciferase) d1->d2 d3 Read Luminescence d2->d3 d4 Add Stop & Glo® Reagent (Renilla Luciferase) d3->d4 d5 Read Luminescence d4->d5 an1 Calculate Normalized Response (Firefly/Renilla) d5->an1 an2 Generate Dose-Response Curves and Determine EC50 an1->an2

Caption: Workflow for PPAR transcriptional activation analysis using a dual-luciferase reporter assay.

Protocol: PPARβ/δ Transcriptional Activation Assay

Materials:

ReagentSupplierCatalog Number
HEK293T cellsATCCCRL-3216
pCMV-hPPARβ/δ expression vectorAddgene8896
pGL4.26[luc2/minP/PPRE] vectorEMD Millipore35626
pRL-TK (Renilla luciferase) vectorPromegaE2241
Lipofectamine 3000Thermo FisherL3000015
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610

Procedure:

  • Cell Transfection:

    • In a 6-well plate, co-transfect HEK293T cells with the PPARβ/δ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 3000 according to the manufacturer's instructions.

  • Cell Seeding:

    • After 24 hours, trypsinize the transfected cells and seed them into a 96-well white plate at a density of 20,000 cells per well. Allow cells to attach for 4-6 hours.

  • Compound Treatment:

    • Remove the media and replace it with fresh media containing serial dilutions of this compound or a known agonist (e.g., GW501516).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the kit's protocol.

Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

IV. Data Summary and Interpretation

The following table provides a template for summarizing the results obtained from the described assays. A comprehensive analysis across all three PPAR isoforms is crucial for determining the selectivity profile of this compound.

Assay TypePPAR IsoformParameterThis compoundReference Compound (e.g., Lanifibranor)
Ligand Binding (SPA) PPARαKi (nM)Experimental ValueLiterature Value
PPARγKi (nM)Experimental ValueLiterature Value
PPARβ/δKi (nM)Experimental ValueLiterature Value
Cofactor Recruitment (TR-FRET) PPARαEC50 (nM)Experimental ValueLiterature Value
PPARγEC50 (nM)Experimental ValueLiterature Value
PPARβ/δEC50 (nM)Experimental ValueLiterature Value
Transcriptional Activation (Reporter) PPARαEC50 (nM)Experimental ValueLiterature Value
PPARγEC50 (nM)Experimental ValueLiterature Value
PPARβ/δEC50 (nM)Experimental ValueLiterature Value

By systematically applying these in vitro assays, researchers can build a detailed pharmacological profile of this compound. This foundational data is essential for guiding further preclinical development and for understanding the compound's potential as a therapeutic modulator of PPAR signaling.

References

  • Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors.Methods in Molecular Biology, vol. 2576, 2023, pp. 145-153.
  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ.Methods in Molecular Biology, vol. 2576, 2023, pp. 155-169.
  • Cell-Based Reporter Assays. Thermo Fisher Scientific - US.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.PMC - NIH.
  • Cell-Based Reporter Assays. Thermo Fisher Scientific - ES.
  • Nuclear Receptor Assay Services. Reaction Biology.
  • Human PPARγ Reporter Assay Kit. Indigo Biosciences.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.EUbOPEN.
  • Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech.
  • Human Peroxisome Proliferator-Activated Receptor Beta/Delta Reporter Assay System.Cayman Chemical.
  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ.
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays.PMC - NIH.
  • Human PPAR-gamma Transcription Factor Activity Assay Kit.RayBiotech.
  • Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate.
  • Molecular Actions of PPARα in Lipid Metabolism and Inflamm
  • PPAR gamma Transcription Factor Assay Kit (ab133101).Abcam.
  • How can I assess the activity of the nuclear receptor PPAR gamma?
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR)
  • Scintill
  • Scintill
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.PubMed.
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • Scintill
  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ.
  • Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells.PubMed Central.
  • Time-resolved fluorescence resonance energy transfer.Bio-protocol.
  • Efficacy, Safety and Mechanism of Action of Lanifibranor (IVA337) in Patients with Type 2 Diabetes (T2DM) and Nonalcoholic Fatty Liver Disease (NAFLD).Clinical Trials.
  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties.
  • A randomized, controlled trial of the pan-PPAR agonist lanifibranor in NASH.
  • Activation of PPARbeta/delta induces endothelial cell prolifer
  • PPAR Beta/Delta and the Hallmarks of Cancer.MDPI.
  • Integrative and systemic approaches for evalu
  • PPAR delta as a therapeutic target in metabolic disease.PMC - NIH.
  • Peroxisome Proliferator-Activated Receptors PPARs Tre
  • In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter.PMC - NIH.
  • associated with histological 'NASH resolution and improvement of fibrosis' and biomarker response.Inventiva Pharma.
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review.PMC - PubMed Central.
  • Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy P
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.PubMed.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity.PubMed.
  • Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation.Probe Reports from the NIH Molecular Libraries Program.
  • Nutraceuticals as Ligands of PPARγ.PMC - NIH.
  • PPAR-Mediated Toxicology and Applied Pharmacology.PMC - PubMed Central.
  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv

Sources

Application Note & Protocols: A Multi-Faceted Approach to Assessing the Cytotoxicity of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Valeric Acid Analogs

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. 5-Oxo-5-(4-isopropoxyphenyl)valeric acid represents a class of compounds with potential biological activity, necessitating a thorough evaluation of its cytotoxic profile. While direct data on this specific molecule is nascent, the broader family of valeric acid derivatives and structurally analogous compounds, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), have demonstrated significant effects on cellular pathways, including proliferation and apoptosis.[1][2] Valeric acid itself has been shown to possess anticancer properties, potentially acting as a histone deacetylase (HDAC) inhibitor and inducing apoptosis in cancer cell lines.[2][3][4] Furthermore, related lipid mediators are known to interact with critical signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which can trigger apoptosis.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the cytotoxic effects of this compound. We present a multi-parametric approach employing a suite of robust, cell-based assays designed to dissect the mechanisms of cell death, moving beyond a simple live/dead assessment to provide a more nuanced understanding of the compound's cellular impact. The protocols detailed herein are designed to be self-validating, ensuring data integrity and reproducibility.

Guiding Principles for Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-faceted approach that interrogates different cellular processes. A single assay provides only one piece of the puzzle. Therefore, we advocate for a tripartite strategy that evaluates:

  • Metabolic Viability: To determine the overall health and metabolic activity of the cell population.

  • Membrane Integrity: To specifically quantify necrotic cell death.

  • Apoptotic Activity: To measure the induction of programmed cell death.

This triad of assays provides a comprehensive picture of how this compound affects cells, distinguishing between cytostatic and cytotoxic effects, and elucidating the primary mode of cell death.

Experimental Workflow: A Strategic Overview

The following diagram illustrates the recommended experimental workflow for a comprehensive cytotoxicity assessment.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Profiling cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Viability) Incubation->MTT_Assay Parallel Plates LDH_Assay LDH Assay (Necrosis) Incubation->LDH_Assay Parallel Plates Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) Incubation->Caspase_Assay Parallel Plates Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Mechanism_Inference Infer Mechanism of Cell Death IC50_Calculation->Mechanism_Inference

Caption: A streamlined workflow for assessing the cytotoxicity of the target compound.

Selection of In Vitro Models: Context is Key

The choice of cell line is critical for the relevance of cytotoxicity data.[7] Given that analogs of this compound have shown activity in cancer cells, a panel of cancer cell lines is a logical starting point.[1][2][3] We recommend including cell lines from different tissue origins to assess the breadth of activity.

Recommended Cell Lines:

Cell LineTissue of OriginRationale
MCF-7 Breast CancerA well-characterized luminal A breast cancer cell line.[8]
MDA-MB-231 Breast CancerA triple-negative breast cancer cell line, often more aggressive.[8]
HepG2 Liver CancerA human hepatoma cell line, relevant for assessing potential hepatotoxicity.[5]
PC-3 Prostate CancerAn androgen-independent prostate cancer cell line.[9]
A549 Lung CancerA commonly used human lung adenocarcinoma cell line.
Normal Fibroblasts (e.g., MRC-5) Normal LungTo assess selectivity and general cytotoxicity to non-cancerous cells.

Assay Protocols and Methodologies

MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

LDH Release Assay: Quantifying Necrosis

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[12] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[12][13]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat control cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Calculation:

  • Percent Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[1] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[1][6]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[6][14] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, plot the percentage of cell viability or cytotoxicity against the log concentration of this compound. Use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes a 50% reduction in the measured parameter.[15]

Interpreting the Results:

Assay ResultInterpretation
Low MTT, Low LDH, High Caspase Compound induces apoptosis.
Low MTT, High LDH, Low Caspase Compound induces necrosis.
Low MTT, High LDH, High Caspase Compound induces a mixed mode of cell death (apoptosis and necrosis).
High MTT, Low LDH, Low Caspase Compound is not cytotoxic at the tested concentrations.
Low MTT, Low LDH, Low Caspase Compound may be cytostatic (inhibiting proliferation without causing cell death).

Potential Signaling Pathways

Based on the activities of analogous compounds, the cytotoxic effects of this compound could be mediated through several signaling pathways.

Signaling_Pathways Potential Cytotoxic Mechanisms Compound This compound HDAC_Inhibition HDAC Inhibition Compound->HDAC_Inhibition PPARg_Activation PPARγ Activation Compound->PPARg_Activation OXE_Receptor OXE Receptor Interaction Compound->OXE_Receptor Apoptosis Apoptosis HDAC_Inhibition->Apoptosis PPARg_Activation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation OXE_Receptor->Proliferation_Inhibition

Caption: Hypothesized signaling pathways for the target compound's cytotoxicity.

Conclusion and Future Directions

This application note provides a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-parametric assay strategy, researchers can gain valuable insights into the compound's potency and mechanism of action. Positive hits from these assays should be followed up with more detailed mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP), cell cycle analysis by flow cytometry, and assessment of mitochondrial membrane potential. These comprehensive investigations will be crucial in determining the therapeutic potential of this novel compound.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665. Retrieved from [Link]

  • Han, R., et al. (2021). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Cancers, 13(16), 4194. Retrieved from [Link]

  • Chen, Y., et al. (2021). Valerian and valeric acid inhibit growth of breast cancer cells possibly by mediating epigenetic modifications. Scientific reports, 11(1), 2519. Retrieved from [Link]

  • Bos, R., et al. (1998). Cytotoxic potential of valerian constituents and valerian tinctures. Phytomedicine, 5(3), 219-225. Retrieved from [Link]

  • Han, R. (2023). Valeric acid suppresses liver cancer development by acting as a novel HDAC inhibitor. Journal of Cancer Science & Therapy. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Oxo-eicosatetraenoic acid. Retrieved from [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • Khan, I., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 221. Retrieved from [Link]

  • Chen, Y. J., et al. (2004). PPARγ pathway activation results in apoptosis and COX-2 inhibition in HepG2 cells. World journal of gastroenterology, 10(1), 27–32. Retrieved from [Link]

  • LookChem. (n.d.). VALERIC ACID. Retrieved from [Link]

  • Lin, S. C., et al. (2000). Genotoxicity of propoxur and its N-nitroso derivative in mammalian cells. Mutation research, 464(2), 239–247. Retrieved from [Link]

  • Liu, Y., et al. (2020). Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC). Experimental eye research, 196, 108051. Retrieved from [Link]

  • Li, Y., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Journal of hazardous materials, 403, 123596. Retrieved from [Link]

  • Cheng, J., et al. (2010). 20-Hydroxyeicosatetraenoic acid inhibits ATP-induced COX-2 expression via peroxisome proliferator activator receptor-α in vascular smooth muscle cells. British journal of pharmacology, 160(6), 1437–1448. Retrieved from [Link]

  • Guo, H., et al. (2014). Evaluation of cytotoxicity, genotoxicity and embryotoxicity of insecticide propoxur using flounder gill (FG) cells and zebrafish embryos. Toxicology in vitro, 28(2), 237–244. Retrieved from [Link]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018. Retrieved from [Link]

  • Foppoli, C., et al. (2007). Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells. Annals of the New York Academy of Sciences, 1122, 232–242. Retrieved from [Link]

  • Alonzi, D. S., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical biology & drug design, 91(6), 1138–1147. Retrieved from [Link]

Sources

Application Notes & Protocols: Purification of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a keto-carboxylic acid of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. The dual functionality of a ketone and a carboxylic acid within the same molecule, combined with the lipophilic 4-isopropoxyphenyl group, presents both unique opportunities for chemical modification and specific challenges for purification.[1] Achieving high purity of this compound is paramount for its use in subsequent reactions and biological assays, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in structural analysis.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. These methodologies are designed for researchers, scientists, and drug development professionals to obtain this compound in a highly purified state. The techniques described herein—acid-base extraction, recrystallization, and column chromatography—are tailored to the specific physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18847-18-2[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 79-80 °C[1]
pKa (Predicted) 4.60 ± 0.10[1]
Solubility Soluble in organic solvents[1]

Purification Strategy Overview

The purification of this compound typically commences after its synthesis, which is often achieved via a Friedel-Crafts acylation reaction. The crude product from such a synthesis may contain unreacted starting materials, by-products, and the catalyst. The purification strategy is therefore designed to systematically remove these impurities.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes acidic/basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Removes closely related impurities Chromatography Column Chromatography Acid_Base->Chromatography Alternative to Recrystallization Pure_Product Highly Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with a mild base, the target compound is deprotonated to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted starting materials from a Friedel-Crafts reaction, will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, will be the bottom layer. Drain the aqueous layer into a clean beaker.

  • Re-extraction: To ensure complete extraction, add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel. Shake, allow the layers to separate, and combine the aqueous layer with the first extract.

  • Washing: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to recover any non-acidic components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M HCl dropwise with stirring until the pH of the solution is approximately 2-3. This will cause the this compound to precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts. Allow the solid to air dry or dry in a vacuum oven at a low temperature.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add Saturated NaHCO₃ & Shake Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Neutral Impurities) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate->Aqueous_Layer Acidify Acidify with HCl to pH ~2-3 Aqueous_Layer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Filter_Dry Filter, Wash & Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities that are present in smaller amounts will remain dissolved in the solvent.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

For this compound, a moderately polar compound, a single solvent or a binary solvent system can be effective.

Table 2: Suggested Recrystallization Solvents

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve optimal crystallization.
Ethyl Acetate/Hexane The compound should be soluble in the more polar ethyl acetate and insoluble in the non-polar hexane. Hexane acts as an anti-solvent.
Toluene Aromatic solvents can be effective for compounds with aromatic rings.

Procedure (Using Ethanol/Water):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, which is a polar compound, normal-phase chromatography with a polar stationary phase (like silica gel) is suitable. Less polar impurities will elute first, followed by the more polar target compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a good starting point. A gradient elution may be necessary.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography Start Crude Product TLC Select Mobile Phase (e.g., Hexane:EtOAc) via TLC Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase (Collect Fractions) Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step workflow for column chromatography.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (79-80 °C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR, MS): These techniques can confirm the structure of the compound and detect the presence of any impurities.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude product. By following the detailed protocols provided in these application notes, researchers can obtain this valuable compound with a high degree of purity, suitable for demanding applications in research and development.

References

  • Rochester University. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • ScienceDirect. (1986). THE PREOPT PACKAGE FOR PRE-OPTIMIZATION OF GRADIENT ELUTIONS IN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Chromatography A, 384, 283-297. Retrieved from [Link]

  • ResearchGate. (2008). New synthesis process for the synthesis of ezetimibe. Retrieved from [Link]

  • Organic Syntheses. (1933). β-BENZOYLPROPIONIC ACID. 13, 12. Retrieved from [Link]

  • PrepChem.com. (2023). Preparation of propionic acid. Retrieved from [Link]

  • Google Patents. (2006). Method for preparation of propionic acid.
  • Google Patents. (2009). Novel preparation method of Ezetimibe.
  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Retrieved from [Link]

  • Google Patents. (1993). Process for the preparation of 2,2-dimethyl-5-(2,5-dimethyl-phenoxy)-pentanoic acid, intermediates for preparing this compound and process for preparing the intermediates.

Sources

Application Note: Scale-Up Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Date:  January 18, 2026

Document ID:  AN-2026-01-18-001

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid, also known as 4-isopropoxybenzoylpropanoic acid, is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its synthesis is typically achieved via a Friedel-Crafts acylation of isopropoxybenzene with succinic anhydride.[1][2] While the reaction is well-established on a laboratory scale, its transition to pilot and industrial-scale production presents several challenges. These include managing the stoichiometry of the Lewis acid catalyst, controlling reaction exotherms, ensuring efficient mixing, and developing a robust and scalable work-up procedure.

This application note provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up synthesis of this valuable compound. It details a proven, step-by-step protocol, explains the critical process parameters, and offers insights into the underlying reaction mechanism to ensure a safe, efficient, and reproducible manufacturing process.

Reaction Overview & Mechanism

The synthesis is a classic Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[1][3][4] The overall transformation is as follows:

Overall Reaction SchemeFigure 1: Overall reaction for the synthesis of this compound.

Mechanism Deep Dive:

The reaction proceeds through the generation of a reactive acylium ion electrophile.[2][4][5]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, forming a resonance-stabilized acylium ion.[2][5]

  • Electrophilic Attack: The electron-rich isopropoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The isopropoxy group is an ortho-, para-director, but due to steric hindrance, the acylation occurs predominantly at the para-position. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Restoration of Aromaticity: A base (in this case, AlCl₄⁻, formed from the catalyst) deprotonates the arenium ion, restoring the aromatic ring and yielding the ketone product complexed with AlCl₃.[1][4]

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and liberate the final product.[6][7]

Because the ketone product is a Lewis base, it forms a stable complex with the aluminum chloride catalyst. Consequently, a stoichiometric amount, or even a slight excess, of AlCl₃ must be used, as the catalyst is not regenerated during the reaction.[1]

Process Development and Scale-Up Considerations

Scaling this reaction requires careful attention to several critical parameters to maintain yield, purity, and safety.

ParameterLaboratory Scale (10-50 g)Pilot Scale (1-5 kg)Key Considerations & Rationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitrobenzene1,2-Dichloroethane (DCE), FluorobenzeneDCE is often preferred for scale-up due to its higher boiling point (83 °C) compared to DCM (40 °C), which allows for better temperature control of the initial exothermic reaction.[8] Fluorobenzene is also a viable, though more expensive, option.[9]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Anhydrous Aluminum Chloride (AlCl₃)AlCl₃ is a potent, cost-effective Lewis acid.[8] Its quality is critical; it must be anhydrous as moisture will deactivate it.[8][10] It is corrosive and reacts violently with water.[6][8]
Catalyst Loading 2.2 - 2.5 equivalents2.1 - 2.3 equivalentsMore than two equivalents are required. One equivalent activates the succinic anhydride, and another complexes with the product ketone. An additional slight excess drives the reaction to completion. Careful optimization at scale can reduce raw material costs and waste.
Temperature Control 0-5 °C (addition), then RT0-10 °C (addition), then 20-25 °CThe initial complexation and reaction are highly exothermic.[7][8] A jacketed reactor with efficient cooling is mandatory for scale-up to prevent runaway reactions and side-product formation. The rate of reagent addition is the primary means of temperature control.
Reagent Addition Dropwise addition of molten succinic anhydride or solutionSlow, controlled subsurface addition of isopropoxybenzene to the AlCl₃/succinic anhydride slurry.Adding the aromatic substrate to the pre-formed acylium ion complex minimizes side reactions. Subsurface addition prevents localized overheating at the point of addition.
Quenching Pouring reaction mixture onto ice/HClReverse addition: slowly transferring the reaction mixture into a vigorously stirred vessel of iced water/HCl.The quench is extremely exothermic and releases large volumes of HCl gas.[6][7] Reverse addition into a well-baffled, vented vessel is a critical safety step at scale to manage the heat and gas evolution.
Work-up/Isolation Liquid-liquid extractionCrystallization/filtrationAt scale, direct crystallization from a suitable solvent system after work-up is more efficient than large-volume extractions. This reduces solvent usage and simplifies product isolation.

Detailed Experimental Protocols

Safety First: This reaction is highly exothermic and generates corrosive hydrogen chloride (HCl) gas.[6] All operations must be conducted in a well-ventilated fume hood or an appropriate reactor system with a scrubber. Personal Protective Equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory. Anhydrous aluminum chloride is corrosive and reacts violently with water.[7][8][10]

Protocol 1: Laboratory Scale (Exemplary 50g Scale)

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Isopropoxybenzene136.1925.0 g0.1841.0
Succinic Anhydride100.0720.2 g0.2021.1
Aluminum Chloride (anhydrous)133.3453.7 g0.4032.2
1,2-Dichloroethane (DCE)98.96400 mL--
Conc. HCl (37%)36.46~100 mL--
Water / Ice18.02~1 L / 1 kg--

Procedure:

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber system. Ensure the system is dry.

  • Charge Reagents: Charge the flask with anhydrous aluminum chloride (53.7 g) and 1,2-dichloroethane (250 mL). Begin stirring to form a slurry.

  • Addition of Anhydride: Add succinic anhydride (20.2 g) portion-wise to the stirred slurry under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Arene: Dissolve isopropoxybenzene (25.0 g) in 1,2-dichloroethane (150 mL) and add it to the dropping funnel. Add this solution dropwise to the cold, stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Prepare a 2 L beaker with a mixture of crushed ice (approx. 1 kg) and concentrated HCl (100 mL). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture.[6][8] This step is highly exothermic and releases HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 250 mL), 5% sodium bicarbonate solution (1 x 250 mL), and brine (1 x 250 mL).[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield the pure product.

Protocol 2: Pilot / Scale-Up (Exemplary 2.5 kg Scale)

Equipment: 50 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer (impeller or anchor), a port for solids charging, a liquid addition line, a nitrogen inlet, and a vent line connected to a caustic scrubber.

Reagents:

ReagentQuantityMolesEquivalents
Isopropoxybenzene2.50 kg18.361.0
Succinic Anhydride2.02 kg20.181.1
Aluminum Chloride (anhydrous)5.30 kg39.752.17
1,2-Dichloroethane (DCE)40 L--
Conc. HCl (37%)~10 L--
Water / Ice~100 L / 50 kg--

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge DCE (25 L) into the reactor, followed by the slow, portion-wise addition of anhydrous aluminum chloride (5.30 kg) via the solids charging port while stirring. Follow with the portion-wise addition of succinic anhydride (2.02 kg).

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Addition of Arene: Slowly add the isopropoxybenzene (2.50 kg), dissolved in DCE (15 L), to the reactor via the subsurface addition line over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the batch to slowly warm to 20-25 °C and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC.

  • Quenching: In a separate, suitable vessel, prepare a mixture of water (50 L) and ice (50 kg). Begin vigorous agitation. Slowly transfer the completed reaction mixture from the primary reactor into the quench vessel. Control the transfer rate to maintain the quench pot temperature below 30 °C. Vent the quench vessel to the caustic scrubber. After the transfer is complete, add concentrated HCl (10 L) to fully dissolve any aluminum salts.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (DCE) layer.

  • Washing: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Isolation & Purification:

    • Solvent Swap & Crystallization: Distill off a portion of the DCE under atmospheric pressure and replace it with toluene. Cool the resulting solution slowly to 0-5 °C to induce crystallization.

    • Filtration & Drying: Filter the product slurry using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold toluene. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualization of Workflow

Scale-Up Synthesis Workflow

G raw_mats Raw Materials (Isopropoxybenzene, Succinic Anhydride, AlCl₃, DCE) reactor Charge & Cool Reactor (0-5 °C) raw_mats->reactor addition Slow Subsurface Addition of Isopropoxybenzene in DCE reactor->addition reaction Reaction & IPC Monitoring (Warm to 20-25 °C) addition->reaction quench_rxn Controlled Transfer (Quench) reaction->quench_rxn Exothermic HCl gas evolution quench_prep Prepare Quench Vessel (Ice / Water) quench_prep->quench_rxn workup Phase Separation & Washes quench_rxn->workup isolation Crystallization & Filtration workup->isolation product Final Product (this compound) isolation->product

Caption: High-level workflow for the scaled-up synthesis process.

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Work-up anhydride Succinic Anhydride + AlCl₃ complex Polarized Complex anhydride->complex Coordination acylium Acylium Ion + AlCl₃O⁻-complex complex->acylium Cleavage sigma Sigma Complex (Arenium Ion) acylium->sigma Attack arene Isopropoxybenzene arene->sigma deprotonation Deprotonation by AlCl₄⁻ sigma->deprotonation product_complex Product-AlCl₃ Complex deprotonation->product_complex Restores Aromaticity workup Aqueous Work-up (H₃O⁺) product_complex->workup final_product Final Product workup->final_product

Caption: Key mechanistic steps of the Friedel-Crafts acylation.

Characterization & Quality Control

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

TechniqueParameterExpected Result
HPLC Purity≥ 99.0% area
Melting Point Thermal Transition145-149 °C
¹H NMR Chemical Shifts & IntegrationConsistent with the structure: signals for aromatic protons, isopropoxy group (septet and doublet), and the two methylene groups of the valeric acid chain.
¹³C NMR Chemical ShiftsConsistent with the structure: signals for two carbonyls (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons.
FT-IR Functional GroupsCharacteristic absorptions for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-O (ether).
Mass Spec (MS) Molecular Ion[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 236.26 g/mol .

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • University of Michigan.
  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • UCLA. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. [Link]

  • ResearchGate. Development of a Rapid Scale-Up Synthesis of ( S )- N -(8-((2-Amino-2,4-dimethylpentyl)oxy)-5 H -chromeno[3,4- c ]pyridin-2-yl)acetamide, a Potent Adaptor-Associated Kinase 1 Inhibitor | Request PDF. [Link]

  • CoLab.
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of isopropylbenzene (cumene) with glutaric anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of isopropylbenzene. Due to the activating and ortho-, para-directing nature of the isopropyl group, the primary product is the para-substituted keto-acid.

Experimental Protocol: A Generalized Procedure

While specific laboratory conditions may vary, the following protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Isopropylbenzene (Cumene)

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel, drying tube)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • In the dropping funnel, prepare a solution of glutaric anhydride (1.0 equivalent) and isopropylbenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction Execution:

    • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature between 0-10 °C. The reaction is exothermic.[1]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][2] This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid and HCl), and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. Perform the reaction under an inert atmosphere.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which is often irreversible under reaction conditions.[3] This means that a stoichiometric amount of the catalyst is required.

    • Solution: Use at least 2.2 equivalents of AlCl₃ relative to the glutaric anhydride. This accounts for complexation with both the anhydride and the product's carbonyl and carboxylic acid groups.

  • Suboptimal Reaction Temperature: The reaction is typically started at a low temperature to control the initial exothermic reaction and then warmed to room temperature.

    • Solution: Maintain a low temperature (0-10 °C) during the addition of reactants. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be necessary, but be aware that higher temperatures can promote side reactions.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the stirring time at room temperature.

Q2: I am observing the formation of multiple products in my crude NMR. What could they be?

A2: The formation of multiple products can be attributed to a few possibilities:

  • Isomer Formation: While the para-substituted product is sterically and electronically favored, some ortho-isomer may form. The bulky isopropyl group generally hinders ortho-substitution, but it is not always completely suppressed.

    • Solution: Lowering the reaction temperature can sometimes improve regioselectivity. Purification by recrystallization or column chromatography can separate the isomers.

  • Di-acylation: Although the acyl group deactivates the aromatic ring, making a second acylation less favorable, it can occur if the reaction conditions are too harsh or if the isopropylbenzene is in excess for a prolonged period.[4]

    • Solution: Use a slight excess of isopropylbenzene (e.g., 1.1 equivalents) and avoid excessively high temperatures or long reaction times.

Q3: The work-up of my reaction is difficult, with emulsions forming. How can I improve this?

A3: Emulsions during the aqueous work-up are a common issue in Friedel-Crafts reactions due to the formation of aluminum hydroxides.

  • Solution:

    • Ensure a sufficient amount of concentrated HCl is used in the ice-water quench. The acid helps to keep the aluminum salts dissolved.

    • Heating the quenched mixture gently (e.g., in a warm water bath) for a short period can help break up the aluminum salts and reduce emulsion formation.[5]

    • Adding brine (saturated NaCl solution) during the work-up can also help to break emulsions by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid catalyst?

A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[6] For less activated aromatic rings, AlCl₃ is often the most effective choice.

Q: What is the role of the excess AlCl₃?

A: In this reaction, AlCl₃ acts as a Lewis acid to activate the glutaric anhydride, forming the electrophilic acylium ion. The excess is required because the product, a keto-acid, has two carbonyl groups that can complex with AlCl₃, effectively sequestering the catalyst.[3] Therefore, more than two equivalents are needed to ensure there is enough free catalyst to drive the reaction to completion.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using several analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the aromatic protons, the isopropyl group, the aliphatic chain, and the carbonyl and carboxylic acid carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the ketone and carboxylic acid carbonyl groups, as well as the C-H stretches of the aromatic and aliphatic portions.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data and Diagrams

Table 1: Troubleshooting Summary for Low Yield

Potential CauseRecommended Solution
Moisture Contamination Use oven-dried glassware, anhydrous reagents and solvents, and an inert atmosphere.
Insufficient Catalyst Use at least 2.2 equivalents of AlCl₃ relative to glutaric anhydride.
Suboptimal Temperature Control the initial exothermic reaction at 0-10 °C; allow to warm to room temperature.
Incomplete Reaction Monitor by TLC and extend the reaction time if necessary.

Diagram 1: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 1. Add AlCl3 and DCM to flask B 2. Cool to 0-5 °C A->B D 4. Add reactant solution dropwise at 0-10 °C B->D C 3. Prepare solution of Isopropylbenzene and Glutaric Anhydride in DCM C->D E 5. Warm to room temperature and stir D->E F 6. Quench with ice/HCl E->F G 7. Separate layers and extract F->G H 8. Wash organic layer G->H I 9. Dry and evaporate solvent H->I J 10. Recrystallize crude product I->J

A step-by-step workflow for the synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield? q1 Were anhydrous conditions maintained? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Was >2.2 eq. of AlCl3 used? s1_yes->q2 a1 Use oven-dried glassware, anhydrous reagents, and inert atmosphere. s1_no->a1 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Was temperature controlled? s2_yes->q3 a2 Increase AlCl3 to at least 2.2 equivalents. s2_no->a2 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No q4 Was reaction monitored for completion? s3_yes->q4 a3 Maintain 0-10 °C during addition, then warm to RT. s3_no->a3 s4_yes Yes q4->s4_yes Yes s4_no No q4->s4_no No end_node Consider other factors (e.g., reagent purity) s4_yes->end_node a4 Use TLC to monitor; extend reaction time if needed. s4_no->a4

A decision tree for troubleshooting low product yield.

References

  • Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel Crafts Acylation and Akylation. (2020). Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Valeric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). MDPI. Retrieved from [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Nature. Retrieved from [Link]

  • Studies in the Friedel and Crafts Reaction Preparation of Ketones and Keto Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • New method for synthesizing p-isopropyl benzoic acid. (2007). Google Patents.
  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). Retrieved from [Link]

    • Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). (2021). Transtutors. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). RSC Publishing. Retrieved from [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. Retrieved from [Link]

  • Valeric acid, 5-methoxy-, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (n.d.). Google Patents.

Sources

Navigating the Nuances of Friedel-Crafts Acylation of Isopropylbenzene: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing the Friedel-Crafts acylation of isopropylbenzene (cumene) in their synthetic workflows. As a robust method for forming carbon-carbon bonds with aromatic rings, this reaction is pivotal in the synthesis of various pharmaceutical intermediates and fine chemicals. However, like any chemical transformation, it is not without its potential for side reactions and challenges that can impact yield, purity, and reproducibility.

This document provides a comprehensive, troubleshooting-oriented approach to understanding and mitigating common side reactions encountered during the Friedel-Crafts acylation of isopropylbenzene. Our goal is to equip you with the foundational knowledge and practical insights to optimize your reaction conditions and achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a very low yield of the desired para-acylated isopropylbenzene, with a significant amount of ortho-isomer. What is causing this, and how can I improve the para-selectivity?

A1: Understanding and Controlling Regioselectivity

The acylation of isopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl group is an ortho, para-directing activator. However, the distribution between the ortho and para isomers is highly sensitive to steric hindrance. The bulky isopropyl group and the incoming acylium ion create significant steric congestion at the ortho positions, making the para position the electronically and sterically favored site of attack. A low para:ortho ratio is often indicative of reaction conditions that are not optimized to exploit these steric differences.

Troubleshooting Steps:

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst plays a crucial role in the effective size of the electrophile. Stronger Lewis acids like AlCl₃ can form bulkier complexes with the acyl halide, increasing steric hindrance at the ortho position and thereby enhancing para-selectivity. While comprehensive comparative data for isopropylbenzene is sparse, studies on the acetylation of toluene demonstrate this principle effectively.

    CatalystSolventTemperature (°C)Yield (%)ortho- (%)meta- (%)para- (%)
    AlCl₃TolueneRoom Temp292197
    FeCl₃TolueneRoom Temp242197
    Data sourced from a study on the acetylation of toluene with acetyl halides, demonstrating high para-selectivity with common Lewis acids.[1]
  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which corresponds to the sterically less hindered para-attack. Conversely, higher temperatures can provide enough energy to overcome the steric barrier for ortho-acylation, leading to a less selective reaction. It is advisable to start the reaction at 0 °C and slowly allow it to warm to room temperature, monitoring the progress by TLC or GC.

  • Solvent Effects: The choice of solvent can influence the reactivity of the acylium ion and the solubility of the intermediate complexes. Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used. Experimenting with different solvents may help optimize the selectivity profile.

Q2: I've observed the formation of benzene and other unexpected alkylated aromatic byproducts in my reaction mixture. What is the cause of this?

A2: The Side Reaction of Dealkylation and Transalkylation

While less common than in Friedel-Crafts alkylation, dealkylation of the isopropyl group from the aromatic ring can occur under harsh Friedel-Crafts acylation conditions. This is typically followed by subsequent transalkylation reactions.

Mechanism of Dealkylation:

The strong Lewis acid catalyst can protonate the aromatic ring, leading to the cleavage of the isopropyl group as a carbocation. This carbocation can then go on to alkylate another aromatic molecule (either the starting material or the product), leading to a mixture of byproducts.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst. While Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst due to complexation with the ketone product, a large excess of a strong Lewis acid can promote dealkylation.[2] Careful optimization of the catalyst loading is crucial.

  • Reaction Temperature and Time: Dealkylation is often favored by higher temperatures and longer reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of these byproducts. Running the reaction at a lower temperature, even if it requires a longer reaction time, can be beneficial.

  • Choice of Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may be less prone to inducing dealkylation compared to AlCl₃. However, this may come at the cost of a slower reaction rate.

Q3: My reaction is sluggish and gives a low conversion to the desired product, even with a strong Lewis acid like AlCl₃. What are the potential issues?

A3: Addressing Low Reactivity and Incomplete Conversion

Low conversion in a Friedel-Crafts acylation can be attributed to several factors, primarily related to the deactivation of the catalyst or the aromatic ring.

Troubleshooting Steps:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.

  • Purity of Reagents: The purity of isopropylbenzene, the acylating agent (acyl chloride or anhydride), and the Lewis acid is critical. Impurities can poison the catalyst or participate in side reactions.

  • Deactivating Substituents: While the isopropyl group is activating, the product of the reaction, an acyl-substituted isopropylbenzene, is deactivated due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents polyacylation. However, if your starting material contains any deactivating groups, the reaction may be significantly hindered.

  • Catalyst Complexation: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction. This is why a stoichiometric amount of the catalyst is often required. If you are using a catalytic amount, the reaction may stall once a certain amount of product has formed.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide R-CO-Cl Acylium_Ion_Complex R-CO-Cl---AlCl₃ Acyl_Halide->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acylium_Ion_Complex->Acylium_Ion Isopropylbenzene Isopropylbenzene Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex + Isopropylbenzene Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product p-Acylisopropylbenzene Product_Complex->Final_Product Aqueous Workup

Caption: Desired Friedel-Crafts acylation pathway.

Dealkylation_Side_Reaction Isopropylbenzene Isopropylbenzene Protonation Protonation by H⁺ (from Lewis Acid complex) Isopropylbenzene->Protonation Dealkylation_Step Dealkylation Protonation->Dealkylation_Step Benzene Benzene (Byproduct) Dealkylation_Step->Benzene Isopropyl_Carbocation Isopropyl Carbocation Dealkylation_Step->Isopropyl_Carbocation Transalkylation Transalkylation Isopropyl_Carbocation->Transalkylation + Aromatic Ring Polyalkylated_Products Polyalkylated Byproducts Transalkylation->Polyalkylated_Products

Caption: Potential dealkylation and transalkylation side reactions.

Experimental Protocol: A General Procedure for the Acylation of Isopropylbenzene

This protocol provides a starting point for the acylation of isopropylbenzene. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific acylating agent used.

Materials:

  • Isopropylbenzene (anhydrous)

  • Acyl chloride (e.g., acetyl chloride) (anhydrous)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous dichloromethane and cool the flask to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring to form a suspension.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Addition of Isopropylbenzene: After the addition of the acyl chloride is complete, add isopropylbenzene (1.2 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired para-acylisopropylbenzene.

References

  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem Technical Guides.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: 5-Oxo-5-(4-isopropoxyphenyl)valeric acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, which is a key step in the production of various active pharmaceutical ingredients. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 4-isopropoxybenzene (also known as phenyl isopropyl ether) with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Low or No Product Yield

Q1: My reaction is yielding very little or no this compound. What are the most likely causes?

Low or no yield in a Friedel-Crafts acylation is a common problem that can often be traced back to a few critical factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[1] Any water present in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Insufficient Catalyst Loading: The product, a ketone, can form a stable complex with the AlCl₃ catalyst.[3][4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the glutaric anhydride is often required, rather than a catalytic amount.[1][3]

  • Substrate Reactivity: While the isopropoxy group is an activating group, any unforeseen deactivating substituents on your starting material will hinder the electrophilic aromatic substitution.[1]

  • Poor Reagent Quality: The purity of your 4-isopropoxybenzene, glutaric anhydride, and aluminum chloride is crucial. Impurities can interfere with the reaction, leading to side products or catalyst deactivation.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield check_anhydrous Verify Anhydrous Conditions (Oven-dried glassware, fresh reagents, inert atmosphere) start->check_anhydrous check_catalyst Review Catalyst Stoichiometry (Is it ≥ 1 equivalent to glutaric anhydride?) check_anhydrous->check_catalyst Conditions OK result Improved Yield check_anhydrous->result Issue Found & Corrected check_reagents Assess Reagent Purity (Check specifications, consider purification) check_catalyst->check_reagents Stoichiometry OK check_catalyst->result Issue Found & Corrected optimize_temp Optimize Reaction Temperature (Too low? Too high?) check_reagents->optimize_temp Reagents Pure check_reagents->result Issue Found & Corrected optimize_temp->result

Caption: Troubleshooting flowchart for low product yield.

Category 2: Formation of Multiple Products & Impurities

Q2: I'm observing multiple spots on my TLC plate. What are the possible side products?

The isopropoxy group on the aromatic ring is an ortho-, para-directing group.[5] While the para-substituted product, this compound, is generally favored due to steric hindrance at the ortho positions, the formation of the ortho-isomer is a common side reaction.

  • Isomer Formation: The primary impurity is often the ortho-acylated product, 5-Oxo-5-(2-isopropoxyphenyl)valeric acid. The ratio of para to ortho product can be influenced by the reaction solvent and temperature.

  • Polyacylation: Although the acyl group is deactivating, preventing a second acylation is not always guaranteed, especially with a highly activated ring.[1][6]

  • Cleavage of the Isopropyl Group: Under harsh acidic conditions and elevated temperatures, the Lewis acid can catalyze the cleavage of the isopropyl ether, leading to phenolic byproducts.[7]

Q3: How can I improve the regioselectivity to favor the desired para-isomer?

Optimizing for the para-product often involves kinetic control:

  • Temperature Control: Running the reaction at lower temperatures generally favors the thermodynamically more stable para-isomer and minimizes side reactions.

  • Solvent Choice: The choice of solvent can influence the steric environment around the electrophile. Less polar, bulkier solvents may increase the preference for para-substitution.

  • Rate of Addition: A slow, controlled addition of the glutaric anhydride or the aromatic substrate can help maintain a low concentration of the electrophile, potentially reducing the formation of byproducts.

Category 3: Reaction Work-up and Product Purification

Q4: The work-up procedure is messy, and I'm having trouble isolating a pure product. What is the best practice for work-up and purification?

The work-up of a Friedel-Crafts acylation requires careful quenching of the reaction and breaking up the aluminum chloride-ketone complex.[4]

Recommended Work-up and Purification Protocol:

  • Quenching: The reaction mixture should be slowly and carefully poured onto crushed ice, often with the addition of concentrated hydrochloric acid. This hydrolyzes the excess aluminum chloride and breaks the product-catalyst complex. This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: After quenching, the product is typically extracted into an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.

  • Washing: The organic layer should be washed with water, a dilute sodium bicarbonate solution (to remove any unreacted glutaric acid), and finally with brine.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Q5: My final product has a persistent color. How can I decolorize it?

A persistent color in the final product can be due to trace impurities. Treatment with activated carbon during the recrystallization process can often remove colored impurities.

Experimental Protocols

Optimized Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Isopropoxybenzene136.1910.0 g73.41.0
Glutaric Anhydride114.108.38 g73.41.0
Aluminum Chloride (Anhydrous)133.3421.4 g160.52.18
Dichloromethane (Anhydrous)-150 mL--
Hydrochloric Acid (Conc.)-50 mL--
Crushed Ice-200 g--

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend aluminum chloride (21.4 g) in anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Electrophile Formation: Dissolve glutaric anhydride (8.38 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Acylation: After the addition is complete, add 4-isopropoxybenzene (10.0 g) dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the layers have separated.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent to yield pure this compound.

Reaction Mechanism Overview

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up GA Glutaric Anhydride Acylium Acylium Ion Electrophile GA->Acylium + AlCl₃ AlCl3 AlCl₃ IPB 4-Isopropoxybenzene Acylium->IPB Sigma Sigma Complex (Arenium Ion) IPB->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O Workup Aqueous Work-up (H₂O, HCl)

Caption: Key steps in the Friedel-Crafts acylation.

References

  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction? Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Brandon University. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. The Synthetic Chemist. Retrieved from [Link]

Sources

Technical Support Center: Purification of Aromatic Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aromatic keto acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Aromatic keto acids are a pivotal class of molecules, but their purification can be challenging due to their unique chemical properties. This resource will equip you with the knowledge to overcome common hurdles and achieve high purity for your target compounds.

Understanding the Challenge: The Nature of Aromatic Keto Acids

Aromatic keto acids possess both a carboxylic acid and a ketone functional group attached to an aromatic ring system. This combination gives rise to specific purification challenges:

  • Dual Reactivity: The presence of both acidic and carbonyl functionalities can lead to a range of side reactions, including self-condensation, enolization, and decarboxylation, particularly under harsh pH or temperature conditions.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can complicate chromatographic separations, sometimes resulting in broadened or split peaks.[1]

  • Stability Issues: Many α-keto acids are susceptible to decarboxylation (loss of CO2), especially upon heating.[2][3] This is a critical consideration during solvent removal and crystallization steps. β-keto acids are particularly prone to this degradation pathway.[4][5]

  • Solubility Profile: The aromatic ring imparts hydrophobicity, while the carboxylic acid provides a handle for aqueous solubility at basic pH. This dual nature can be exploited but also requires careful solvent selection.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of aromatic keto acids in a question-and-answer format.

Q1: My aromatic keto acid is "oiling out" during recrystallization instead of forming crystals. What's going on and how can I fix it?

Root Cause Analysis:

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility in the chosen solvent is excessively high at the boiling point, leading to supersaturation at a temperature above its melting point. For aromatic keto acids, strong intermolecular interactions via hydrogen bonding and π-stacking can also contribute to this phenomenon.

Solutions & Protocol:

  • Solvent System Modification: The primary solution is to adjust the solvent system to decrease the compound's solubility.

    • Introduce an Anti-Solvent: If you are using a good solvent (e.g., ethanol, acetone), slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, hexanes) to the hot solution until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.

    • Switch to a Less Polar Solvent: If using a very polar solvent, try a less polar alternative. For example, if methanol fails, consider ethyl acetate or a toluene/heptane mixture.

  • Controlled Cooling: Rapid cooling encourages oiling out.

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary.

    • Only after the solution has reached room temperature and crystal formation has begun should you move it to an ice bath to maximize yield.[6]

  • Seeding: Introduce a seed crystal (a tiny amount of the pure solid) to the cooled, supersaturated solution to provide a nucleation point for crystal growth.

dot

G start Compound 'Oils Out' During Recrystallization solubility Is the compound too soluble in the hot solvent? start->solubility cooling Is the cooling rate too fast? start->cooling nucleation Is there a lack of nucleation sites? start->nucleation solvent_mod Modify Solvent System (e.g., add anti-solvent) solubility->solvent_mod slow_cool Slow Down Cooling Rate (e.g., insulate flask) cooling->slow_cool seed Introduce a Seed Crystal nucleation->seed G start Peak Splitting/Broadening in HPLC tautomerism Keto-Enol Tautomerism start->tautomerism impurity Presence of Impurity start->impurity lc_ms Confirm with LC-MS (Same m/z for both peaks?) tautomerism->lc_ms lc_ms->impurity No modify_mp Modify Mobile Phase (e.g., adjust pH, solvent ratio) lc_ms->modify_mp Yes temp_control Adjust Column Temperature modify_mp->temp_control derivatize Consider Derivatization temp_control->derivatize

Sources

5-Oxo-5-(4-isopropoxyphenyl)valeric acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical guidance.

Introduction to this compound

This compound is a dually functionalized molecule featuring a carboxylic acid and an aromatic ketone.[1] Its structure, with both hydrophilic and lipophilic regions, makes it a valuable building block in medicinal chemistry and materials science.[2][3] Understanding its stability is paramount for its effective use in synthesis and biological assays. This guide will address potential stability issues and provide solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: The compound has three key functional groups that dictate its chemical behavior: a carboxylic acid, a ketone, and an isopropoxy-substituted aromatic ring. The carboxylic acid can undergo typical acid-base reactions and esterification. The aromatic ketone is relatively stable but can be susceptible to photochemical reactions. The isopropoxy group, particularly the benzylic hydrogen on the isopropyl moiety, can be a site for oxidative degradation.

Q2: Is this compound susceptible to decarboxylation like other keto acids?

A2: This is a crucial point of distinction. This compound is a gamma-keto acid (or 4-keto acid). Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids are significantly more stable in this regard. Therefore, spontaneous loss of CO2 under normal experimental and storage conditions is not a primary concern.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term storage, the compound, which is a crystalline solid, should be kept in a tightly sealed container in a cool, dry, and dark place. A standard laboratory freezer at -20°C is recommended. To prevent moisture condensation, allow the container to warm to room temperature before opening.

Q4: How should I handle the compound for routine laboratory use?

A4: For daily use, it is advisable to weigh out the required amount in a fume hood, minimizing exposure to atmospheric moisture and light. If preparing stock solutions, use anhydrous solvents and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to the stability of this compound.

Observed Problem Potential Cause(s) Related to Stability Recommended Solution(s)
Inconsistent results in biological assays Degradation of the compound in aqueous buffer solutions, especially if the pH is not controlled or if the solution is stored for an extended period.Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots and store at -80°C. Ensure the pH of your assay buffer is compatible with the compound's stability (ideally near neutral).
Appearance of unknown peaks in HPLC or LC-MS analysis 1. Oxidative degradation: The isopropoxy group may have been oxidized, especially if exposed to air and light over time. 2. Photodegradation: The aromatic ketone can undergo photochemical reactions upon exposure to UV or even ambient light. 3. Hydrolysis of impurities: If the starting material contains ester impurities from its synthesis, these may hydrolyze to the parent acid.1. Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation. 3. Re-purify the compound if purity is in doubt.
Low yield in a synthetic reaction where the compound is a reactant The compound may have degraded prior to the reaction. The presence of moisture could also interfere with reactions sensitive to water.Confirm the purity of the compound by a suitable analytical method (e.g., NMR, LC-MS) before use. Use anhydrous solvents and techniques if the reaction is moisture-sensitive.
Change in physical appearance (e.g., discoloration) of the solid compound This could indicate degradation, possibly due to oxidation or exposure to light.Do not use the discolored material. It is best to use a fresh, pure sample.

Key Stability Considerations and Mitigation Strategies

Oxidative Stability

The isopropyl group attached to the phenyl ring is a potential site for oxidation, which can be initiated by air, light, or trace metal impurities.

  • Mechanism: The benzylic hydrogen on the isopropyl group is susceptible to radical abstraction, leading to the formation of hydroperoxides and subsequent degradation products.

  • Prevention:

    • Store the solid compound and its solutions under an inert atmosphere (argon or nitrogen).

    • Avoid exposure to strong oxidizing agents.

    • Use high-purity solvents to minimize catalytic impurities.

Photostability

Aromatic ketones can absorb UV light, leading to photochemical reactions.

  • Mechanism: Upon UV absorption, the ketone can be excited to a triplet state, making it reactive towards hydrogen abstraction from solvents or other molecules, or other forms of photodegradation.

  • Prevention:

    • Handle the compound and its solutions in a dark or light-protected environment.

    • Use amber glassware or foil-wrapped containers for storage and experiments.

    • If photochemistry is part of your experiment, be aware of potential side reactions.

Hydrolytic Stability
  • Prevention:

    • For aqueous solutions, use buffers to maintain a stable pH, preferably in the neutral range.

    • Prepare aqueous solutions fresh and avoid long-term storage unless stability has been verified under your specific conditions.

Recommended Storage Conditions Summary

Storage Type Temperature Atmosphere Light Conditions Container
Long-Term -20°CInert gas (Argon/Nitrogen) recommendedDarkTightly sealed, amber glass vial
Short-Term (Solid) 2-8°CAs aboveDarkAs above
Stock Solutions -20°C to -80°CInert gas recommendedDarkTightly sealed, amber glass vial, in aliquots

Visualizing Potential Degradation Pathways

The following diagram illustrates the key functional groups and potential points of instability.

G cluster_molecule This compound cluster_stability Potential Instability Factors Molecule C₁₄H₁₈O₃ A Carboxylic Acid (-COOH) D Alkyl Chain A->D gamma-position pH_Extremes Extreme pH A->pH_Extremes Reactive Site B Aromatic Ketone (Ar-C=O) Photodegradation Photodegradation B->Photodegradation Susceptible Site C Isopropoxy Group (-O-CH(CH₃)₂) Oxidation Oxidation C->Oxidation Susceptible Site D->B

Caption: Key functional groups and their associated stability concerns.

Experimental Workflow for Stability Assessment

For researchers needing to validate the stability of this compound in their specific experimental setup, a forced degradation study is recommended.

G cluster_conditions Forced Degradation Conditions (24-48h) start Prepare Stock Solution in Relevant Solvent acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid Expose Aliquots base Basic (e.g., 0.1 M NaOH, 60°C) start->base Expose Aliquots oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative Expose Aliquots thermal Thermal (e.g., 60°C, in solvent) start->thermal Expose Aliquots photo Photolytic (UV/Vis light, RT) start->photo Expose Aliquots analysis Analyze by LC-MS or HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare to Control (Stored at -80°C in dark) analysis->compare end Determine Degradation Profile & Identify Degradants compare->end

Sources

Overcoming solubility problems of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This molecule, characterized by a carboxylic acid functional group and a lipophilic 4-isopropoxyphenyl moiety, presents a significant challenge for researchers due to its poor aqueous solubility.[1] This guide provides a systematic, causality-driven approach to overcoming these solubility issues to ensure reproducible and accurate results in your biological assays. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility challenges.

Q1: What is the best initial solvent to dissolve this compound for an in vitro assay?

A1: The recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] The compound's structure, with its large hydrophobic region, makes it poorly soluble in water but readily soluble in polar aprotic solvents like DMSO.[1][3] Prepare a concentrated stock solution, for example, 10-50 mM, in 100% DMSO. This stock can then be serially diluted for your experiments.

Q2: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my aqueous assay buffer. What’s happening and how do I fix it?

A2: This is a common phenomenon known as solvent-shift precipitation.[4] While the compound is soluble in a high concentration of organic solvent, the final concentration of DMSO in your aqueous buffer is too low to maintain solubility.[5]

  • Immediate Fix: Ensure you are vortexing the aqueous buffer while adding the DMSO stock solution. This rapid mixing can sometimes prevent localized high concentrations of the compound that initiate precipitation.

  • Next Step: If precipitation persists, you have exceeded the compound's aqueous solubility limit. You must either decrease the final concentration of the compound in your assay or employ an advanced solubilization strategy as detailed in the Troubleshooting Guide below.[6]

Q3: Can I use pH to improve the solubility of this compound?

A3: Yes, this is an excellent strategy. This compound is a carboxylic acid with a predicted pKa around 4.6.[1] At a pH above its pKa, the carboxylic acid group will be deprotonated to form a negatively charged carboxylate salt.[7][8] This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][9] You can prepare the stock solution by dissolving the compound in a small amount of a weak base like 0.1 M NaOH before diluting it into your buffered solution. See Protocol 2 for a detailed method.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: This is highly cell-line dependent.[10] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, and many robust lines can tolerate up to 1%.[11] However, sensitive cell types, such as primary cells, may show stress or differentiation at concentrations as low as 0.1%.[11][12] It is critical to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure it does not impact your experimental endpoint.[13]

Part 2: In-Depth Troubleshooting Guide

For persistent solubility issues, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

Understanding the Physicochemical Properties

A molecule's structure dictates its solubility. The key features of this compound are:

  • Hydrophobic Moiety: The large 4-isopropoxyphenyl group is nonpolar and repels water, driving the low aqueous solubility.

  • Ionizable Group: The terminal carboxylic acid is a weak acid.[1] This is the key to manipulating its solubility via pH.[14]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₄H₁₈O₄[15]Indicates a significant carbon backbone relative to polar oxygen atoms.
Molecular Weight ~250.3 g/mol [16]Larger molecules often have lower aqueous solubility.
Predicted pKa ~4.60[1]The compound is a weak acid. Solubility will dramatically increase at pH > 5.5.
Key Feature Carboxylic AcidCan be converted to a more soluble salt with a base.[3][7]
Key Feature Isopropoxyphenyl groupLarge, nonpolar region that limits water solubility.[7][17]
Systematic Solubilization Workflow

When facing solubility challenges, it is crucial to follow a logical progression of techniques. The following workflow diagram outlines a decision-making process to efficiently find the optimal solubilization strategy.

solubilization_workflow start Start: Solubility Issue stock_prep Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Dilute stock into aqueous assay buffer stock_prep->dilute check_precip Visual Check: Precipitation? dilute->check_precip success Success! Proceed with Assay (Include Vehicle Control) check_precip->success No troubleshoot_hub Precipitation Occurs: Choose Advanced Strategy check_precip->troubleshoot_hub Yes ph_mod Protocol 2: pH Modification (Convert to Salt) troubleshoot_hub->ph_mod Is compound ionizable? (Yes) surfactant Protocol 3: Use Surfactants (e.g., Tween® 80) troubleshoot_hub->surfactant Is assay compatible with detergents? cyclodextrin Protocol 4: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot_hub->cyclodextrin Need to encapsulate hydrophobic moiety? validate_ph Validate: Check final pH & assay compatibility ph_mod->validate_ph validate_surf Validate: Check for micelle interference in assay surfactant->validate_surf validate_cyclo Validate: Check for cyclodextrin interference in assay cyclodextrin->validate_cyclo validate_ph->success validate_surf->success validate_cyclo->success

Caption: Decision workflow for solubilizing this compound.
Experimental Protocols
  • Principle: This method uses a strong organic solvent to create a concentrated stock that can be diluted to a final working concentration where the small amount of DMSO helps maintain solubility.[6]

  • Methodology:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex vigorously for 1-2 minutes. If needed, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[6]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO freezes at 19°C, so it will be solid at -20°C.[2][18]

    • When preparing the working solution, quickly add the required volume of the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing to facilitate rapid dispersion.

  • Principle: By adding a base, the weakly acidic carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is an ion and has vastly improved aqueous solubility.[3][7]

  • Methodology:

    • Weigh the compound into a sterile microcentrifuge tube.

    • Add one molar equivalent of 0.1 M NaOH solution. For example, for 2.5 mg of the compound (MW ~250 g/mol = 10 µmol), add 100 µL of 0.1 M NaOH.

    • Vortex until the solid is completely dissolved. A clear solution should form.

    • Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final desired stock concentration.

    • Crucially, check the pH of the final stock solution. Adjust if necessary with dilute HCl or NaOH to match the pH required for your assay. The buffer in your final dilution should be strong enough to maintain the desired experimental pH.

    • Sterile filter the final stock solution using a 0.22 µm syringe filter.

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in the aqueous phase.[19][20] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used.[21][22]

  • Methodology:

    • Prepare a stock solution of your chosen surfactant (e.g., 10% Tween® 80) in your assay buffer.

    • Prepare your final assay buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% Tween® 80).

    • Prepare a concentrated stock of the compound in DMSO as described in Protocol 1.

    • Add the compound's DMSO stock dropwise to the surfactant-containing assay buffer while vortexing. The surfactant micelles will help to keep the compound in solution.

    • Validation Step: It is essential to run a control with just the surfactant in your assay to ensure it does not interfere with the results (e.g., by denaturing a target protein or disrupting cell membranes).

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule (in this case, the isopropoxyphenyl group), thereby increasing its overall water solubility.[24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.[26]

  • Methodology:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

    • Add the solid this compound powder directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture until the compound is fully dissolved. This process may take some time as the complex forms. Mild heating (37-40°C) can accelerate the process.

    • This cyclodextrin-drug complex stock can now be diluted into your final assay buffer.

    • Validation Step: As with surfactants, run a control with the HP-β-CD alone to confirm it does not affect your assay's performance.

References

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Jansook, P., et al. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, ACS Publications. [Link]

  • Apollon, W., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Jadhav, P. D., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Reddit User Community. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. [Link]

  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Scientist Solutions Community. (2025). DMSO in cell based assays. [Link]

  • Peycheva, E., et al. (2022). Improving Ibuprofen solubility by surfactant-facilitated self-assembly into mixed micelles. Zenodo. [Link]

  • Hughes, A. D., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Reddit User Community. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Al-Bari, M. A. A., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. PubMed Central. [Link]

  • Loftsson, T., et al. (2004). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Quora User Community. (2021). What is the standard pH of carboxylic acids?. Quora. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Rieke Metals Products & Services. This compound | #7157c. [Link]

Sources

Preventing byproduct formation in 5-Oxo-5-(4-isopropoxyphenyl)valeric acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are its primary challenges?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride.[1] This reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).

The core transformation involves the generation of an acylium ion electrophile from glutaric anhydride, which then attacks the electron-rich isopropoxybenzene ring. The isopropoxy group is an ortho-, para-director, with the para-product being sterically favored.

Primary Challenges:

  • Byproduct Formation: The high reactivity and harsh conditions associated with traditional AlCl₃ catalysis can lead to several byproducts.

  • Catalyst Stoichiometry: AlCl₃ is not a true catalyst in this reaction; it forms a complex with the product ketone, requiring at least a stoichiometric amount for the reaction to proceed to completion.[2][3]

  • Moisture Sensitivity: AlCl₃ reacts vigorously with moisture, which can deactivate the catalyst and complicate the reaction. Anhydrous conditions are critical.[2]

  • Difficult Workup: Quenching the reaction often leads to the formation of aluminum hydroxides, which can cause persistent emulsions and make product isolation challenging.[2]

Diagram: General Reaction Scheme

sub Isopropoxybenzene prod This compound sub->prod AlCl₃ Solvent (e.g., CS₂, DCE) reag Glutaric Anhydride reag->prod cluster_pathways Reaction Pathways Start Isopropoxybenzene + Glutaric Anhydride Desired Desired Product (Para-Acylation) Start->Desired Major Pathway (Sterically Favored) Ortho Ortho-Isomer Byproduct Start->Ortho Minor Pathway (Higher Temp.) Dealkylation Dealkylation Byproduct (Phenol Formation) Desired->Dealkylation Strong Lewis Acid (e.g., AlCl₃)

Caption: Competing reaction pathways in the synthesis.

Q3: How can I minimize or eliminate the formation of the dealkylation byproduct?

Preventing the cleavage of the isopropoxy group is critical for achieving high purity. The primary strategy is to replace the harsh AlCl₃ catalyst with a milder alternative.

Causality: Strong Lewis acids like AlCl₃ aggressively interact with the ether oxygen, promoting dealkylation. Milder catalysts provide sufficient Lewis acidity to activate the anhydride for acylation but are less prone to attacking the stable ether linkage. [4] Recommended Alternatives to AlCl₃:

Catalyst TypeExamplesAdvantagesConsiderations
Milder Lewis Acids ZnCl₂, TiCl₄Reduced dealkylation compared to AlCl₃. [4]May require higher temperatures or longer reaction times.
Metal Triflates Sc(OTf)₃, Cu(OTf)₂, Bi(OTf)₃Highly effective in catalytic amounts, often water-tolerant, significantly reduces dealkylation. [4][5]Can be more expensive than traditional Lewis acids.
Solid Acid Catalysts Zeolites (e.g., H-Beta, H-ZSM5)Environmentally friendly, recyclable, high selectivity for the para-product, minimizes byproducts. [1][6]May require specific solvent systems and higher temperatures.

Using a milder catalyst like Scandium(III) triflate (Sc(OTf)₃) or a modified zeolite is the most effective way to prevent the formation of 5-Oxo-5-(4-hydroxyphenyl)valeric acid. [4][6]

Q4: My reaction yield is consistently low, even when accounting for byproducts. What should I investigate?

Low yield is often traced back to issues with the catalyst or reaction conditions.

  • Inactive Catalyst: AlCl₃ and many other Lewis acids are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. [2] * Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst: As the ketone product forms a complex with AlCl₃, a 1:1 molar ratio of catalyst to product is consumed. [2]Therefore, you need at least one equivalent of AlCl₃ relative to the limiting reagent (glutaric anhydride), plus a catalytic amount to drive the reaction.

    • Solution: Use 1.1 to 1.3 molar equivalents of AlCl₃. If using a true catalytic system like metal triflates, ensure the recommended catalytic loading (e.g., 5-10 mol%) is used. [5]

  • Sub-optimal Temperature: Friedel-Crafts acylations require overcoming an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: While lower temperatures can improve selectivity, the reaction must be warm enough to proceed. A typical range for AlCl₃-catalyzed reactions in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is 0 °C to room temperature.

Troubleshooting Guide

This workflow helps diagnose and resolve common experimental issues.

Caption: Troubleshooting workflow for common synthesis issues.

Experimental Protocols

Protocol 1: Standard Method using Aluminum Chloride (AlCl₃)

This protocol is effective but carries a higher risk of dealkylation.

Materials:

  • Isopropoxybenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Standard extraction and purification solvents/reagents

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add glutaric anhydride (1.0 eq).

  • Dissolve the anhydride in anhydrous DCE (approx. 5 mL per gram of anhydride).

  • Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred suspension. Caution: Addition can be exothermic.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Substrate Addition: Add a solution of isopropoxybenzene (1.05 eq) in anhydrous DCE dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup (Quenching): Prepare a beaker with crushed ice and concentrated HCl (approx. 1:3 v/v HCl to ice).

  • Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. Caution: Exothermic and evolution of HCl gas.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Method using Scandium Triflate (Sc(OTf)₃) to Prevent Byproducts

This protocol utilizes a milder, catalytic system to minimize side reactions. [4] Materials:

  • Isopropoxybenzene

  • Glutaric anhydride

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Nitromethane (solvent)

  • Standard extraction and purification solvents/reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add isopropoxybenzene (1.0 eq), glutaric anhydride (1.1 eq), and scandium(III) triflate (0.1 eq).

  • Add nitromethane as the solvent (approx. 4 mL per gram of isopropoxybenzene).

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution (to remove unreacted anhydride and the carboxylic acid product if separation is desired at this stage) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed. This method typically yields a much cleaner crude product, simplifying purification.

References

  • What is the role of AlCl3 in the Friedal Craft acylation reaction?. Quora. Available at: [Link]

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Available at: [Link]

  • Friedel Crafts Acylation of Anisole With Modified Zeolites. ResearchGate. Available at: [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available at: [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and optimize your reactions for maximum efficiency and yield.

Introduction: The Critical Role of the Catalyst

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis, pivotal for the production of aromatic ketones which are key intermediates in pharmaceuticals and fine chemicals.[1][2] The success of this electrophilic aromatic substitution hinges on the appropriate choice of a catalyst to generate the highly reactive acylium ion from an acyl halide or anhydride.[1] This guide will delve into the nuances of catalyst selection, from traditional Lewis acids to modern heterogeneous systems, providing practical advice to overcome common experimental hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during Friedel-Crafts acylation experiments, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

Q: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the likely causes?

A: This is a common issue that can often be traced back to several critical factors related to catalyst activity and substrate reactivity.

  • Catalyst Deactivation by Product: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it from the catalytic cycle.[3][4] This is why a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.[3][5]

  • Moisture Contamination: Lewis acid catalysts are extremely sensitive to moisture. Any water in your solvents, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[3] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring deactivates it towards electrophilic attack.[4][6] If your substrate is deactivated, the reaction may not proceed under standard conditions.

  • Poor Reagent Quality: Impurities in the acylating agent or the aromatic substrate can interfere with the reaction, leading to side products and lower yields.[6]

Solution Workflow:

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Observation of Multiple Products

Q: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, multiple products can arise from a few key issues.[6]

  • Highly Activated Substrates: If your aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation can occur despite the deactivating nature of the acyl group.[6]

  • Isomer Formation: Depending on the directing effects of substituents on the aromatic ring, a mixture of ortho, meta, and para isomers can be formed. The choice of catalyst and reaction conditions can influence this isomeric ratio.

  • Side Reactions: Impurities or suboptimal reaction temperatures can lead to undesired side reactions.[6]

Solutions:

  • For highly activated substrates: Consider protecting the activating group (e.g., converting a phenol to an ester) before acylation.[6]

  • To improve regioselectivity: The choice of catalyst can be critical. For instance, shape-selective catalysts like zeolites can favor the formation of the para isomer.[7] Lowering the reaction temperature may also improve selectivity.

Issue 3: Difficulty in Catalyst Separation and Product Purification

Q: The workup procedure is cumbersome, and I'm having trouble separating my product from the catalyst residue.

A: This is a significant drawback of using traditional homogeneous Lewis acid catalysts like AlCl₃. The aqueous workup required to decompose the catalyst-product complex can lead to emulsions and purification challenges.[7]

Solution:

  • Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, offer a significant advantage in this regard.[8][9] They can be easily removed from the reaction mixture by simple filtration, streamlining the purification process and allowing for catalyst recycling.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation in Friedel-Crafts acylation?

The primary mechanism of deactivation for traditional Lewis acid catalysts like AlCl₃ is the formation of a stable Lewis acid-base complex with the carbonyl oxygen of the aromatic ketone product.[3] This complex is typically stable under the reaction conditions, rendering the catalyst inactive for further cycles.[3] This necessitates the use of stoichiometric or greater amounts of the catalyst.[5]

Q2: Can I use an aromatic substrate with an amine or hydroxyl group?

Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are problematic for Friedel-Crafts acylation.[10] These functional groups have lone pairs of electrons that readily complex with the Lewis acid catalyst, deactivating it.[11] This complexation also makes the aromatic ring highly deactivated.[11] It is advisable to protect these functional groups before performing the acylation.[6]

Q3: What are the advantages of using solid acid catalysts like zeolites?

Solid acid catalysts, particularly zeolites, have emerged as a "greener" alternative to traditional Lewis acids.[12] Their benefits include:

  • Reusability: They can be recovered and reused, reducing waste and cost.[7][8]

  • Ease of Separation: Being heterogeneous, they are easily separated from the reaction mixture by filtration.[7][8]

  • Shape Selectivity: The porous structure of zeolites can provide shape selectivity, often favoring the formation of specific isomers like the para product.[7][13]

  • Reduced Waste: They eliminate the need for aqueous workup to remove the catalyst, leading to a more environmentally friendly process.[7]

Catalyst Comparison: Homogeneous vs. Heterogeneous

FeatureHomogeneous Catalysts (e.g., AlCl₃, FeCl₃)Heterogeneous Catalysts (e.g., Zeolites, Solid Acids)
Phase Same phase as reactants (liquid)[14]Different phase from reactants (solid)[14]
Catalyst Loading Stoichiometric or excess required[5]Catalytic amounts
Separation Difficult; requires aqueous workup and extraction[14]Easy; simple filtration[8]
Reusability Not reusable[14]Reusable and recyclable[7][8]
Reaction Conditions Often milder temperatures[14]May require higher temperatures[8]
Waste Generation High; produces corrosive aqueous waste[7]Low; minimal waste streams[7]
Selectivity Can have issues with regioselectivityCan offer high shape selectivity (e.g., for para-isomers)[7]

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using AlCl₃

This protocol describes a general procedure for the acylation of an aromatic compound using a traditional Lewis acid catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Aromatic substrate

  • Acyl chloride or anhydride

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Set up a flame-dried or oven-dried round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[3]

  • To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and the anhydrous solvent.[3]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 equivalent) to the stirred suspension. The reaction can be exothermic, so maintain the temperature between 0-5°C.[3]

  • After the addition is complete, slowly add the aromatic substrate.

  • Allow the reaction to stir at room temperature or heat as required, monitoring by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[3]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Heterogeneous Friedel-Crafts Acylation using a Zeolite Catalyst

This protocol provides a general method for acylation using a reusable solid acid catalyst.

Materials:

  • Zeolite catalyst (e.g., H-BEA, H-ZSM-5)

  • Aromatic substrate

  • Acylating agent (acyl chloride or anhydride)

  • Anhydrous solvent (e.g., toluene, chlorobenzene)

Procedure:

  • Activate the zeolite catalyst by heating under vacuum or in a stream of inert gas to remove adsorbed water.

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite catalyst, the aromatic substrate, and the anhydrous solvent.

  • Heat the mixture to the desired reaction temperature (often higher than with AlCl₃).

  • Add the acylating agent dropwise.

  • Maintain the reaction at temperature, monitoring by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the zeolite catalyst by filtration.[3]

  • Wash the recovered catalyst with a suitable solvent to remove adsorbed materials before drying and storing for reuse.[3]

  • The filtrate contains the product. Wash the filtrate with a dilute base solution and then water, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

G cluster_0 Homogeneous Catalysis (e.g., AlCl₃) cluster_1 Heterogeneous Catalysis (e.g., Zeolite) a Reactants + AlCl₃ in Solvent b Reaction a->b c Aqueous Workup (Quenching) b->c d Extraction c->d e Purification d->e f Reactants + Zeolite in Solvent g Reaction f->g h Filtration g->h i Catalyst Recovery & Reuse h->i j Product in Filtrate -> Purification h->j

Caption: Comparison of experimental workflows for homogeneous and heterogeneous catalysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • MDPI. (n.d.). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. [Link]

  • BenchChem. (2025).
  • International Journal of Chemical Studies. (2015).
  • Taylor & Francis Online. (n.d.). Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. [Link]

  • American Chemical Society. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BenchChem. (2025).
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Homogeneous vs Heterogeneous C
  • Current Organic Chemistry. (2024).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Technical Support Center: Work-up and Purification of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. The synthesis of this molecule, a valuable intermediate, is typically achieved via a Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While the reaction itself is robust, the success of the synthesis hinges on a meticulous work-up and purification procedure. This document provides a comprehensive, experience-driven guide to navigate the post-reaction challenges, ensuring high purity and yield.

Section 1: Standard Work-up & Purification Protocol

The following protocol outlines the standard procedure for quenching the reaction, isolating the crude product through acid-base extraction, and final purification by recrystallization.

Experimental Protocol: Work-up and Isolation
  • Reaction Quenching (Critical Step):

    • Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 v/v). The volume should be sufficient to fully submerge and dilute the reaction mixture.

    • Causality: The AlCl₃ catalyst forms a stable complex with the ketone product, requiring decomposition.[1] This process is extremely exothermic. Quenching in an ice/acid bath rapidly hydrolyzes the aluminum salts and breaks the product-catalyst complex while dissipating heat to prevent side reactions.[2]

    • Slowly and carefully pour the completed reaction mixture into the stirred ice/HCl slurry. The rate of addition should be controlled to manage the exothermic release.

  • Initial Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers. At this stage, the organic phase contains the desired carboxylic acid product along with any unreacted isopropylbenzene and other neutral byproducts.

  • Acid-Base Extraction for Purification:

    • Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat this wash 2-3 times, checking the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Causality: The carboxylic acid product is deprotonated by the weak base (NaHCO₃) to form its water-soluble sodium salt, transferring it to the aqueous layer. Neutral organic impurities, such as unreacted isopropylbenzene, remain in the organic layer.[3]

    • Combine all the aqueous (bicarbonate) layers. The initial organic layer containing neutral impurities can now be discarded.

    • Wash the combined basic aqueous layer once with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane) to remove any residual neutral impurities.

  • Product Precipitation and Isolation:

    • Cool the basic aqueous solution in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH < 2), which will precipitate the this compound as a solid.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

    • Dry the crude product, preferably in a vacuum oven at a low temperature (~40-50 °C).

Work-up Procedure Workflow

G A Completed Reaction Mixture (Product-AlCl3 Complex) B Quenching (Crushed Ice / Conc. HCl) A->B C Two-Phase Mixture B->C D Organic Solvent Extraction (e.g., Ethyl Acetate) C->D E Organic Layer (Product + Neutral Impurities) D->E F Aqueous Layer (Al salts) -> Waste D->F G Wash with Sat. NaHCO3 (aq) E->G H Aqueous Layer (Basic) (Product as Sodium Salt) G->H I Organic Layer (Neutral Impurities) -> Waste G->I J Acidification (Conc. HCl to pH < 2) H->J K Precipitation & Filtration J->K L Crude Solid Product K->L M Recrystallization L->M N Pure Crystalline Product M->N

Caption: Workflow for the work-up and purification of the target acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is an excess of AlCl₃ (stoichiometric amount) required for this reaction? A: Unlike many catalytic processes, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][4] An excess is often used to ensure the reaction proceeds to completion.

Q2: Can I use a stronger base, like sodium hydroxide (NaOH), instead of sodium bicarbonate for the extraction? A: While NaOH would also effectively deprotonate the carboxylic acid, it is a much stronger base. This can potentially catalyze side reactions like aldol condensations or hydrolysis of other functional groups if trace impurities are present. Sodium bicarbonate is a milder base, selective for deprotonating the carboxylic acid, making it the preferred choice for a cleaner separation.

Q3: How do I select an appropriate solvent for recrystallization? A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, common choices include aqueous ethanol, toluene, or a mixture of ethyl acetate and hexanes. You should test solubility in small-scale test tubes before attempting a bulk recrystallization.

Q4: What analytical methods are recommended to confirm the final product's identity and purity? A:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • FTIR Spectroscopy: To identify key functional groups, specifically the carboxylic acid O-H stretch, the C=O stretch of the acid, and the C=O stretch of the aryl ketone.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Section 3: Troubleshooting Guide

Problem: After the work-up, I have a very low yield of my final product.

  • Potential Cause 1: Inactive Catalyst. The AlCl₃ catalyst is extremely sensitive to moisture.[4][5] Any water in the reagents or glassware will deactivate it, halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[2]

  • Potential Cause 2: Incomplete Quenching/Extraction. The product may be trapped in the aluminum salt sludge formed during quenching or lost during the acid-base extraction if the pH is not carefully controlled.

    • Solution: During quenching, stir vigorously to ensure the entire reaction mixture comes into contact with the acid. When performing the bicarbonate extraction, test the aqueous layer with pH paper after each wash to confirm it is basic. Similarly, ensure the final acidification step brings the pH below 2 to fully precipitate the product.

  • Potential Cause 3: Aromatic Ring Deactivation. While isopropyl is an activating group, if the aromatic starting material contains any deactivating groups (e.g., nitro, cyano), the Friedel-Crafts reaction will be significantly hindered or may not proceed at all.[4]

    • Solution: Verify the purity and identity of your starting isopropylbenzene.

Problem: My final product is a sticky oil or gummy solid, not a crystalline powder.

  • Potential Cause 1: Residual Solvent. Even small amounts of solvent can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If it remains oily, attempt to dissolve it in a minimal amount of a volatile solvent (like dichloromethane), and then evaporate the solvent again on a rotary evaporator.

  • Potential Cause 2: Presence of Impurities. Impurities act as "defects" in the crystal lattice, preventing the formation of a well-ordered solid. The most common impurity is unreacted starting material (isopropylbenzene).

    • Solution 1 (Trituration): Add a non-polar solvent in which the product is insoluble but the oily impurity is soluble (e.g., cold hexanes). Stir or sonicate the mixture. The product should solidify while the impurity remains dissolved. Filter to collect the solid.

    • Solution 2 (Re-purification): Re-dissolve the oily product in an appropriate solvent and repeat the acid-base extraction procedure (steps 3 and 4 of the protocol) with care. This is highly effective at removing neutral organic impurities.

Problem: My NMR spectrum shows contamination with unreacted isopropylbenzene.

  • Potential Cause: Inefficient Acid-Base Extraction. The purpose of washing with sodium bicarbonate is to separate the acidic product from neutral starting materials.[3] If this step was rushed or incomplete, the neutral isopropylbenzene will carry through.

    • Solution: This issue is best solved by repeating the purification. Dissolve the impure product in ethyl acetate or dichloromethane. Wash thoroughly with saturated sodium bicarbonate solution (3-4 times). Combine the aqueous layers, wash them with fresh ethyl acetate to remove the last traces of isopropylbenzene, and then re-acidify the aqueous layer to precipitate the pure product.

Section 4: Data & Reference Tables

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemRationaleProcedure
Aqueous Ethanol Good for moderately polar compounds. The polarity can be fine-tuned by adjusting the water/ethanol ratio.Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Toluene A non-polar aromatic solvent that is often effective for aryl ketones.Dissolve the crude product in a minimal amount of boiling toluene. If the solution is colored, you may add a small amount of activated charcoal and hot-filter. Allow the filtrate to cool slowly.
Ethyl Acetate / Hexanes A two-solvent system for when a single solvent is not ideal.Dissolve the crude product in a minimal amount of boiling ethyl acetate. Slowly add hexanes (a non-solvent) until the solution becomes persistently turbid. Allow to cool slowly.
Table 2: Common Impurities and Removal Strategies
ImpurityTypeRemoval MethodRationale
Isopropylbenzene Neutral OrganicAcid-Base ExtractionRemains in the organic layer during the NaHCO₃ wash.
Glutaric Acid AcidicWater WashIf glutaric anhydride is hydrolyzed, the resulting diacid is highly water-soluble and is removed during aqueous washes.
Polyacylated Products Neutral OrganicRecrystallizationFriedel-Crafts acylation is generally self-limiting to monoacylation because the product is deactivated.[6] Trace amounts can be removed by recrystallization.
Colored Impurities Polar OrganicActivated CharcoalAdsorbs large, colored, conjugated molecules during recrystallization.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) that may arise during the synthesis and analysis of this compound. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their identification and characterization a critical aspect of drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound synthesis?

A1: this compound is typically synthesized via a Friedel-Crafts acylation reaction.[3][4][5] Impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials such as isopropoxybenzene and glutaric anhydride.

  • Side Products: By-products from side reactions inherent to the Friedel-Crafts acylation process. A common side reaction is the acylation at different positions on the aromatic ring, leading to isomeric impurities.

  • Reagents and Catalysts: Residual reagents or catalysts, for example, aluminum chloride, used in the reaction.[4]

  • Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, pH extremes), forming new impurities.[6][7][8]

Q2: Which analytical techniques are most suitable for identifying impurities in my sample?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[9][10] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying impurities in pharmaceutical samples.[8][10] A well-developed HPLC method can separate the main compound from its impurities, allowing for their detection and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[10][11] For non-volatile compounds like keto acids, derivatization is often required to increase their volatility and thermal stability.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[13][14] It provides detailed information about the molecular structure of compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, which can aid in their structural characterization.[15][16][17]

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC Chromatogram

Issue: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Analyze a Blank: Inject your mobile phase or solvent blank to rule out contamination from the system or solvents.

  • Check Reproducibility: Multiple injections of the same sample should yield consistent retention times for all peaks. If not, investigate potential issues with the HPLC system's stability or your sample preparation method.

  • Impurity Identification: If the peaks are reproducible and not present in the blank, they are likely impurities from your sample. The next step is to identify them.

Impurity Identification Workflow

This workflow outlines a systematic approach to identifying unknown impurities.

Caption: General workflow for impurity identification.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a lower percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

This method should be validated according to ICH guidelines.[18]

Scenario 2: Difficulty in Characterizing an Impurity by a Single Technique

Issue: A single analytical technique (e.g., LC-MS) does not provide enough information to definitively identify an impurity.

Expert Insight: It is common for a single technique to be insufficient for complete structural elucidation. A combination of techniques is often required.

Recommended Approach:

  • LC-MS/MS: Tandem mass spectrometry can provide fragmentation patterns that offer clues about the impurity's structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.

  • NMR Spectroscopy: As the most powerful tool for structure determination, NMR can provide detailed information about the connectivity of atoms in the molecule.[13][14]

  • Forced Degradation Studies: Intentionally degrading the main compound under various stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[1][2][6][7][8] Comparing the impurities formed during forced degradation with those in your sample can help in their identification.

Protocol 2: Forced Degradation Study

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hours
Oxidation 3% H₂O₂, room temperature for 24 hours
Thermal 80°C for 48 hours
Photolytic Expose to UV light (e.g., 254 nm) for 24 hours

The extent of degradation should be monitored by HPLC. A degradation of 5-20% is generally considered appropriate.[7]

Scenario 3: Suspected Isomeric Impurities

Issue: You suspect the presence of isomeric impurities that are difficult to separate by HPLC.

Expert Insight: Isomeric impurities, particularly positional isomers from Friedel-Crafts reactions, can be challenging to separate due to their similar physicochemical properties.

Troubleshooting Strategies:

  • Optimize HPLC Method:

    • Column Chemistry: Try different column chemistries (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for isomers.

    • Mobile Phase Modifiers: Experiment with different mobile phase additives or pH to improve separation.

  • GC-MS with Derivatization: Derivatization can sometimes enhance the separation of isomers by GC.

  • NMR Spectroscopy: Even if isomers are not chromatographically separated, their presence can often be detected and quantified by NMR.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]

  • What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? (2023, March 15). Quora. Retrieved from [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018, January 11). National Institutes of Health. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview. (2016, September 21). YouTube. Retrieved from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). IJRAR. Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a keto acid of significant interest in pharmaceutical research and development. Its chemical structure, featuring a ketone, a carboxylic acid, and an isopropoxy-substituted phenyl group, makes it a versatile building block for the synthesis of various therapeutic agents. The purity of this compound is of paramount importance, as impurities can affect its reactivity, stability, and, most critically, the safety and efficacy of any resulting drug product. This guide provides a comprehensive comparison of analytical techniques for the purity validation of synthesized this compound, grounded in established scientific principles and regulatory expectations.

The validation of analytical procedures is a critical component of Good Laboratory Practice (GLP) and is mandated by regulatory bodies to ensure the reliability and integrity of data.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[3][4][5]

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete purity profile of a synthesized compound. A multi-faceted approach, employing several orthogonal (complementary) methods, is essential to identify and quantify all potential impurities, including starting materials, by-products, and degradation products. This guide will focus on a combination of chromatographic and spectroscopic techniques to provide a robust and reliable assessment of purity.

Part 1: Chromatographic Purity Assessment

Chromatographic methods are indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a keto acid like this compound, a reversed-phase HPLC method is typically the most effective.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): The nonpolar nature of the octadecylsilyl (C18) stationary phase is well-suited for retaining the largely hydrophobic this compound and separating it from potentially more polar or less polar impurities.

  • Mobile Phase Gradient: A gradient elution, typically with acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peak shape), is crucial. This allows for the effective elution of compounds with a wide range of polarities.

  • UV Detection: The aromatic ring in the molecule provides a strong chromophore, making UV detection at a suitable wavelength (e.g., 254 nm) a sensitive and reliable method of detection.

Detailed Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Presentation: HPLC Purity Analysis

ParameterResultAcceptance Criteria
Retention Time of Main Peak~15.2 minConsistent with reference standard
Purity by Area %99.8%≥ 99.0%
Individual Impurity< 0.1%≤ 0.1%
Total Impurities0.2%≤ 1.0%

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Prepared_Sample 1 mg/mL Solution Sample->Prepared_Sample Solvent Acetonitrile/Water (50:50) Solvent->Prepared_Sample HPLC HPLC System Prepared_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC purity validation.

Part 2: Spectroscopic Identity and Structural Confirmation

Spectroscopic techniques provide crucial information about the chemical structure of the synthesized compound, confirming its identity and providing evidence for the absence of structurally similar impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for elucidating the structure of organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed fingerprint of the compound.

Expertise & Experience in Spectral Interpretation:

For this compound, we expect to see characteristic signals for:

  • The aromatic protons on the phenyl ring.

  • The methine and methyl protons of the isopropoxy group.

  • The methylene protons of the valeric acid chain.

  • The carboxylic acid proton (which may be broad and its chemical shift can be concentration-dependent).

The absence of unexpected signals is a strong indicator of purity.

Detailed Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ can be useful for better observation of the acidic proton.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (ortho to C=O)~7.9doublet2H
Aromatic (ortho to O-iPr)~6.9doublet2H
Isopropoxy (-CH(CH₃)₂)~4.6septet1H
Methylene (-CH₂-C=O)~3.0triplet2H
Methylene (-CH₂-COOH)~2.5triplet2H
Methylene (-CH₂-CH₂-CH₂-)~2.0quintet2H
Isopropoxy (-CH(CH₃)₂)~1.3doublet6H

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Time-of-Flight (TOF) Analyzer: A TOF analyzer is capable of high-resolution mass measurements, which is critical for confirming the elemental composition.

Detailed Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source and a TOF or Orbitrap analyzer.

  • Chromatography: The same HPLC method as described above can be used.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

Data Presentation: Mass Spectrometry Results

ParameterResult
Molecular FormulaC₁₄H₁₈O₄
Theoretical Exact Mass250.1205
Observed [M-H]⁻249.1128
Mass Error< 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expertise & Experience in Spectral Interpretation:

For this compound, the key characteristic absorption bands are:

  • A broad O-H stretch from the carboxylic acid.[6][7]

  • A strong C=O stretch from the ketone.

  • A strong C=O stretch from the carboxylic acid.[6][8][9]

  • C-O stretches from the ether and carboxylic acid.

  • Aromatic C-H and C=C stretches.

Data Presentation: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H3300 - 2500Very broad
Aromatic C-H3100 - 3000Sharp
Aliphatic C-H2980 - 2850Sharp
Ketone C=O~1680Strong, sharp
Carboxylic Acid C=O~1710Strong, sharp
Aromatic C=C1600 - 1450Medium
C-O Stretch1300 - 1000Strong

Part 3: Comparison of Purity Validation Methods

Each analytical technique provides a unique piece of the puzzle in determining the overall purity of the synthesized compound.

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity, number and relative amounts of impurities.High resolution, quantitative, robust.May not detect non-UV active impurities.
¹H NMR Structural confirmation, identification of proton-containing impurities.Highly specific for structure, can be quantitative (qNMR).Less sensitive than HPLC, complex mixtures can be difficult to interpret.
MS Molecular weight confirmation, elemental composition (HRMS).Highly sensitive, provides molecular formula.Isomers are not differentiated, not inherently quantitative.
FTIR Functional group identification.Fast, simple, non-destructive.Not suitable for quantification, provides limited structural detail.

Visualization of Method Inter-relationships

Purity_Validation cluster_synthesis Synthesis & Initial Product cluster_analysis Purity Validation cluster_result Final Assessment Synthesized_Product Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC NMR ¹H NMR (Structural Identity) Synthesized_Product->NMR MS Mass Spec (Molecular Weight) Synthesized_Product->MS FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Data NMR->Purity_Report Structural Confirmation MS->Purity_Report Identity Confirmation FTIR->Purity_Report Functional Group Confirmation

Caption: Inter-relationship of analytical methods for purity validation.

Conclusion and Recommendations

A comprehensive purity validation of synthesized this compound requires a multi-pronged analytical approach.

  • Primary Purity Assessment: High-Performance Liquid Chromatography should be the primary technique for quantitative purity determination. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[3][4]

  • Identity Confirmation: ¹H NMR and Mass Spectrometry are essential for unequivocally confirming the identity of the synthesized compound. High-resolution mass spectrometry is highly recommended for unambiguous elemental composition determination.

  • Functional Group Confirmation: FTIR provides a quick and straightforward confirmation of the expected functional groups.

By employing this combination of orthogonal analytical techniques, researchers, scientists, and drug development professionals can have a high degree of confidence in the purity and identity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities. Adherence to Good Laboratory Practices throughout the analytical process is crucial for generating data that is accurate, reliable, and defensible.[1][2][10][11][12]

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Introduction to Good Laboratory Practices (GLPs). University of British Columbia.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Good laboratory practices in analytical chemistry.
  • What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Quora.
  • Good Laboratory Practice in Analytical Labor
  • IR: carboxylic acids. University of Calgary.
  • Spectroscopy of Carboxylic Acid Deriv
  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
  • Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview. YouTube.

Sources

A Comparative Analysis of Alpha-Ketoglutarate and Branched-Chain Keto Acids in Cellular Metabolism and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and therapeutic development, keto acids are emerging as pivotal molecules with diverse biological activities. This guide provides an in-depth comparison of two prominent classes of keto acids: Alpha-Ketoglutarate (AKG) and Branched-Chain Keto Acids (BCKAs). While both are central to cellular metabolism, their mechanisms of action and therapeutic applications diverge significantly. This document will explore these differences, supported by experimental data, to inform research and development in areas ranging from age-related muscle decline to chronic kidney disease.

Introduction to Keto Acids: Beyond Intermediary Metabolites

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. Far from being mere intermediates in metabolic pathways, they are now recognized as active signaling molecules with the potential to modulate a wide range of physiological processes. Their therapeutic potential stems from their ability to influence cellular energy production, nitrogen balance, and gene expression.

Alpha-Ketoglutarate (AKG) is a key intermediate in the Krebs cycle, a fundamental process for cellular energy production.[1] It serves as a crucial link between carbon and nitrogen metabolism, acting as a primary nitrogen acceptor.[1] Beyond its metabolic role, AKG is a signaling molecule and a cofactor for various enzymes, including those involved in epigenetic modifications.[2][3]

Branched-Chain Keto Acids (BCKAs) are the keto-analogues of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[4] They are formed through the removal of the amino group from their corresponding BCAAs.[4] BCKAs play a critical role in nitrogen homeostasis and are particularly relevant in conditions where nitrogen clearance is impaired, such as chronic kidney disease (CKD).[5]

Alpha-Ketoglutarate (AKG): A Multifaceted Regulator of Cellular Function

AKG's biological activities extend far beyond its role in the Krebs cycle. It is increasingly recognized for its potential in promoting muscle health, combating age-related decline, and enhancing cellular resilience.

Mechanism of Action

AKG's diverse effects are mediated through several key pathways:

  • Energy Metabolism: As a central component of the Krebs cycle, AKG is vital for ATP production.[1]

  • Nitrogen Scavenging: AKG can accept amino groups, forming glutamate and glutamine, thereby reducing ammonia levels and supporting protein synthesis.[2]

  • Signaling and Epigenetic Regulation: AKG is a crucial cofactor for enzymes that mediate DNA and histone demethylation, influencing gene expression.[2][3] It also modulates the mTOR signaling pathway, a key regulator of cell growth and metabolism.[6][7]

Therapeutic Applications and Efficacy

Clinical and preclinical studies have highlighted the therapeutic potential of AKG in various contexts:

  • Muscle Health and Performance: AKG supplementation has been shown to enhance protein synthesis and inhibit protein degradation in muscles.[8] Studies suggest it can improve muscle strength and endurance, particularly in scenarios of high-intensity exercise or muscle atrophy.[6]

  • Anti-Aging: Research in model organisms has demonstrated that AKG can extend lifespan and delay age-related functional decline.[9] In humans, AKG supplementation has been associated with improvements in markers of biological aging.[9]

  • Bone Health: AKG may support bone density, with studies in postmenopausal women showing beneficial changes in bone resorption markers.[10]

Branched-Chain Keto Acids (BCKAs): Targeted Therapy for Nitrogen Imbalance

BCKAs have a more targeted therapeutic application, primarily focused on managing conditions characterized by impaired nitrogen metabolism, most notably chronic kidney disease.

Mechanism of Action

The primary therapeutic mechanism of BCKAs lies in their ability to reduce the nitrogen burden in the body:

  • Nitrogen-Free Amino Acid Precursors: BCKAs can be transaminated back into their corresponding essential BCAAs within the body.[5] This process utilizes excess nitrogen, effectively recycling it and reducing the amount that needs to be excreted as urea.

  • Urea Cycle Modulation: By providing a non-nitrogen source of essential amino acids, BCKA supplementation allows for a very low-protein diet, which in turn decreases the production of urea, a major uremic toxin.[11]

Therapeutic Applications and Efficacy

The clinical use of BCKAs is well-established in the management of CKD:

  • Slowing Progression of Chronic Kidney Disease: Supplementation with BCKAs, in conjunction with a very low-protein diet, has been shown to slow the decline of renal function in patients with CKD.[11]

  • Improving Nutritional Status in Uremia: In patients with CKD, BCKA supplementation can help maintain a neutral or positive nitrogen balance and improve markers of protein nutrition, such as serum albumin.

Comparative Analysis: AKG vs. BCKAs

FeatureAlpha-Ketoglutarate (AKG)Branched-Chain Keto Acids (BCKAs)
Primary Mechanism Acts as a central metabolic hub, signaling molecule, and epigenetic regulator.[1][2][3]Serve as nitrogen-free precursors to essential amino acids to reduce nitrogen load.[5]
Key Biological Roles Energy production, nitrogen scavenging, protein synthesis, anti-aging.[1][2][8]Nitrogen recycling, reduction of urea production, maintenance of essential amino acid levels.[5][11]
Primary Therapeutic Area Age-related muscle decline, exercise performance, and potentially longevity.[6][9]Chronic Kidney Disease (CKD) management.[11]
Typical Dosage (Clinical Studies) 1 g/day to 6 g/day .[12]1 tablet per 5 kg body weight per day (in combination with a very low-protein diet).[11]
Key Clinical Outcome Improved muscle function and markers of biological age.[6][9]Reduced serum urea nitrogen and slowed decline in glomerular filtration rate (GFR).

Signaling Pathways and Metabolic Cycles

AKG and the mTOR Signaling Pathway

AKG's influence on muscle protein synthesis is partly mediated through the mTOR pathway.[6] By modulating this pathway, AKG can promote anabolic processes and inhibit catabolism.

mTOR_Pathway AKG Alpha-Ketoglutarate mTORC1 mTORC1 AKG->mTORC1 modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: AKG's modulation of the mTORC1 pathway.

BCKAs and the Urea Cycle

BCKAs exert their primary effect by reducing the substrate (ammonia) for the urea cycle through the transamination process, thereby lowering urea production.[13]

Urea_Cycle_BCKA cluster_transamination Transamination cluster_urea_cycle Urea Cycle BCKA Branched-Chain Keto Acids BCAA Branched-Chain Amino Acids BCKA->BCAA utilizes NH3 Ammonia Ammonia (NH3) Ammonia->BCKA Ammonia_Urea Ammonia (NH3) Urea Urea Ammonia_Urea->Urea converted to

Caption: BCKAs reduce the ammonia load on the Urea Cycle.

Experimental Protocols

Assessment of BCKA Efficacy: Blood Urea Nitrogen (BUN) Measurement

Objective: To quantify the impact of BCKA supplementation on nitrogenous waste products in patients with CKD.

Methodology:

  • Sample Collection: Collect 2-5 mL of venous blood in a serum separator tube.

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2000 x g for 10 minutes. Separate the serum and store at -80°C until analysis.

  • Assay Principle: An enzymatic assay utilizing urease to convert urea to ammonia, which is then measured colorimetrically or via a coupled enzyme reaction.[14][15]

  • Procedure (Automated Analyzer): [14] a. Pipette 2 µL of serum into a cuvette. b. Measure the initial absorbance at 340 nm. c. Add 200 µL of BUN reagent (containing urease and other enzymes). d. Incubate at 37°C for 10 minutes. e. Measure the final absorbance at 340 nm. f. The change in absorbance is proportional to the BUN concentration.

  • Data Analysis: Compare BUN levels before and after the intervention period with BCKA supplementation. Statistical analysis (e.g., paired t-test) should be used to determine the significance of any changes.

Assessment of AKG Efficacy: Muscle Strength Evaluation

Objective: To measure changes in muscle strength following AKG supplementation.

Methodology:

  • Equipment: Handheld dynamometer for grip strength or isokinetic dynamometer for limb strength.

  • Procedure (Handgrip Strength): a. The subject is seated with their elbow flexed at 90 degrees. b. The dynamometer is placed in the subject's hand. c. The subject is instructed to squeeze the dynamometer with maximum effort for 3-5 seconds. d. Three trials are performed with a 1-minute rest between trials. e. The peak force from the three trials is recorded.

  • Data Analysis: Compare the mean peak force before and after the AKG supplementation period. Statistical analysis will determine the significance of any observed changes.

Conclusion

Alpha-ketoglutarate and branched-chain keto acids represent two distinct classes of keto acids with unique biological activities and therapeutic applications. AKG is a pleiotropic molecule with broad potential in promoting metabolic health, muscle function, and potentially longevity, primarily through its central role in energy metabolism and cellular signaling. In contrast, BCKAs offer a targeted therapeutic strategy for managing chronic kidney disease by mitigating nitrogenous waste accumulation.

For researchers and drug development professionals, the choice between these keto acids will depend on the specific therapeutic goal. The multifaceted nature of AKG warrants further investigation into its potential for a wide range of age-related and metabolic conditions. The well-defined mechanism of BCKAs provides a solid foundation for their continued use and optimization in nephrology. Future research should focus on large-scale clinical trials to further elucidate the long-term benefits and optimal dosing strategies for both AKG and BCKAs in their respective therapeutic domains.

References

  • Impact of Alpha-Ketoglutarate on Skeletal Muscle Health and Exercise Performance: A Narrative Review. (2024). PMC. [Link]

  • Alpha-Ketoglutarate study: The forgotten molecule that might help you age better. (n.d.). Longevity.Technology. [Link]

  • Mitch, W. E., Abras, E., & Walser, M. (1982). Long-term effects of a new ketoacid-amino acid supplement in patients with chronic renal failure. Kidney international, 22(1), 48–53. [Link]

  • Schleicher, E., Thiele, S., Schinzel, R., Heidland, A., & Heidbreder, E. (1989). Blood levels of branched-chain amino acids and α-ketoacids in uremic patients given keto analogues of essential amino acids. The American journal of clinical nutrition, 50(4), 807–813. [Link]

  • Is keto acid supplementation essential in the clinical management of patients with chronic kidney disease (CKD), particularly those with stages 3-5 and a history of cardiovascular disease?. (2026). Dr.Oracle. [Link]

  • Alpha-Ketoglutarate (AKG) – Benefits, Safety, and Side Effects. (2024). Augment Life. [Link]

  • Alpha-Ketoglutarate - Pathway Map. (n.d.). Pathways.com. [Link]

  • Clinical trial proves that the ketogenic diet is effective at controlling polycystic kidney disease. (2023). News-Medical.net. [Link]

  • What is the recommended dose of Alpha-Ketoglutarate (AKG) for mending gut endothelium?. (2025). Science-Based Medicine. [Link]

  • Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. (2021). MDPI. [Link]

  • mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection. (2022). PMC. [Link]

  • Evaluation of the Efficacy of Calcium a -Ketoglutarate(AKG-Ca) in Improving Human Aging. (2024). ClinicalTrials.gov. [Link]

  • mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions. (2022). Frontiers. [Link]

  • α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway. (2024). MDPI. [Link]

  • Alpha-Ketoglutarate benefits, dosage, and side effects. (2023). Examine.com. [Link]

  • (PDF) mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection. (2022). ResearchGate. [Link]

  • Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol. (2023). PMC. [Link]

  • Blood Urea Nitrogen (BUN) | Laboratory Procedure Manual. (n.d.). CDC. [Link]

  • dot. (2022). Graphviz. [Link]

  • Serum branched chain amino acids: an effective indicator of diabetic kidney disease. (2023). NIH. [Link]

  • A scheme of the BCAA–branched-chain keto acid (BCKA) cycle between the... (n.d.). ResearchGate. [Link]

  • Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. (2019). PMC. [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2019). PMC. [Link]

  • Urea cycle. (n.d.). Wikipedia. [Link]

  • Impact of Alpha-Ketoglutarate on Skeletal Muscle Health and Exercise Performance: A Narrative Review. (2024). Scilit. [Link]

  • DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. (2024). UPCommons. [Link]

  • Yale - Blood Urea Nitrogen. (2019). Protocols.io. [Link]

  • (PDF) Branched chain amino acid profile in early chronic kidney disease. (2014). ResearchGate. [Link]

  • (PDF) Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. (2019). ResearchGate. [Link]

  • Effect of a keto acid - Amino acid supplement on the metabolism and renal elimination of branched-chain amino acids in patients with chronic renal insufficiency on a low protein diet. (1998). ResearchGate. [Link]

  • Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz. (n.d.). ResearchGate. [Link]

  • Blood Urea Nitrogen Enzymatic Kit Manual. (n.d.). Bio-Rad. [Link]

  • Neuronal metabolism of branched-chain amino acids: flux through the aminotransferase pathway in synaptosomes. (1988). PubMed. [Link]

  • Metabolic network visualization eliminating node redundance and preserving metabolic pathways. (2007). PMC. [Link]

  • 10.3: Urea Cycle. (2022). Chemistry LibreTexts. [Link]

  • Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. (2017). YouTube. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Blood urea nitrogen (BUN) test. (2023). Mayo Clinic. [Link]

  • Physiology, Urea Cycle. (2018). StatPearls. [Link]

  • The Urea Cycle Step by Step. (2022). News-Medical.Net. [Link]

  • A comprehensive map of the mTOR signaling network. (2010). PMC. [Link]

Sources

Validating In Vitro Anticancer Activity: A Comparative Guide for 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the potential anticancer activity of the novel compound, 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. In the absence of pre-existing data for this specific molecule, we will establish a robust validation workflow based on a plausible, hypothesized mechanism of action: the inhibition of a key cellular signaling pathway implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the in vitro performance of new chemical entities.

Introduction: The Imperative of Rigorous In Vitro Validation

In vitro testing is a cornerstone of modern drug discovery, offering a cost-effective, ethical, and rapid means to assess the biological activity of new compounds.[1] However, the predictive power of in vitro data hinges on the meticulous validation of the chosen assays. Without a thorough understanding of an assay's performance characteristics—its accuracy, precision, and robustness—researchers risk generating misleading data, which can lead to the costly pursuit of non-viable candidates.[2] This guide outlines a multi-faceted approach to validate the in vitro efficacy of this compound, using a hypothetical anti-cancer mechanism as a practical example.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Given the structural motifs present in this compound and the known activities of related 5-oxo compounds in cancer cell proliferation, we hypothesize that this molecule may exert its effects by inhibiting a key protein kinase.[3] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, making it a prime therapeutic target. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound is an inhibitor of PI3K.

The validation strategy will, therefore, focus on two key experimental stages:

  • Primary Biochemical Assay: To directly measure the inhibitory activity of the compound on the isolated PI3K enzyme.

  • Secondary Cell-Based Assays: To confirm that the biochemical activity translates into a functional anti-proliferative and pro-apoptotic effect in a relevant cancer cell line.

This dual approach ensures that we are not only identifying a direct molecular interaction but also confirming its biological consequence in a cellular context.

Primary Validation: In Vitro PI3K Kinase Assay

The initial step is to determine if this compound directly inhibits PI3K enzymatic activity. A variety of assay formats are available, including those that measure the consumption of ATP or the generation of ADP.[4] For this guide, we will detail a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Experimental Workflow: PI3K Kinase Assay

PI3K_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound and Reference Inhibitor Assay_Plate Add Reagents to 384-well Plate: 1. Test Compound/Control 2. PI3K Enzyme 3. Substrate/ATP Mix Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase Buffer, PI3K Enzyme, Substrate, and ATP Solution Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature to Allow Kinase Reaction Assay_Plate->Incubation Detection_Reagent Add Luminescence-Based ATP Detection Reagent Incubation->Detection_Reagent Luminescence_Read Read Luminescence on a Plate Reader Detection_Reagent->Luminescence_Read IC50_Calc Calculate IC50 Values Luminescence_Read->IC50_Calc Data_Comparison Compare Activity to Reference Inhibitor IC50_Calc->Data_Comparison

Caption: Workflow for the in vitro PI3K kinase assay.

Detailed Protocol: Luminescence-Based PI3K Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

    • Prepare an identical dilution series for a known PI3K inhibitor, such as LY294002 , to serve as a positive control and comparative standard.[5]

  • Reagent Preparation:

    • Prepare a 2x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human PI3K enzyme and its substrate (e.g., phosphatidylinositol) to their optimal concentrations in the kinase buffer.

    • Prepare an ATP solution at a concentration close to the Km for the enzyme.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the appropriate wells.

    • Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®).

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Validation Parameters and Comparative Data

The performance of this compound should be rigorously compared against the reference inhibitor.

ParameterThis compoundLY294002 (Reference Inhibitor)Acceptance Criteria
IC50 (µM) To be determined~1 µM[5]A measurable and reproducible IC50 value.
Hill Slope To be determined0.8 - 1.2Should be close to 1.0 for a standard interaction.
Maximum Inhibition (%) To be determined>95%Should demonstrate complete or near-complete inhibition.
Z'-factor > 0.5> 0.5A Z'-factor above 0.5 indicates a robust and screenable assay.

Secondary Validation: Cell-Based Assays

Positive results in the biochemical assay must be followed by cellular assays to confirm the compound's effect on cancer cells.[6] We will use a human lung adenocarcinoma cell line, A549, which is known to have an active PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed A549 cells in a 96-well plate and allow to adhere overnight Compound_Addition Treat cells with serial dilutions of the test compound, reference, and vehicle control Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Reagent Add MTT reagent to each well and incubate for 4 hours Incubation->MTT_Reagent Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Reagent->Solubilization Absorbance_Read Read absorbance at 570 nm Solubilization->Absorbance_Read GI50_Calc Calculate GI50 Values (Growth Inhibition 50%) Absorbance_Read->GI50_Calc Data_Comparison Compare potency to reference compound GI50_Calc->Data_Comparison

Caption: Workflow for the cell viability (MTT) assay.

  • Cell Seeding:

    • Culture A549 cells in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a reference cytotoxic drug (e.g., Dasatinib ) in the cell culture medium.[]

    • Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To confirm that the observed reduction in cell viability is due to programmed cell death, an apoptosis assay is essential.[8] The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]

  • Cell Treatment:

    • Seed A549 cells in a 6-well plate and treat with the test compound at its determined GI50 concentration for 24-48 hours.

    • Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Comparative Data for Cell-Based Assays
AssayParameterThis compoundDasatinib (Reference Compound)Expected Outcome
Cell Viability (MTT) GI50 (µM) To be determined< 1 µM[]A potent and dose-dependent reduction in cell viability.
Apoptosis (Annexin V/PI) % Apoptotic Cells To be determinedSignificant increaseA significant increase in the percentage of early and late apoptotic cells compared to the vehicle control.

Conclusion: Synthesizing the Evidence

The validation of in vitro data is a multi-step process that requires careful planning and execution. By employing a primary biochemical assay to confirm a direct molecular interaction and secondary cell-based assays to demonstrate a relevant biological outcome, researchers can build a strong, evidence-based case for the activity of a novel compound like this compound. The comparative data generated against well-characterized reference compounds is crucial for contextualizing the potency and potential of a new chemical entity. This rigorous, self-validating approach ensures the scientific integrity of the findings and provides a solid foundation for further preclinical development.

References

  • Stephan, J. P. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Available from: [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. ResearchGate. Available from: [Link]

  • Scott, C. W., & Zhang, J. H. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • R Discovery. (2020). Guidelines for cell viability assays. R Discovery. Available from: [Link]

  • Bach, D. H., & Lee, S. K. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in molecular biology (Clifton, N.J.), 1647, 1–9. Available from: [Link]

  • ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Available from: [Link]

  • Measday, V., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]

  • ResearchGate. (2023). What can I use as a positive control for endothelial cell proliferation (MTT assay)?. ResearchGate. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Altex-Alternativen Zu Tier Experimenten. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available from: [Link]

  • National Cancer Institute. (2005). Table 2, Guidance on concentrations and purpose of positive controls. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]

  • ResearchGate. (2025). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Available from: [Link]

  • O'Flaherty, J. T., et al. (2005). 5-Oxo-ETE analogs and the proliferation of cancer cells. PubMed. Available from: [Link]

  • Goldin, A., et al. (1950). Studies on the Mechanism of Action of Chemotherapeutic Agents in Cancer. I. A Sex Difference in Toxicity to the Folic Acid Analogue, 4-amino-pteroylglutamic Acid. Cancer. Available from: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current medicinal chemistry. Available from: [Link]

Sources

A Comparative Guide to the Analytical Techniques for 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a chemical compound with a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol .[1] Its structure, featuring a 4-isopropylphenyl group linked to a ketone and a butanoic acid chain, imparts both hydrophobic and hydrophilic characteristics.[1] This dual nature suggests potential applications in various fields, including pharmaceutical development, where precise and accurate quantification is paramount. The selection of an appropriate analytical technique is a critical decision in the research and development process, directly impacting data quality and the ultimate success of a project.

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of this compound. We will delve into the principles, experimental considerations, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the optimal analytical strategy for their specific needs.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC14H18O3[1]
Molecular Weight234.29 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point79-80°C[1]
Boiling Point411.0±28.0°C (Predicted)[1]
Density1.088±0.06 g/cm³ (Predicted)[1]
pKa4.60±0.10 (Predicted)[1]
SolubilitySoluble in organic solvents[1]

The presence of a carboxylic acid group and a ketone, along with an aromatic ring, provides multiple avenues for detection and characterization by the techniques discussed below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, which possesses both polar (carboxylic acid) and non-polar (isopropoxyphenyl group) regions, reversed-phase HPLC is the most common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is adapted from established methods for the analysis of similar organic acids.[2][3][4]

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Filter both phases through a 0.45 µm filter and degas.[2]

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-3 min: 0% B

    • 3-7 min: 1% B

    • 7-13 min: 13% B

    • 13-16 min: 30% B

    • 16-23 min: 55% B

    • 23-24 min: 0% B[2]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 40°C[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL[2]

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like acetonitrile or methanol.

  • Create a series of working standards by diluting the stock solution to concentrations ranging from 1.0 to 100.0 mg/L.[2]

  • For sample analysis, dissolve the material in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Weighing & Dilution Standard->HPLC Detector UV-Vis Detector (210 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Performance Characteristics
ParameterExpected PerformanceRationale
Linearity R² > 0.99Demonstrates a direct proportional relationship between concentration and detector response.
Sensitivity (LOD/LOQ) Low µg/mL to ng/mL rangeUV detection offers good sensitivity for chromophore-containing molecules.
Precision (%RSD) < 2% for intra-day and inter-dayIndicates the reproducibility of the method.
Accuracy (% Recovery) 95-105%Shows the closeness of the measured value to the true value.
Selectivity HighThe chromatographic separation effectively isolates the analyte from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Experimental Protocol: Derivatization followed by GC-MS

Due to the low volatility of the carboxylic acid, a derivatization step is often necessary to convert it into a more volatile ester. This protocol is based on established methods for short-chain fatty acid analysis.[5][6][7][8][9]

1. Derivatization:

  • A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the carboxylic acid to a silyl ester.

  • Procedure: To the sample dissolved in a suitable solvent (e.g., acetonitrile), add MTBSTFA and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

2. Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar polar column).[9]

3. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on concentration.

4. MS Conditions:

  • Ion Source Temperature: 230°C[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][9]

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Preparation Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometry (Ionization, Mass Analysis) GC->MS MassSpec Generate Mass Spectrum MS->MassSpec Quantification Peak Integration & Quantification MassSpec->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Performance Characteristics
ParameterExpected PerformanceRationale
Linearity R² > 0.99Excellent linearity is achievable with appropriate internal standards.[5]
Sensitivity (LOD/LOQ) Low pg rangeMass spectrometry provides exceptional sensitivity.[5]
Precision (%RSD) < 5%Good reproducibility, though the derivatization step can add variability.
Accuracy (% Recovery) 80-120%Recovery can be influenced by the efficiency of the derivatization and extraction steps.[5]
Selectivity Very HighThe combination of chromatographic separation and mass-selective detection provides high confidence in analyte identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation, providing detailed information about the chemical environment of each atom in a molecule.

Principle

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

2. Instrumentation:

  • NMR spectrometer with a proton frequency of at least 300 MHz.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • Additional experiments like COSY and HSQC can be performed to establish connectivity between protons and carbons.

Expected ¹H NMR Spectral Features for this compound: Based on the structure and known chemical shifts of similar compounds[10][11][12], the following proton signals are expected:

  • Aromatic protons on the phenyl ring.

  • A septet for the CH group of the isopropyl moiety.

  • A doublet for the two CH₃ groups of the isopropyl moiety.

  • Triplets and multiplets for the CH₂ groups of the valeric acid chain.

  • A broad singlet for the carboxylic acid proton (OH).

Expected ¹³C NMR Spectral Features:

  • Signals for the carbonyl carbons (ketone and carboxylic acid).

  • Signals for the aromatic carbons.

  • Signals for the carbons of the isopropyl group.

  • Signals for the carbons of the valeric acid chain.

Logical Diagram of NMR Structural Elucidation:

NMR_Logic cluster_data NMR Data cluster_info Derived Information cluster_conclusion Conclusion H1_NMR ¹H NMR Spectrum ChemShift Chemical Shifts (δ) H1_NMR->ChemShift Integration Integration (Proton Ratios) H1_NMR->Integration Splitting Splitting Patterns (J-coupling) H1_NMR->Splitting C13_NMR ¹³C NMR Spectrum C13_NMR->ChemShift COSY COSY Spectrum Connectivity ¹H-¹H Connectivity COSY->Connectivity Structure Molecular Structure Confirmation ChemShift->Structure Integration->Structure Splitting->Structure Connectivity->Structure

Caption: Logical flow for structural elucidation using NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.

Principle

FTIR measures the absorption of infrared radiation by a sample at different wavelengths. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the groups to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Experimental Protocol

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.

2. Data Acquisition:

  • The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp band around 1690 cm⁻¹.[10]

  • C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

Comparison Summary

TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV Quantification, Purity AnalysisRobust, reproducible, widely available, good for non-volatile compounds.Moderate sensitivity compared to MS, requires chromophore for detection.
GC-MS Quantification, Impurity ProfilingExcellent sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.
NMR Structural Elucidation, Confirmation of IdentityProvides detailed structural information, non-destructive.Lower sensitivity, more expensive instrumentation, not ideal for routine quantification of trace levels.
FTIR Functional Group IdentificationRapid, non-destructive, easy to use.Provides limited structural information, not suitable for quantification.

Conclusion

The selection of the most appropriate analytical technique for this compound is dictated by the specific analytical goal.

  • For routine quantification and purity assessment in quality control or formulation development, HPLC-UV is the method of choice due to its robustness, reliability, and ease of use.

  • When high sensitivity is required , such as in bioanalytical studies or for trace impurity analysis, GC-MS (with derivatization) offers superior performance.

  • For unequivocal structural confirmation and elucidation , NMR spectroscopy is indispensable.

  • FTIR spectroscopy serves as a rapid and straightforward method for the initial identification of key functional groups .

In a comprehensive research and development setting, these techniques are often used in a complementary fashion. An initial structural confirmation by NMR and FTIR is typically followed by the development and validation of a robust HPLC or GC-MS method for routine quantitative analysis. By understanding the strengths and limitations of each technique, researchers can build a robust analytical workflow to ensure the quality, safety, and efficacy of products containing this compound.

References

  • 5-Oxo-5-(4-thiomethylphenyl)valeric acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Langerholc, T., et al. (2017). Analysis of short-chain fatty acids in human feces: A scoping review. Anal. Biochem., 526, 9–21.
  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5-Phenylvaleric acid - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

  • Valeric Acid at BMRB. (n.d.). Retrieved January 17, 2026, from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017).
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Metabolites, 12(2), 143.
  • FTIR spectra of the samples containing Additive #5 and the reference... (n.d.). Retrieved January 17, 2026, from [Link]

  • Study the NMR spectrum of pentanoic acid, valeric acid... (2021). Retrieved January 17, 2026, from [Link]

  • Measurement of 4,5-dioxovaleric acid by high-performance liquid chromatography and fluorescence detection. (1999).
  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (2018). Methods in Molecular Biology, 1730, 247-256.
  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2021). Metabolites, 11(12), 845.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • 5-oxo-5-phenylpentanoic acid - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Semantic Scholar. Retrieved from [Link]

  • Valeric acid, 5-methoxy-, trimethylsilyl ester - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

  • VALERIC ACID; EI-B; MS - MassBank. (n.d.). Retrieved January 17, 2026, from [Link]

  • Abacavir 5`-carboxylate; LC-ESI-QFT; MS2; CE: 45%; R=17500; [M+H]+ - MassBank. (n.d.). Retrieved January 17, 2026, from [Link]

  • UCSD Computational Mass Spectrometry Website - GNPS. (n.d.). Retrieved January 17, 2026, from [Link]

  • INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE. (2024). Journal of universal science research.
  • Pentanoic Acid - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Researcher's Guide to the Cross-Validation of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic investigation and cross-validation of the potential biological effects of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Given the limited direct literature on this specific molecule, we will formulate a hypothesis based on structurally related compounds and outline a rigorous experimental plan to elucidate its pharmacological profile. Our focus will be on its potential anti-inflammatory properties, drawing comparisons with well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.

Introduction and Rationale

While this compound is a known chemical entity, its biological activities remain largely unexplored. However, the structurally related valeric acid has demonstrated neuroprotective effects by suppressing oxidative stress and neuroinflammation in preclinical models.[1][2] This provides a compelling rationale to hypothesize that this compound may possess anti-inflammatory properties.

This guide will provide researchers with the necessary protocols to:

  • Characterize the anti-inflammatory mechanism of this compound.

  • Compare its efficacy and selectivity against established NSAIDs.

  • Provide a data-driven foundation for its potential as a novel therapeutic agent.

Our comparative analysis will include:

  • Ibuprofen: A widely used non-selective cyclooxygenase (COX) inhibitor, acting on both COX-1 and COX-2 enzymes.[3][4][5][6][7]

  • Celecoxib: A selective COX-2 inhibitor, known for its targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9][10][11][12]

The following sections will detail the experimental workflows, from initial in vitro screening to more complex cell-based and in vivo models.

Comparative Overview of Anti-Inflammatory Agents

CompoundTarget(s)Mechanism of ActionKey Therapeutic Effects
This compound Hypothesized: COX enzymes, other inflammatory mediatorsTo be determinedHypothesized: Anti-inflammatory, analgesic
Ibuprofen COX-1 and COX-2Non-selective inhibition of prostaglandin synthesis.[3][4][6]Anti-inflammatory, analgesic, antipyretic.[4]
Celecoxib Primarily COX-2Selective inhibition of prostaglandin synthesis at sites of inflammation.[8][9][10][12]Anti-inflammatory, analgesic, with a more favorable gastrointestinal safety profile than non-selective NSAIDs.[12]

Experimental Workflows for Cross-Validation

A multi-tiered approach is essential for a thorough and conclusive cross-validation of the biological effects of this compound.

In Vitro Assays: Target Engagement and Cellular Responses

Initial in vitro screening will determine the direct inhibitory effects on key inflammatory enzymes and the subsequent cellular responses.

3.1.1. Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[3][4][12] Therefore, the initial step is to assess the inhibitory potential of this compound against both COX-1 and COX-2.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound, Ibuprofen (positive control for non-selective inhibition), and Celecoxib (positive control for selective COX-2 inhibition) in an appropriate solvent (e.g., DMSO).

    • Reconstitute ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare an arachidonic acid solution (substrate).

  • Assay Procedure:

    • Add the reaction buffer to each well of a 96-well plate.

    • Add the test compound (this compound) at various concentrations. Include wells with Ibuprofen, Celecoxib, and a vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Add the colorimetric substrate (TMPD) and arachidonic acid to initiate the reaction.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the IC50 (half-maximal inhibitory concentration) values for each compound against both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Diagram: Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound - Controls (Ibuprofen, Celecoxib) - COX-1 & COX-2 Enzymes - Buffers & Substrates add_buffer Add Reaction Buffer add_compounds Add Test Compound & Controls add_buffer->add_compounds add_enzyme Add COX-1 or COX-2 Enzyme add_compounds->add_enzyme incubate Incubate (Inhibitor Binding) add_enzyme->incubate add_substrates Add Arachidonic Acid & TMPD incubate->add_substrates read_absorbance Monitor Absorbance (590 nm) add_substrates->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50 calc_selectivity Calculate COX-2 Selectivity Index calc_ic50->calc_selectivity G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Caption: LPS-induced inflammatory signaling cascade.

In Vivo Models: Efficacy in a Complex Biological System

Animal models of inflammation are essential to evaluate the therapeutic potential and pharmacokinetic/pharmacodynamic properties of a novel compound. [13][14]

3.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-characterized model of acute inflammation. [13] Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: Vehicle control, this compound (at different doses), Ibuprofen (positive control), and Celecoxib (positive control).

  • Drug Administration:

    • Administer the test compounds and controls orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.

Diagram: Logical Flow of the In Vivo Study

G acclimatize Animal Acclimatization grouping Grouping: - Vehicle - Test Compound - Controls acclimatize->grouping drug_admin Drug Administration grouping->drug_admin initial_measure Initial Paw Volume Measurement drug_admin->initial_measure carrageenan Carrageenan Injection initial_measure->carrageenan post_measure Post-Injection Paw Volume Measurement carrageenan->post_measure analysis Data Analysis (% Inhibition of Edema) post_measure->analysis

Caption: Step-by-step in vivo experimental design.

Anticipated Results and Interpretation

The collective data from these experiments will provide a comprehensive profile of this compound's anti-inflammatory potential.

AssayPotential Outcome for this compoundInterpretation
COX Inhibition - No inhibition of either COX-1 or COX-2- Non-selective inhibition (similar to Ibuprofen)- Selective COX-2 inhibition (similar to Celecoxib)- Anti-inflammatory effects may be independent of the COX pathway.- Potential for similar efficacy and side-effect profile as traditional NSAIDs.- Potential for a more favorable gastrointestinal safety profile.
PGE2 and NO Production - Dose-dependent reduction in PGE2 and/or NO- Confirms anti-inflammatory activity at a cellular level.
Carrageenan-Induced Paw Edema - Dose-dependent reduction in paw edema- Demonstrates in vivo efficacy and provides a basis for dose-response relationships.

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization and cross-validation of the biological effects of this compound. By systematically progressing from in vitro target-based assays to cell-based functional assays and finally to in vivo models of inflammation, researchers can generate a comprehensive data package. The comparison with well-established drugs like Ibuprofen and Celecoxib will provide crucial context for its potential novelty and therapeutic utility. The insights gained from these studies will be pivotal in determining whether this compound warrants further development as a novel anti-inflammatory agent.

References

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • Tiwari, V., & Jain, R. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • Wikipedia. (2024). Ibuprofen. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 22(12), 903–907. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 1-10. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Retrieved from [Link]

  • Kulkarni, S. K. (2009). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1819-1823. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(10), 1520–1528. Retrieved from [Link]

  • Whitfield-Cargile, C. M., Cohen, N. D., Chapkin, R. S., Weeks, B. R., Davidson, L. A., Goldsby, J. S., Hunt, C. L., Steinmeyer, S. H., Menon, R., Suchodolski, J. S., Jayaraman, A., & Alaniz, R. C. (2016). The microbiota-derived metabolite indole decreases mucosal inflammation and injury in a murine model of NSAID enteropathy. Gut microbes, 7(3), 246–261. Retrieved from [Link]

  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. Retrieved from [Link]

  • Granados-Soto, V., & Arguelles, C. F. (2019). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Drug research, 69(10), 557–562. Retrieved from [Link]

  • Paguigan, N. D., & Tigno-Aranjuez, S. T. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia pharmaceutica, 91(1), 20. Retrieved from [Link]

  • Jayaraj, R. L., Beiram, R., Azimullah, S., Meeran, M. F. N., Ojha, S. K., Adem, A., & Jalal, F. Y. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. International journal of molecular sciences, 21(20), 7670. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of valerenic acid regulating inflammatory.... Retrieved from [Link]

  • Al-Zoubi, R. M., Kandil, L. S., Al-Jaber, H. I., & Al-Tel, T. H. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(15), 5032. Retrieved from [Link]

  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Jayaraj, R. L., Beiram, R., Azimullah, S., Meeran, M. F. N., Ojha, S. K., Adem, A., & Jalal, F. Y. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. International journal of molecular sciences, 21(20), 7670. Retrieved from [Link]

  • Spagnol, C. M., & Di Lorenzo, A. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International journal of molecular sciences, 22(11), 5559. Retrieved from [Link]

  • Löscher, W., & Frey, H. H. (1977). [On the mechanism of action of valproid acid]. Arzneimittel-Forschung, 27(5), 1081–1082. Retrieved from [Link]

  • Foucourt, A., Hédou, D., Dubouilh-Benard, C., Lardy, C., Anizon, F., Giraud, F., Corbière, C., Ravez, S., Thuru, X., Leblond, B., & Moreau, P. (2012). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European journal of medicinal chemistry, 57, 225–233. Retrieved from [Link]

  • PubChem. (n.d.). 5-(3-Isopropoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. Retrieved from [Link]

  • Gräwert, T., Grawert, T., Groll, M., Rohdich, F., Bacher, A., & Eisenreich, W. (2003). Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, the substrate of the 1-deoxy-D-xylulose 5-phosphate reducto-isomerase. Organic & biomolecular chemistry, 1(24), 4367–4372. Retrieved from [Link]

Sources

Benchmarking 5-Oxo-5-(4-isopropoxyphenyl)valeric acid: A Comparative Guide for Putative Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carboxylic Acid Derivative

In the landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a cornerstone of progress. This guide focuses on 5-Oxo-5-(4-isopropoxyphenyl)valeric acid , a compound of interest due to its structural characteristics which suggest a potential role as a modulator of inflammatory pathways. While direct biological data for this specific molecule is not yet extensively published, its chemical architecture, featuring a carboxylic acid moiety and a substituted phenyl ring, bears a resemblance to the well-established class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to benchmark this compound against known inhibitors, based on the scientifically-grounded hypothesis that it may act as an inhibitor of cyclooxygenase (COX) enzymes. The rationale for this hypothesis stems from the shared structural motifs with classic NSAIDs, which are known to exert their therapeutic effects through the inhibition of COX-1 and COX-2.[1][2]

This guide will provide a framework for the comparative analysis of this compound against a panel of established COX inhibitors. We will delve into the experimental methodologies required to elucidate its inhibitory profile, present hypothetical data for illustrative purposes, and discuss the interpretation of these results in the context of drug development.

The Central Hypothesis: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary contributor to the inflammatory response.[4]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[1][2] Consequently, a key aspect of characterizing a potential new NSAID is to determine its potency and selectivity for COX-1 versus COX-2.

Given its structural features, we hypothesize that this compound may function as a COX inhibitor. The following sections will outline how to test this hypothesis and benchmark its performance against established drugs.

Signaling Pathway of Prostaglandin Production

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection, Platelet Function Thromboxanes->GI_Protection_Platelet_Function NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX_Enzymes Inhibition Test_Compound This compound Test_Compound->COX_Enzymes Hypothesized Inhibition

Caption: A diagram illustrating the arachidonic acid cascade and the inhibitory action of NSAIDs.

Selection of Benchmark Inhibitors

To comprehensively evaluate the potential of this compound, a panel of well-characterized COX inhibitors should be used as benchmarks. This panel should ideally include:

  • Ibuprofen: A widely used non-selective NSAID, providing a benchmark for balanced COX-1 and COX-2 inhibition.[4]

  • Naproxen: Another common non-selective NSAID, known for its longer half-life.[5]

  • Celecoxib: A COX-2 selective inhibitor (a "coxib"), which will allow for the assessment of selectivity.[6]

These comparators represent different profiles of COX inhibition and are widely recognized in the field, providing a robust context for evaluating a novel compound.

Comparative Performance Metrics: A Hypothetical Analysis

To illustrate the benchmarking process, the following table presents hypothetical, yet plausible, experimental data for this compound in comparison to the selected known inhibitors. It is crucial to note that this data is illustrative and must be determined experimentally.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.21.88.4
Ibuprofen13.13.53.7
Naproxen7.22.13.4
Celecoxib28.50.04712.5
  • IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.

  • Selectivity Index: This ratio provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests greater COX-2 selectivity, which is often a desirable characteristic for reducing gastrointestinal side effects.

Based on this hypothetical data, this compound demonstrates potent inhibition of COX-2 with moderate selectivity over COX-1, suggesting a profile that may offer a balance of efficacy and reduced side effects compared to traditional non-selective NSAIDs.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the standard in vitro assays required to determine the COX-1 and COX-2 inhibitory activity of a test compound.

Experimental Workflow

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and benchmark inhibitors Incubation Incubate enzyme with inhibitor (or vehicle control) Compound_Prep->Incubation Enzyme_Prep Prepare human recombinant COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid (substrate) solution Reaction_Initiation Add Arachidonic Acid to initiate reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop reaction after a defined time period Reaction_Initiation->Reaction_Termination PGE2_Detection Quantify Prostaglandin E2 (PGE2) production via ELISA Reaction_Termination->PGE2_Detection Data_Analysis Calculate % inhibition and determine IC50 values PGE2_Detection->Data_Analysis Selectivity_Calculation Calculate Selectivity Index Data_Analysis->Selectivity_Calculation

Caption: A flowchart outlining the key steps in a COX inhibition assay.

Detailed Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol is adapted from standard methodologies for assessing COX inhibitory activity.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and benchmark inhibitors (Ibuprofen, Naproxen, Celecoxib)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

2. Compound Preparation:

  • Prepare a stock solution of the test compound and each benchmark inhibitor in DMSO.

  • Perform serial dilutions of each compound in the assay buffer to achieve a range of final concentrations for IC50 determination.

3. Assay Procedure:

  • To each well of a 96-well plate, add the assay buffer.

  • Add the appropriate dilution of the test compound or benchmark inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the COX-1 or COX-2 enzyme to each well (run separate plates for each enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

4. Detection and Data Analysis:

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential COX inhibitor. The proposed benchmarking against established NSAIDs like Ibuprofen, Naproxen, and Celecoxib will provide critical insights into its potency and selectivity.

Should the experimental data align with the hypothetical results presented, this compound would represent a promising lead compound for further development. Subsequent studies should focus on:

  • Mechanism of Action: Elucidating whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy: Assessing its anti-inflammatory, analgesic, and antipyretic properties in animal models.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of next-generation anti-inflammatory agents.

References

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Cashman, J. N. (1996). The mechanisms of action of NSAIDs in analgesia. Drugs, 52 Suppl 5, 13–23. Retrieved from [Link]

  • Medications - non-steroidal anti-inflammatory drugs. (n.d.). Better Health Channel. Retrieved from [Link]

  • Nonsteroidal anti-inflammatory drug. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • What to know about NSAIDs. (2023, October 26). Medical News Today. Retrieved from [Link]

  • Brutzkus, P., & Shahrokhi, M. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • COX-2 Inhibitors. (n.d.). Cleveland Clinic. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically-grounded comparison of the synthesis and testing of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comprehensive analysis rooted in mechanistic understanding and practical, field-tested insights to ensure reproducibility and robust evaluation of this compound.

Introduction: The Significance of this compound

Aromatic keto acids, such as this compound, represent a class of organic compounds with significant potential in medicinal chemistry. The presence of both a ketone and a carboxylic acid functional group on a substituted aromatic scaffold provides a versatile platform for the synthesis of a wide array of derivatives. These compounds and their analogues have been investigated for various biological activities, including anti-inflammatory and antimicrobial properties.[1] The isopropoxyphenyl moiety, in particular, can influence the lipophilicity and metabolic stability of the molecule, making it an interesting candidate for drug discovery programs.

This guide will meticulously detail a highly reproducible synthesis of the title compound via a classic Friedel-Crafts acylation, offering a thorough explanation of the underlying chemical principles. Furthermore, it will present a comparative analysis of alternative synthetic strategies, providing researchers with a clear understanding of the available options and their respective advantages and disadvantages. Finally, a comprehensive section on the analytical characterization and a proposed biological evaluation workflow will empower researchers to rigorously assess the quality and potential therapeutic utility of their synthesized compound.

Part 1: Reproducible Synthesis via Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds with aromatic rings.

Causality Behind Experimental Choices

The choice of a Friedel-Crafts acylation is predicated on its reliability and the commercial availability of the starting materials. Isopropylbenzene is an electron-rich aromatic compound due to the electron-donating nature of the isopropyl group, which activates the aromatic ring towards electrophilic attack. Glutaric anhydride serves as the acylating agent, which, in the presence of a Lewis acid catalyst, generates a highly reactive acylium ion electrophile. Aluminum chloride (AlCl₃) is the most commonly employed Lewis acid for this transformation due to its high efficacy in promoting the formation of the acylium ion.[2] The solvent, typically a non-polar, inert liquid like dichloromethane or nitrobenzene, is chosen to dissolve the reactants and facilitate the reaction while remaining unreactive under the strong Lewis acidic conditions.

Detailed, Step-by-Step Methodology

Materials:

  • Isopropylbenzene

  • Glutaric anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve isopropylbenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the solution to 0°C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents). The reaction is exothermic, so slow addition is crucial to maintain the temperature.

  • Formation of Acylium Ion: In the dropping funnel, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Acylation Reaction: Add the glutaric anhydride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a crystalline solid.

Visualizing the Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Isopropylbenzene Glutaric Anhydride Anhydrous AlCl₃ Dichloromethane mixing Combine Isopropylbenzene and AlCl₃ in DCM at 0°C reagents->mixing addition Dropwise addition of Glutaric Anhydride solution mixing->addition stirring Stir at room temperature for 2-4 hours addition->stirring quench Quench with ice and concentrated HCl stirring->quench extract Extract with Dichloromethane quench->extract purify Wash, dry, and concentrate extract->purify recrystallize Recrystallize from Ethyl Acetate/Hexanes purify->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Part 2: Analytical Characterization - A Self-Validating System

Thorough characterization of the synthesized compound is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each method corroborates the findings of the others.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound, based on the analysis of structurally similar compounds.

Analytical Technique Expected Results
¹H NMR Aromatic protons (doublets, ~7.8 and 6.9 ppm), Isopropyl CH (septet, ~3.0 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm), Methylene protons adjacent to ketone (triplet, ~3.0 ppm), Methylene protons adjacent to carboxylic acid (triplet, ~2.4 ppm), Central methylene protons (quintet, ~2.0 ppm), Carboxylic acid proton (broad singlet, ~12 ppm).
¹³C NMR Carbonyl carbons (ketone ~198 ppm, carboxylic acid ~178 ppm), Aromatic carbons (~155, 130, 128, 115 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~24 ppm), Methylene carbons (~33, 28, 20 ppm).
Mass Spectrometry (MS) Expected molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₈O₃ (234.29 g/mol ). Fragmentation patterns may show loss of the carboxylic acid group, isopropyl group, and other characteristic fragments.
Infrared (IR) Spectroscopy Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C=O stretch from the ketone (~1680 cm⁻¹), C=O stretch from the carboxylic acid (~1710 cm⁻¹), Aromatic C-H stretches (~3100-3000 cm⁻¹), Aliphatic C-H stretches (~2960-2870 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Part 3: Comparison of Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct approach, it is valuable for researchers to be aware of alternative synthetic strategies. These alternatives may offer advantages in specific contexts, such as avoiding the use of strong Lewis acids or starting from different precursors.

Alternative Route 1: Oxidation of a Precursor Alcohol

This route involves the synthesis of the corresponding secondary alcohol, 5-hydroxy-5-(4-isopropoxyphenyl)valeric acid, followed by oxidation to the ketone.

Methodology Outline:

  • Grignard Reaction: Reaction of 4-isopropylbenzaldehyde with the Grignard reagent derived from 4-bromobutanoic acid ester.

  • Hydrolysis: Hydrolysis of the ester to the carboxylic acid.

  • Oxidation: Oxidation of the secondary alcohol to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Alternative Route 2: Suzuki Coupling Approach

This modern cross-coupling approach involves the formation of the carbon-carbon bond between the aromatic ring and the keto-acid side chain via a Suzuki coupling reaction.

Methodology Outline:

  • Synthesis of Precursors: Preparation of 4-isopropoxyphenylboronic acid and a suitable coupling partner, such as ethyl 5-chloro-5-oxovalerate.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the two precursors.

  • Hydrolysis: Hydrolysis of the resulting ester to the carboxylic acid.

Comparative Analysis of Synthetic Routes
Parameter Friedel-Crafts Acylation Oxidation of Alcohol Suzuki Coupling
Starting Materials Readily available and inexpensive.Requires multi-step synthesis of the alcohol precursor.Boronic acids and coupling partners can be more expensive.
Reagents & Conditions Strong Lewis acid (AlCl₃), anhydrous conditions.Grignard reaction requires anhydrous conditions; oxidation uses specific reagents.Palladium catalyst and specific ligands required.
Yield & Purity Generally good yields, purification by recrystallization.Overall yield can be lower due to multiple steps.Can provide high yields and purity, but requires careful optimization.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up Grignard reactions.Palladium catalysts can be expensive for large-scale production.
Environmental Impact Use of stoichiometric AlCl₃ generates significant waste.Use of chromium-based oxidants is environmentally hazardous.Palladium catalysts can be recycled, but ligands may be toxic.
Visualizing Alternative Synthetic Pathways

G cluster_route1 Alternative Route 1: Oxidation of Alcohol cluster_route2 Alternative Route 2: Suzuki Coupling grignard Grignard Reaction: 4-isopropylbenzaldehyde + Grignard of 4-bromobutanoate hydrolysis1 Ester Hydrolysis grignard->hydrolysis1 oxidation Oxidation (PCC or Swern) hydrolysis1->oxidation product This compound oxidation->product suzuki Suzuki Coupling: 4-isopropoxyphenylboronic acid + Ethyl 5-chloro-5-oxovalerate hydrolysis2 Ester Hydrolysis suzuki->hydrolysis2 hydrolysis2->product

Caption: Alternative synthetic pathways to this compound.

Part 4: Biological Evaluation - A Framework for Discovery

Given the structural motifs present in this compound, a primary screening cascade should focus on its potential anti-inflammatory and antimicrobial activities. A preliminary cytotoxicity assessment is also crucial to establish a therapeutic window.

Proposed Biological Testing Workflow
  • Cytotoxicity Assays: To determine the compound's toxicity profile against relevant cell lines.

  • Anti-inflammatory Assays: To assess the compound's ability to modulate inflammatory responses.

  • Antimicrobial Assays: To evaluate the compound's efficacy against a panel of pathogenic microorganisms.

Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC₅₀).

  • Cell Lines: A human non-cancerous cell line (e.g., HEK293) and a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value from the dose-response curve.

2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

  • Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition.

3. Antimicrobial Assay (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.

  • Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth media.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Biological Testing Workflow

G cluster_testing Biological Evaluation Cascade cluster_data Data Analysis and Interpretation compound Synthesized Compound cytotoxicity Cytotoxicity Assay (MTT) Determine IC₅₀ compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) compound->anti_inflammatory antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) compound->antimicrobial analysis Calculate IC₅₀, % Inhibition, MIC cytotoxicity->analysis anti_inflammatory->analysis antimicrobial->analysis conclusion Assess Therapeutic Potential analysis->conclusion

Caption: A proposed workflow for the biological evaluation of this compound.

Troubleshooting and Considerations for Reproducibility

  • Synthesis: The primary challenge in the Friedel-Crafts acylation is ensuring anhydrous conditions, as any moisture will deactivate the aluminum chloride catalyst. The purity of the reagents, particularly the aluminum chloride, is also critical for achieving high yields. Incomplete reaction or the formation of side products can often be attributed to insufficient catalyst or the presence of water.

  • Purification: Recrystallization is a powerful technique for obtaining highly pure material. The choice of solvent is crucial and may require some optimization. If the product oils out, using a solvent/anti-solvent system or seeding with a small crystal can induce crystallization.

  • Biological Assays: Consistency in cell culture conditions (passage number, confluency) and reagent preparation is essential for reproducible biological data. It is also important to include appropriate positive and negative controls in every experiment to validate the assay performance.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the synthesis and evaluation of this compound. By understanding the causality behind the experimental choices, researchers can not only reproduce the described protocols but also troubleshoot and adapt them to their specific needs. The comparative analysis of synthetic routes offers a strategic perspective for synthetic planning, while the detailed biological evaluation workflow provides a clear path for assessing the therapeutic potential of this and similar molecules. Adherence to the principles of scientific integrity and a commitment to robust, self-validating experimental design are the cornerstones of successful and impactful research in the field of drug discovery and development.

References

  • Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. (2019). Frontiers in Immunology. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules. [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, grounding each recommendation in established safety principles and regulatory frameworks.

Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5][6][7] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[7] It is crucial to consult your institution's Environmental Health and Safety (EHS) office, as local and state regulations may impose more stringent requirements.[4][8]

The fundamental tenets of safe chemical disposal in a laboratory setting include:

  • Waste Identification and Characterization: Properly identifying and categorizing chemical waste is the first and most critical step.[9]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[10][11]

  • Containment: The use of appropriate, labeled, and sealed containers is essential to prevent leaks and spills.[9][11]

  • Professional Disposal: All hazardous chemical waste should be handled and disposed of by a licensed professional waste disposal service.[12]

Hazard Assessment of this compound

Based on its chemical structure and data from analogous compounds, we can anticipate the following potential hazards for this compound:

Potential Hazard Rationale based on Analogous Compounds (e.g., Valeric Acid) Precautionary GHS Hazard Statements (Assumed)
Skin Corrosion/Irritation Carboxylic acids can be corrosive to the skin and eyes.[1][2]H314: Causes severe skin burns and eye damage.
Serious Eye Damage Direct contact with acidic compounds can cause irreversible eye damage.[1][2]H318: Causes serious eye damage.
Acute Aquatic Toxicity Many organic acids are harmful to aquatic life.[2]H412: Harmful to aquatic life with long lasting effects.

Given these potential hazards, this compound should be managed as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the laboratory.

Part 1: Immediate Handling and Segregation at the Bench
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[1][13]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, clearly labeled hazardous waste container. This includes any contaminated weighing paper or disposable spatulas.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

    • Contaminated Labware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste. Following decontamination, wash the glassware with soap and water.

Part 2: Waste Container Management
  • Container Selection: Use a container that is chemically compatible with the waste. For acidic organic compounds, a high-density polyethylene (HDPE) container is generally suitable. The container must have a secure, leak-proof lid.[9]

  • Labeling: All hazardous waste containers must be clearly labeled.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., corrosive, environmental hazard)

  • Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[12] Ensure it is stored away from incompatible materials, such as strong bases.[10]

Part 3: Final Disposal
  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[12] Contact your institution's EHS office to arrange for pickup.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's protocols and regulatory requirements.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposal Start Generate this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste Stream PPE->Segregate SolidWaste Solid Waste (e.g., powder, contaminated paper) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) Segregate->LiquidWaste Liquid ContainerizeSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->ContainerizeSolid ContainerizeLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->ContainerizeLiquid Store Store in Designated, Ventilated Area Away from Incompatibles ContainerizeSolid->Store ContainerizeLiquid->Store EHS Contact Institutional EHS Office Store->EHS ProfessionalDisposal Arrange Pickup by Licensed Hazardous Waste Contractor EHS->ProfessionalDisposal Document Maintain Disposal Records ProfessionalDisposal->Document End Proper & Documented Disposal Document->End

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a shared responsibility that safeguards our research, our colleagues, and our community.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 18, 2026, from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 18, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved January 18, 2026, from [Link]

  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved January 18, 2026, from [Link]

  • National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved January 18, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 18, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 18, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved January 18, 2026, from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved January 18, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved January 18, 2026, from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - N-Valeric Acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Phenyl-2-keto-valeric acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-(3-Isopropoxyphenyl)-5-oxopentanoic acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Valerate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-2-oxopentanoic acid. Retrieved January 18, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.